Product packaging for (-)-Fucose-13C-2(Cat. No.:)

(-)-Fucose-13C-2

Cat. No.: B12406514
M. Wt: 165.15 g/mol
InChI Key: PNNNRSAQSRJVSB-GFDIWXKRSA-N
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Description

(-)-Fucose-13C-2 is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B12406514 (-)-Fucose-13C-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O5

Molecular Weight

165.15 g/mol

IUPAC Name

(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy(313C)hexanal

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i6+1

InChI Key

PNNNRSAQSRJVSB-GFDIWXKRSA-N

Isomeric SMILES

C[C@@H]([C@H]([13C@H]([C@@H](C=O)O)O)O)O

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (-)-Fucose-13C-2: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic approaches for (-)-Fucose-13C-2, an isotopically labeled form of the biologically significant monosaccharide, L-fucose. This document is intended for researchers and professionals in the fields of glycobiology, drug development, and metabolic studies who utilize isotopically labeled compounds for mechanistic and diagnostic investigations.

Chemical Structure of this compound

This compound, also known as L-Fucose-2-13C, is a derivative of L-fucose in which the carbon atom at the second position (C2) of the pyranose ring is replaced with its stable isotope, carbon-13 (¹³C). L-fucose is a deoxyhexose sugar, specifically 6-deoxy-L-galactose. The "(–)" designation indicates its levorotatory optical activity. The presence of the ¹³C label at a specific position allows for its use as a tracer in various biochemical and metabolic studies, often analyzed by nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.

Below is a diagram of the chemical structure of this compound in its α-pyranose form.

Figure 1: Chemical structure of α-L-Fucose-13C-2.

Synthesis of this compound

A plausible chemoenzymatic synthesis would start from a suitable precursor and utilize enzymes to introduce the labeled carbon and build the final fucose molecule. One such strategy could involve the use of an aldolase to catalyze the condensation of a ¹³C-labeled two-carbon donor with a suitable acceptor aldehyde.

Illustrative Quantitative Data for Chemoenzymatic Synthesis

The following table presents hypothetical yet realistic quantitative data for a chemoenzymatic synthesis of this compound. These values are illustrative and would be expected to be determined experimentally for a specific synthetic protocol.

ParameterValueMethod of Analysis
Starting Material Purity >98%HPLC, NMR
¹³C-Labeling Reagent Purity >99 atom % ¹³CMass Spectrometry
Intermediate Product Yield 75-85%Gravimetric, HPLC
Final Product Yield 60-70%Gravimetric, HPLC
Final Product Purity >99%HPLC, NMR
Isotopic Enrichment >99 atom % ¹³C at C2NMR, Mass Spectrometry
Optical Rotation [α]D ≈ -76° (c=1, H₂O)Polarimetry
Conceptual Experimental Protocol

Below is a conceptual, high-level experimental protocol for the chemoenzymatic synthesis of this compound. This protocol is based on established methodologies for enzymatic synthesis of sugars and should be optimized for specific laboratory conditions.

Materials:

  • L-Lactaldehyde (acceptor)

  • [2-¹³C]-Glycine (¹³C donor precursor)

  • Glycine oxidase

  • Fuculose-1-phosphate aldolase

  • Alkaline phosphatase

  • Purification resins (e.g., ion-exchange, size-exclusion)

  • Reaction buffers and cofactors

Procedure:

  • Preparation of the ¹³C-labeled donor:

    • Convert [2-¹³C]-Glycine to [¹³C]-glyoxylate using glycine oxidase in a suitable buffer.

    • Monitor the reaction progress by HPLC or NMR.

    • Purify the resulting [¹³C]-glyoxylate.

  • Aldol Condensation:

    • In a buffered solution, combine L-lactaldehyde, the prepared [¹³C]-glyoxylate, and fuculose-1-phosphate aldolase.

    • Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) with gentle agitation.

    • The aldolase will catalyze the stereospecific condensation to form L-fuculose-1-phosphate-¹³C-2.

  • Dephosphorylation:

    • After the aldol condensation is complete, add alkaline phosphatase directly to the reaction mixture.

    • This will remove the phosphate group to yield this compound.

  • Purification:

    • Terminate the enzymatic reactions by heat inactivation or addition of a quenching agent.

    • Remove proteins and other contaminants by centrifugation and filtration.

    • Purify the crude this compound using a series of chromatography steps, such as ion-exchange chromatography to remove charged species and size-exclusion chromatography for final polishing.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

    • Determine the isotopic enrichment at the C2 position.

    • Measure the optical rotation to confirm the L-configuration.

The following diagram illustrates the conceptual workflow for this chemoenzymatic synthesis.

synthesis_workflow cluster_donor ¹³C Donor Preparation cluster_synthesis Fucose Synthesis cluster_purification Purification & Analysis glycine [2-¹³C]-Glycine glyoxylate [¹³C]-Glyoxylate glycine->glyoxylate Glycine Oxidase fuculose_p L-Fuculose-1-Phosphate-¹³C-2 glyoxylate->fuculose_p lactaldehyde L-Lactaldehyde lactaldehyde->fuculose_p Fuculose-1-phosphate aldolase fucose This compound fuculose_p->fucose Alkaline Phosphatase purify Chromatographic Purification fucose->purify char Structural & Isotopic Characterization purify->char

Figure 2: Conceptual workflow for the chemoenzymatic synthesis of this compound.

Biological Significance and Applications

L-fucose is a crucial component of many N- and O-linked glycans, glycolipids, and oligosaccharides in mammals. These fucosylated structures are involved in a wide range of biological processes, including cell adhesion, signaling, and immune responses. The biosynthesis of fucosylated glycans relies on the availability of GDP-L-fucose, which is produced through two main pathways: the de novo pathway and the salvage pathway.[1]

The isotopically labeled this compound is a valuable tool for tracing the metabolic fate of fucose in these pathways. By introducing ¹³C-labeled fucose to cells or organisms, researchers can monitor its incorporation into various glycoconjugates and elucidate the dynamics of fucosylation in health and disease.

GDP-L-Fucose Biosynthesis Pathways

The diagram below illustrates the two major pathways for the synthesis of GDP-L-fucose in mammalian cells.

gdp_fucose_pathway cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway cluster_golgi Golgi Apparatus gdp_mannose GDP-D-Mannose gdp_keto GDP-4-keto-6-deoxy- D-mannose gdp_mannose->gdp_keto GMD gdp_fucose_d GDP-L-Fucose gdp_keto->gdp_fucose_d FX gdp_fucose_golgi GDP-L-Fucose gdp_fucose_d->gdp_fucose_golgi Transport fucose L-Fucose (e.g., this compound) fucose_1p L-Fucose-1-Phosphate fucose->fucose_1p Fucokinase gdp_fucose_s GDP-L-Fucose fucose_1p->gdp_fucose_s GDP-L-fucose pyrophosphorylase gdp_fucose_s->gdp_fucose_golgi Transport fucosylated_glycan Fucosylated Glycan gdp_fucose_golgi->fucosylated_glycan glycan Acceptor Glycan glycan->fucosylated_glycan Fucosyltransferase

Figure 3: Mammalian GDP-L-fucose biosynthesis pathways.

In the de novo pathway, GDP-D-mannose is converted to GDP-L-fucose through the action of GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX).[1] The salvage pathway utilizes free fucose, which can be from extracellular sources or lysosomal degradation of glycoconjugates.[2] This free fucose is phosphorylated by fucokinase and then converted to GDP-L-fucose by GDP-L-fucose pyrophosphorylase.[2] The resulting GDP-L-fucose from both pathways is transported into the Golgi apparatus, where it serves as the donor substrate for fucosyltransferases to modify various glycans.[3]

The use of this compound allows for the specific investigation of the salvage pathway and the subsequent fucosylation events, providing valuable insights for researchers in drug development and the study of diseases where fucosylation is dysregulated, such as cancer and inflammatory disorders.

References

An In-depth Technical Guide to Fucosylation and Glycan Modification for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fucosylation, the enzymatic addition of a fucose sugar to a glycan structure, is a critical post-translational modification that plays a pivotal role in a myriad of biological processes. This modification of glycoproteins and glycolipids is integral to cell adhesion, signal transduction, and immune responses.[1][2][3] Aberrant fucosylation is increasingly recognized as a hallmark of various pathological conditions, most notably in cancer, where it influences tumor progression, metastasis, and resistance to therapy.[1][4][5][6] This technical guide provides a comprehensive overview of fucosylation and glycan modification, detailing the underlying biochemical pathways, their roles in key signaling cascades, and the experimental methodologies used for their investigation.

The Biochemistry of Fucosylation

Fucosylation is a multi-step process involving the synthesis of a fucose donor substrate, its transport, and the final transfer of fucose to an acceptor glycan by specific enzymes.

GDP-Fucose Biosynthesis

The sole fucose donor for all fucosylation reactions is guanosine diphosphate (GDP)-fucose. Mammalian cells synthesize GDP-fucose via two primary pathways: the de novo pathway and the salvage pathway.[7]

  • De Novo Pathway: This is the principal pathway for GDP-fucose synthesis. It begins with GDP-mannose, which is converted to GDP-4-keto-6-deoxymannose by GDP-mannose 4,6-dehydratase (GMD). Subsequently, GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX protein) catalyzes the final conversion to GDP-fucose.[7][8]

  • Salvage Pathway: This pathway utilizes free L-fucose, which can be derived from the diet or lysosomal degradation of fucosylated glycoconjugates. Fucokinase (FUK) phosphorylates L-fucose to L-fucose-1-phosphate, which is then converted to GDP-fucose by GDP-L-fucose pyrophosphorylase (GFPP).[7]

Fucosyltransferases (FUTs)

Once synthesized in the cytoplasm, GDP-fucose is transported into the Golgi apparatus by a specific GDP-fucose transporter (SLC35C1).[8] Inside the Golgi, a family of fucosyltransferases (FUTs) catalyzes the transfer of fucose to various glycan structures on proteins and lipids.[9] These enzymes exhibit high specificity for the acceptor substrate and the linkage they create. Based on the linkage, fucosylation can be categorized as:

  • α-1,2-fucosylation: Primarily involved in the synthesis of H-type antigens.

  • α-1,3/4-fucosylation: Crucial for the generation of Lewis antigens like sialyl Lewis X (sLex), which are key ligands for selectin-mediated cell adhesion.[10]

  • α-1,6-fucosylation (Core Fucosylation): The addition of fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, catalyzed exclusively by FUT8.[11][12][13]

  • O-fucosylation: The direct attachment of fucose to serine or threonine residues, a modification critical for Notch signaling.[11][14][15]

Glycan Modification Pathways

Fucosylation is an integral part of the broader process of glycan biosynthesis, which occurs primarily in the endoplasmic reticulum (ER) and Golgi apparatus.

N-Linked Glycosylation

N-linked glycosylation begins in the ER with the en bloc transfer of a pre-assembled precursor oligosaccharide (Glc3Man9GlcNAc2) from a dolichol phosphate carrier to an asparagine residue within the consensus sequence Asn-X-Ser/Thr of a nascent polypeptide.[14][16][17] The glycoprotein then moves to the Golgi, where the N-glycan undergoes extensive processing, including trimming of mannose residues and sequential addition of other monosaccharides like GlcNAc, galactose, sialic acid, and fucose, to generate high-mannose, hybrid, or complex-type N-glycans.[14][17]

O-Linked Glycosylation

O-linked glycosylation is initiated in the Golgi apparatus with the attachment of N-acetylgalactosamine (GalNAc) to the hydroxyl group of serine or threonine residues.[6][18][19] This initial structure can be extended by the addition of various sugars, including galactose, GlcNAc, and fucose, to form different core structures that are further elaborated.[6][19]

Role of Fucosylation in Signaling Pathways

Aberrant fucosylation can significantly impact the function of key signaling receptors, thereby contributing to disease pathogenesis.

EGFR Signaling

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase whose activity is modulated by fucosylation. Core fucosylation of EGFR, catalyzed by FUT8, has been shown to be essential for EGF binding and subsequent receptor phosphorylation and activation of downstream pathways like ERK and JNK.[12][13] Conversely, increased α1,3-linked fucosylation can suppress EGFR dimerization and phosphorylation.[5] This differential regulation highlights the complexity of fucosylation's role in modulating receptor function.

EGFR_Fucosylation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR_corefuc EGFR (Monomer) + Core Fucose (FUT8) EGF->EGFR_corefuc Binds EGFR_mono EGFR (Monomer) - Non-fucosylated EGFR_dimer EGFR Dimer (Activated) EGFR_mono->EGFR_dimer Inhibits Dimerization EGFR_corefuc->EGFR_dimer Promotes Dimerization Downstream_Signaling Downstream Signaling (ERK, JNK) EGFR_dimer->Downstream_Signaling Activates

TGF-β Signaling

The transforming growth factor-beta (TGF-β) signaling pathway, which regulates cell growth, differentiation, and epithelial-to-mesenchymal transition (EMT), is also influenced by fucosylation. Core fucosylation of the TGF-β receptor is required for its proper activation and signaling.[17] Lack of core fucosylation on the TGF-β receptor impairs its function, leading to reduced downstream signaling through SMAD proteins.[17][20]

TGFb_Fucosylation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TGFb TGF-β Ligand TGFbR_fuc TGF-β Receptor + Core Fucose TGFb->TGFbR_fuc Binds TGFbR_unfuc TGF-β Receptor - Non-fucosylated TGFbR_complex Activated Receptor Complex TGFbR_unfuc->TGFbR_complex Impaired Activation TGFbR_fuc->TGFbR_complex Forms Complex SMAD SMAD Proteins TGFbR_complex->SMAD Phosphorylates Gene_Expression Target Gene Expression (EMT) SMAD->Gene_Expression Regulates

Notch Signaling

O-fucosylation is an absolute requirement for canonical Notch signaling.[11][14] The enzyme Protein O-fucosyltransferase 1 (POFUT1) adds fucose to specific serine or threonine residues within the epidermal growth factor (EGF)-like repeats of the Notch receptor's extracellular domain.[11][14] This O-fucose modification is essential for the subsequent action of Fringe glycosyltransferases, which add a GlcNAc residue to the fucose.[15] This glycan modification modulates the binding of Notch to its ligands (Delta and Jagged/Serrate), thereby regulating Notch signal activation.[15][21]

Notch_Fucosylation_Pathway cluster_golgi Golgi Apparatus cluster_membrane Plasma Membrane Notch_unmod Notch Precursor POFUT1 POFUT1 Notch_unmod->POFUT1 Notch_Ofuc O-fucosylated Notch POFUT1->Notch_Ofuc Adds O-fucose Fringe Fringe Notch_Ofuc->Fringe Notch_mod Fringe-modified Notch Fringe->Notch_mod Adds GlcNAc Ligand Delta / Jagged (on adjacent cell) Notch_mod->Ligand Modulated Binding Signaling Notch Signaling Activation Ligand->Signaling

Quantitative Data on Fucosylation in Cancer

Alterations in fucosylation levels and the expression of fucosyltransferases are frequently observed in various cancers. This aberrant glycosylation can serve as a valuable biomarker for diagnosis and prognosis.

Table 1: Upregulation of FUT8 in Various Cancers

Cancer TypeObservationReference(s)
Non-Small Cell Lung Cancer (NSCLC)Higher FUT8 mRNA in tumor vs. normal tissue in 42 of 47 patients. Upregulation associated with metastasis, recurrence, and poor survival.[22]
Hepatocellular Carcinoma (HCC)FUT8 is upregulated.[23]
Colorectal Cancer (CRC)Increased FUT8 expression is a prognostic marker for stage II and III.[23][24]
Ovarian CancerFUT8 is upregulated.[23]
Prostate CancerFUT8 protein levels are higher in metastatic vs. primary tissue.[23]
Breast CancerFUT8 protein levels are highest in highly invasive cell lines. High FUT8 mRNA is associated with poor prognosis.[23]
Pancreatic CancerHigh FUT8 expression is associated with a higher recurrence rate and poorer prognosis.[23]
Thyroid CancerHigher FUT8 expression is linked to larger tumor size and lymph node metastasis.[22]
MelanomaFUT8 is upregulated.[23]

Table 2: Alterations in Fucosylated Glycans in Cancer

Cancer TypeFucosylated Biomarker/GlycanObservationReference(s)
Hepatocellular Carcinoma (HCC)Fucosylated Alpha-fetoprotein (AFP-L3)Increased levels in serum are used for early detection.[6]
Pancreatic CancerFucosylated HaptoglobinFound in 60-80% of patients; prevalence increases with disease stage.[6]
Lung CancerSalivary FucosylationSignificantly higher levels of branched fucosylated glycans in saliva of lung cancer patients. Fluorescence intensity was 1.4 times higher than in healthy controls.[25][26]
Prostate CancerSerum N-glycomeLevels of core-fucosylated biantennary glycans are significantly increased compared to benign prostate hyperplasia.
Breast Cancerα(1,3)-fucosylated sLex antigenIncreased serum levels are associated with the presence of breast cancer.[27]

Experimental Protocols

A variety of techniques are employed to study fucosylation and glycan modifications. Detailed protocols for key methodologies are provided below.

Mass Spectrometry for Glycan Analysis

Mass spectrometry (MS) is a powerful tool for detailed structural analysis of glycans. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a commonly used technique.

MS_Workflow Start Glycoprotein Sample Release Enzymatic (PNGase F) or Chemical Glycan Release Start->Release Purify Purification of Released Glycans Release->Purify Derivatize Permethylation (Optional, enhances ionization) Purify->Derivatize MALDI_Prep Mix with Matrix (e.g., DHB) and Spot on Plate Derivatize->MALDI_Prep MALDI_Analysis MALDI-TOF MS Analysis MALDI_Prep->MALDI_Analysis Data Mass Spectrum Generation & Data Interpretation MALDI_Analysis->Data

Protocol: MALDI-TOF MS Analysis of N-Glycans

  • N-Glycan Release:

    • Denature 10-100 µg of purified glycoprotein by heating at 100°C for 10 minutes in a buffer containing SDS and β-mercaptoethanol.

    • Cool the sample and add a non-ionic detergent (e.g., NP-40) to sequester the SDS.

    • Add Peptide-N-Glycosidase F (PNGase F) and incubate at 37°C for 12-18 hours to release N-linked glycans.[28]

  • Purification of Released Glycans:

    • Separate the released glycans from the deglycosylated protein and other buffer components using a C18 Sep-Pak cartridge.[28] The glycans will be in the flow-through, while the protein and peptides are retained.

  • Permethylation (Optional but Recommended):

    • Dry the purified glycans completely.

    • Add a slurry of NaOH in DMSO, followed by methyl iodide. Incubate for 1 hour at room temperature. This step stabilizes sialic acids and improves ionization efficiency.[29]

    • Quench the reaction with water and extract the permethylated glycans with dichloromethane.

  • Sample Preparation for MALDI-TOF MS:

    • Prepare a matrix solution, typically 10 mg/mL of 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).[30]

    • Mix 1 µL of the purified (or permethylated) glycan sample with 1 µL of the matrix solution directly on the MALDI target plate.

    • Allow the spot to air dry completely, forming a crystalline matrix with the embedded analyte.[30][31]

  • Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer in positive reflectron mode. The resulting spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the sodium adducts ([M+Na]+) of the different glycan structures present in the sample.[30]

Lectin Microarray

Lectin microarrays are a high-throughput method for profiling the glycan composition of complex biological samples. They utilize the specific binding of lectins to different carbohydrate structures.[2][32]

Lectin_Microarray_Workflow Start Protein Sample (e.g., Cell Lysate, Serum) Labeling Fluorescent Labeling of Proteins (e.g., with Cy3 dye) Start->Labeling Purification Remove Excess Dye (Gel Filtration) Labeling->Purification Hybridization Incubate Labeled Sample on Lectin Microarray Slide Purification->Hybridization Washing Wash to Remove Unbound Proteins Hybridization->Washing Scanning Scan with Microarray Scanner Washing->Scanning Analysis Data Analysis: Quantify Fluorescence Intensity Scanning->Analysis

Protocol: Lectin Microarray Analysis

  • Protein Quantification and Labeling:

    • Quantify the total protein concentration of the sample (e.g., cell lysate, serum) using a standard protein assay (e.g., BCA assay).[1]

    • Label 50-100 µg of protein with a fluorescent dye, such as Cy3 mono-reactive dye, by incubating at room temperature for 1-2 hours in the dark.[32]

  • Purification of Labeled Protein:

    • Remove the excess, unconjugated fluorescent dye from the labeled protein sample using a desalting spin column (gel filtration).[1][32]

  • Blocking and Hybridization:

    • Take out the lectin microarray slide (with immobilized lectins in an array format).

    • Block the slide with a suitable blocking buffer (e.g., Carbo-Free Blocking Solution) for 1 hour at room temperature to prevent non-specific binding.[1]

    • Dilute the purified, Cy3-labeled sample in a probing solution and apply it to the microarray.

    • Incubate the slide in a humidified chamber for 12-16 hours at 20°C with gentle shaking.[1]

  • Washing and Scanning:

    • Wash the slide extensively with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound proteins.[1]

    • Dry the slide by centrifugation.

    • Scan the slide using a microarray scanner at the appropriate wavelength for the fluorescent dye (e.g., 532 nm for Cy3).

  • Data Analysis:

    • Quantify the fluorescence intensity of each lectin spot using microarray analysis software. The intensity of the signal is proportional to the amount of specific glycan structures present in the sample that are recognized by that lectin.

Lectin Blotting

Lectin blotting is analogous to Western blotting but uses lectins instead of antibodies to detect specific glycans on proteins that have been separated by SDS-PAGE and transferred to a membrane.[16]

Protocol: Lectin Blotting

  • SDS-PAGE and Protein Transfer:

    • Separate the protein sample (10-30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using standard Western blotting procedures.[16]

  • Blocking:

    • Rinse the membrane briefly in Tris-buffered saline (TBS).

    • Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 3% BSA in TBST) to prevent non-specific lectin binding.[16]

  • Lectin Incubation:

    • Incubate the membrane for 1-2 hours at room temperature with a biotinylated lectin (e.g., Aleuria Aurantia Lectin (AAL) for fucose) diluted to 1-2 µg/mL in the blocking solution.[16]

    • Wash the membrane at least four times for 5 minutes each with TBST (TBS + 0.05% Tween-20).[16]

  • Detection:

    • Incubate the membrane for 1 hour at room temperature with horseradish peroxidase (HRP)-conjugated streptavidin, diluted in the blocking solution.

    • Wash the membrane again as in step 3.

    • Detect the signal using a chemiluminescent HRP substrate and an imaging system. The resulting bands indicate the presence of glycoproteins carrying the specific glycan recognized by the lectin.[16]

Enzymatic Defucosylation

The functional role of fucosylation can be investigated by removing fucose residues using specific enzymes called α-fucosidases.

Protocol: Enzymatic Defucosylation of Glycoproteins

  • Sample Preparation:

    • Prepare the purified glycoprotein (e.g., an antibody like Herceptin) in a suitable buffer, such as PBS (pH 7.0).[4]

  • Enzymatic Reaction:

    • Add a specific α-fucosidase (e.g., AlfC or BfFuc for core fucose) to the glycoprotein solution. The enzyme-to-substrate ratio will need to be optimized but can be in the range of 1:10 to 1:100 by weight.[4]

    • Incubate the reaction mixture at 37°C. The reaction time can range from a few hours to overnight (18-30 hours).[4]

  • Monitoring and Analysis:

    • Monitor the progress of the defucosylation reaction by taking aliquots at different time points and analyzing them by mass spectrometry (e.g., LC-ESI-MS) to observe the mass shift corresponding to the loss of a fucose residue.[4]

  • Purification:

    • Once the reaction is complete, the defucosylated glycoprotein can be purified from the enzyme and released fucose, for example, by using a Protein A affinity column for antibodies.[4]

  • Functional Assay:

    • Compare the biological activity of the defucosylated glycoprotein to its fucosylated counterpart in a relevant functional assay (e.g., receptor binding, cell signaling, or antibody-dependent cell-mediated cytotoxicity).

Conclusion

Fucosylation is a dynamic and critical post-translational modification that fine-tunes the function of numerous proteins involved in essential cellular processes. Its dysregulation is a common feature in cancer and other diseases, making it an attractive area for the development of novel diagnostic biomarkers and therapeutic strategies. The methodologies outlined in this guide provide a robust toolkit for researchers, scientists, and drug development professionals to investigate the complex world of fucosylation and glycan modification, ultimately paving the way for new insights and clinical applications.

References

An In-Depth Technical Guide to Stable Isotope Labeling in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling is a powerful technique in metabolomics for tracing metabolic pathways and quantifying the flow of metabolites within a biological system.[1] By replacing atoms in a molecule with their heavier, non-radioactive stable isotopes, researchers can track the journey of these labeled compounds through various biochemical reactions.[2][3] This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation methods essential for leveraging this technology in research and drug development.

Core Principles of Stable Isotope Labeling

At its heart, stable isotope labeling involves the introduction of molecules enriched with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system.[2] These isotopes are naturally occurring and do not decay, making them safe and effective tracers.[4] The fundamental principle is that organisms will metabolize these labeled compounds, incorporating the heavy isotopes into downstream metabolites.[2] By analyzing the mass distribution of these metabolites, it is possible to deduce the metabolic pathways they have traversed.[4][5]

Key Concepts:

  • Isotopes and Isotopologues: Isotopes are variants of a particular chemical element which differ in neutron number.[2] When a metabolite contains one or more heavy isotopes, it is referred to as an isotopologue.

  • Metabolic Flux: This is the rate of turnover of metabolites through a metabolic pathway.[6] Stable isotope labeling is a key method for quantifying metabolic flux, providing a dynamic view of cellular metabolism that cannot be obtained from static metabolite concentration measurements alone.[1][7]

  • Isotopic Steady State: This is achieved when the isotopic enrichment of intracellular metabolites becomes constant over time. Reaching this state is often a prerequisite for steady-state metabolic flux analysis. The time to reach isotopic steady state varies for different pathways, for instance, glycolysis may reach it in minutes, while nucleotide biosynthesis can take much longer.[8]

Commonly used stable isotopes in metabolomics include ¹³C, ¹⁵N, and ²H.[9] The choice of isotope and the specific labeled positions on the precursor molecule are critical for designing experiments to probe specific pathways. For example, [1,2-¹³C]-glucose can be used to differentiate between glycolysis and the pentose phosphate pathway.[10]

Experimental Design and Workflow

A typical stable isotope labeling experiment follows a multi-step workflow, from initial experimental design to final data analysis. Each step must be carefully considered to ensure the generation of high-quality, interpretable data.

The general workflow consists of:

  • Experimental Design: Defining the biological question, selecting the appropriate isotopic tracer, and determining the labeling duration.[6][11]

  • Tracer Experiment: Introducing the labeled substrate to the biological system (e.g., cell culture, animal model).[11]

  • Sample Quenching and Metabolite Extraction: Rapidly halting metabolic activity and extracting the metabolites of interest.[12]

  • Isotopic Labeling Measurement: Analyzing the isotopic enrichment in downstream metabolites using analytical platforms like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5][11]

  • Data Analysis and Flux Estimation: Correcting for natural isotope abundance, determining mass isotopologue distributions, and using computational models to estimate metabolic fluxes.[8][11]

G

Detailed Experimental Protocols

The success of a stable isotope labeling experiment is highly dependent on meticulous execution of the experimental protocols.

Protocol 1: In Vitro Cell Culture Labeling

  • Cell Seeding and Growth: Seed cells at a density that ensures they are in the exponential growth phase at the time of labeling. Culture cells in standard growth medium.

  • Media Switch: To initiate labeling, replace the standard medium with a labeling medium that is identical except for the substitution of an unlabeled substrate (e.g., glucose) with its isotopically labeled counterpart (e.g., [U-¹³C]-glucose).[8]

  • Incubation: Incubate the cells in the labeling medium for a predetermined duration. This duration depends on the pathways of interest and whether the goal is to achieve isotopic steady state.[8]

  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with an ice-cold saline solution. Immediately add a cold quenching/extraction solvent, such as a methanol:acetonitrile:water mixture.[13]

  • Metabolite Extraction: Scrape the cells in the quenching solvent and collect the cell lysate. Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.[13]

  • Sample Preparation for Analysis: Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be reconstituted in a suitable solvent for LC-MS or NMR analysis.

Protocol 2: Metabolite Analysis by LC-MS

  • Chromatographic Separation: Reconstituted samples are injected into a liquid chromatography (LC) system. Metabolites are separated based on their physicochemical properties as they pass through a chromatography column.

  • Mass Spectrometry Analysis: The eluent from the LC system is introduced into a mass spectrometer. The mass spectrometer ionizes the metabolites and separates them based on their mass-to-charge ratio (m/z).[10] High-resolution mass spectrometers are essential to resolve different isotopologues.[9]

  • Data Acquisition: The mass spectrometer detects the abundance of each m/z value, generating mass spectra for each metabolite. For labeled metabolites, the spectrum will show a distribution of peaks corresponding to the different isotopologues (M+0, M+1, M+2, etc.).

Analytical Platforms

The two primary analytical platforms for measuring isotopic enrichment in metabolomics are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][14]

  • Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC) or Liquid Chromatography (LC), MS is highly sensitive and can measure low-abundance metabolites.[4] It excels at determining the number of labeled atoms in a molecule (mass isotopomer distribution).[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides detailed information about the specific position of the labeled atoms within a molecule (positional isotopomers).[14][15] This can be crucial for distinguishing between pathways that produce the same metabolite but with different labeling patterns.

Analytical Platform Advantages Disadvantages
Mass Spectrometry (MS) High sensitivity, suitable for low-abundance metabolites, provides mass isotopomer distribution.[4]Requires sample derivatization for GC-MS, positional information is not directly obtained.[16]
NMR Spectroscopy Non-destructive, provides positional isotopomer information, minimal sample preparation.[14]Lower sensitivity, requires higher sample concentrations.[17]

Data Analysis and Interpretation

The data generated from stable isotope labeling experiments requires specialized analysis to extract meaningful biological insights.

Key Steps in Data Analysis:

  • Correction for Natural Isotope Abundance: The naturally occurring abundance of heavy isotopes (e.g., 1.1% for ¹³C) must be subtracted from the measured data to determine the true level of isotopic enrichment from the tracer.[8]

  • Determination of Mass Isotopologue Distribution (MID): This involves calculating the fraction of the metabolite pool that contains 0, 1, 2, or more labeled atoms.

  • Metabolic Flux Analysis (MFA): Computational models are used to estimate the fluxes through metabolic pathways that best reproduce the experimentally measured MIDs.[1] This often involves iterative algorithms that minimize the difference between the simulated and measured labeling patterns.[18]

Tracing ¹³C through Central Carbon Metabolism

A common application is to trace the fate of ¹³C-labeled glucose through glycolysis and the TCA cycle.

G

When cells are fed uniformly labeled glucose ([U-¹³C]-glucose), all six carbons are ¹³C. Glycolysis cleaves the 6-carbon glucose into two 3-carbon pyruvate molecules, which will be fully labeled (M+3). Pyruvate can then be converted to lactate (M+3) or enter the TCA cycle as Acetyl-CoA (M+2, after losing one ¹³C as CO₂). The entry of M+2 Acetyl-CoA into the TCA cycle leads to labeled intermediates like citrate, α-ketoglutarate, and malate. The specific labeling patterns of these intermediates can reveal the activity of the TCA cycle and related pathways.[2]

Applications in Research and Drug Development

Stable isotope labeling has a wide range of applications:

  • Disease Research: Understanding how metabolic pathways are altered in diseases like cancer, diabetes, and neurodegenerative disorders.[5]

  • Drug Development: Elucidating the mechanism of action of drugs by observing how they perturb metabolic fluxes.

  • Biotechnology and Metabolic Engineering: Optimizing the production of biofuels and other valuable compounds by identifying and overcoming metabolic bottlenecks.[16][19]

  • Systems Biology: Integrating flux data with other 'omics' data (genomics, proteomics, transcriptomics) for a more holistic understanding of biological systems.[20]

By providing a dynamic view of metabolism, stable isotope labeling offers unparalleled insights into the workings of biological systems, making it an indispensable tool for modern life sciences research.[3]

References

An In-Depth Technical Guide to Tracing Fucose Metabolism with (-)-Fucose-13C-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for tracing the metabolic fate of fucose using the stable isotope-labeled sugar, (-)-Fucose-13C-2. By leveraging the principles of metabolic flux analysis (MFA), researchers can gain quantitative insights into the fucose salvage pathway, its contribution to fucosylation, and its potential as a therapeutic target in various diseases, including cancer. This document outlines the core metabolic pathways, detailed experimental protocols, and data interpretation strategies.

Introduction to Fucose Metabolism

Fucose is a deoxyhexose sugar that plays a critical role in a wide range of biological processes, including cell adhesion, signaling, and immune responses.[1] Alterations in the fucosylation of glycoproteins and glycolipids have been implicated in several pathological conditions, notably cancer, where they can influence tumor progression and metastasis.[1][2]

Mammalian cells synthesize the activated form of fucose, GDP-L-fucose, through two primary pathways[1]:

  • The de novo Pathway: This pathway synthesizes GDP-fucose from GDP-mannose through a series of enzymatic reactions. In many cell types, this is the primary source of GDP-fucose.[1]

  • The Salvage Pathway: This pathway utilizes free fucose from extracellular sources or from the lysosomal degradation of fucosylated glycoconjugates. The enzyme Fucokinase (FUK) phosphorylates free fucose to fucose-1-phosphate, which is then converted to GDP-fucose by GDP-fucose pyrophosphorylase (GFPP).

This compound serves as a tracer for the salvage pathway. By introducing this labeled fucose to cells, researchers can track the incorporation of the 13C isotope into various downstream metabolites and fucosylated glycoconjugates, thereby quantifying the activity of this pathway.

Metabolic Pathways of Fucose

The metabolic journey of this compound begins with its transport into the cell and entry into the salvage pathway, culminating in its incorporation into glycans by fucosyltransferases (FUTs).

Fucose_Metabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_golgi Golgi Apparatus (-)-Fucose-13C-2_ext This compound (-)-Fucose-13C-2_int This compound (-)-Fucose-13C-2_ext->(-)-Fucose-13C-2_int Transporter Fucose-1-P-13C-2 Fucose-1-Phosphate-13C-2 (-)-Fucose-13C-2_int->Fucose-1-P-13C-2 FUK GDP-Fucose-13C-2 GDP-Fucose-13C-2 Fucose-1-P-13C-2->GDP-Fucose-13C-2 GFPP GDP-Fucose-13C-2_golgi GDP-Fucose-13C-2 GDP-Fucose-13C-2->GDP-Fucose-13C-2_golgi GDP-Fucose Transporter GDP-Mannose GDP-Mannose GDP-Fucose_denovo GDP-Fucose GDP-Mannose->GDP-Fucose_denovo GMD, FX GDP-Fucose_denovo->GDP-Fucose-13C-2_golgi GDP-Fucose Transporter Fucosylated_Glycans-13C-2 Fucosylated Glycans-13C-2 Glycans Acceptor Glycans Glycans->Fucosylated_Glycans-13C-2 FUTs Experimental_Workflow Start Start: Cell Culture Labeling Metabolic Labeling with This compound Start->Labeling Quenching Quenching and Metabolite Extraction Labeling->Quenching Separation Phase Separation: Aqueous (Metabolites) & Solid (Biomass) Quenching->Separation Metabolite_Analysis LC-MS/MS of Polar Metabolites Separation->Metabolite_Analysis Biomass_Processing Protein Precipitation & Glycan Release Separation->Biomass_Processing Data_Analysis Data Analysis and Flux Calculation Metabolite_Analysis->Data_Analysis Glycan_Hydrolysis Glycan Hydrolysis to Monosaccharides Biomass_Processing->Glycan_Hydrolysis Glycan_Analysis GC-MS or LC-MS/MS of Monosaccharides Glycan_Hydrolysis->Glycan_Analysis Glycan_Analysis->Data_Analysis Drug_Development_Logic Tracer This compound Tracing Quantification Quantify Salvage Pathway Flux Tracer->Quantification Efficacy_Test Test Inhibitor Efficacy Tracer->Efficacy_Test Measure reduced 13C incorporation Target_ID Identify Key Enzymes (e.g., FUK, GFPP) Quantification->Target_ID Inhibitor_Dev Develop Small Molecule Inhibitors Target_ID->Inhibitor_Dev Inhibitor_Dev->Efficacy_Test Outcome Reduced Fucosylation & Therapeutic Effect Efficacy_Test->Outcome

References

(-)-Fucose-13C-2 in Glycobiology Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the enzymatic addition of fucose to N- and O-linked glycans and lipids, is a critical post-translational modification involved in a myriad of biological processes, from cell adhesion and signaling to immune responses and development.[1] Aberrant fucosylation is a hallmark of numerous diseases, most notably cancer, where it plays a significant role in tumor progression, metastasis, and chemoresistance.[1][2] Consequently, the precise analysis and quantification of fucosylated glycoconjugates are paramount for both fundamental research and the development of novel diagnostics and therapeutics.

Stable isotope labeling has emerged as a powerful technique for the quantitative analysis of biomolecules. (-)-Fucose-13C-2, a fucose molecule isotopically labeled at the C-2 position, represents a valuable tool for tracing and quantifying fucosylation in cellular and organismal systems. When introduced to cells, it is metabolized through the salvage pathway and incorporated into GDP-fucose, the universal donor for fucosyltransferases.[3] The resulting mass shift allows for the differentiation and relative quantification of newly synthesized fucosylated glycans by mass spectrometry (MS) and provides a unique probe for structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy.

This technical guide provides an in-depth overview of the applications of this compound in glycobiology research, complete with detailed experimental protocols, data presentation tables, and visualizations of relevant pathways and workflows. While direct literature on the specific use of this compound is limited, this guide is built upon the well-established principles of metabolic labeling with other isotopically labeled monosaccharides.

Core Applications of this compound

The primary applications of this compound in glycobiology research are centered around its use as a metabolic label for quantitative and structural analyses of fucosylated glycoconjugates.

  • Quantitative Fucosyl-Glycomics and Glycoproteomics by Mass Spectrometry: By metabolically incorporating the heavy isotope, researchers can perform relative quantification of fucosylated glycans and glycopeptides between different experimental conditions (e.g., healthy vs. diseased states, treated vs. untreated cells).

  • Structural and Dynamic Analysis by NMR Spectroscopy: The 13C label at a specific position provides a sensitive probe for NMR studies, aiding in the structural elucidation of complex fucosylated glycans and their interactions with other molecules.[4]

Data Presentation: Quantitative Analysis of Fucosylation

The following tables provide examples of how quantitative data derived from mass spectrometry experiments using this compound could be structured. These are hypothetical representations based on typical outcomes of stable isotope labeling experiments.

Table 1: Relative Quantification of Fucosylated N-Glycans in Response to Drug Treatment

Glycan Compositionm/z (Light, 12C)m/z (Heavy, 13C)Fold Change (Treated/Control)p-value
Hex5HexNAc4dHex11809.61810.60.52<0.01
Hex5HexNAc4dHex1Sia12200.72201.71.89<0.05
Hex6HexNAc5dHex22341.82343.82.54<0.01

Hex: Hexose, HexNAc: N-acetylhexosamine, dHex: Deoxyhexose (Fucose), Sia: Sialic Acid

Table 2: Site-Specific Fucosylation Changes in a Target Glycoprotein

ProteinGlycosylation SitePeptide Sequencem/z (Light, 12C)m/z (Heavy, 13C)Fold Change
EGFRAsn-420N-I-T-S-L-Q-K1245.61246.6-2.1
Integrin α5Asn-505V-S-P-N-G-T-V-R1356.71357.7+1.7

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic and signaling pathways, as well as the experimental procedures, is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

Metabolic Incorporation of this compound

The salvage pathway is the primary route for the metabolic incorporation of exogenously supplied fucose, including its isotopically labeled forms.

fucose_salvage_pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_golgi Golgi Apparatus Fuc13C2_ext This compound Fuc13C2_int This compound Fuc13C2_ext->Fuc13C2_int Transport Fuc1P_13C2 Fucose-1-P-13C-2 Fuc13C2_int->Fuc1P_13C2 Fucokinase GDP_Fuc_13C2 GDP-Fucose-13C-2 Fuc1P_13C2->GDP_Fuc_13C2 GDP-Fucose Pyrophosphorylase GDP_Fuc_13C2_golgi GDP-Fucose-13C-2 GDP_Fuc_13C2->GDP_Fuc_13C2_golgi GDP-Fucose Transporter Glycoprotein Glycoprotein GDP_Fuc_13C2_golgi->Glycoprotein Fucosyltransferase

Metabolic salvage pathway for this compound.
Experimental Workflow for Quantitative Glycoproteomics

This workflow outlines the key steps from metabolic labeling to data analysis in a typical quantitative glycoproteomics experiment using this compound.

quantitative_glycoproteomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture (Control vs. Experimental) metabolic_labeling Metabolic Labeling with This compound (Experimental) cell_culture->metabolic_labeling cell_lysis Cell Lysis and Protein Extraction metabolic_labeling->cell_lysis protein_digestion Protein Digestion (e.g., Trypsin) cell_lysis->protein_digestion lc_ms LC-MS/MS Analysis protein_digestion->lc_ms data_analysis Data Analysis: - Peptide Identification - Glycan Identification - Quantification (Light/Heavy Ratio) lc_ms->data_analysis biological_interpretation Biological Interpretation data_analysis->biological_interpretation

Workflow for quantitative glycoproteomics.
Experimental Workflow for NMR-based Structural Analysis

This workflow details the process for preparing a glycoprotein sample labeled with this compound for structural analysis by NMR.

nmr_workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis cell_culture Cell Culture in 13C-depleted medium metabolic_labeling Metabolic Labeling with This compound cell_culture->metabolic_labeling protein_expression Glycoprotein Expression and Purification metabolic_labeling->protein_expression sample_prep_nmr NMR Sample Preparation (Buffer exchange, concentration) protein_expression->sample_prep_nmr nmr_acquisition NMR Data Acquisition (e.g., 1H-13C HSQC) sample_prep_nmr->nmr_acquisition spectral_analysis Spectral Analysis and Resonance Assignment nmr_acquisition->spectral_analysis structure_determination Structural Elucidation and Interaction Studies spectral_analysis->structure_determination

Workflow for NMR-based structural analysis.
Role of Fucosylation in Notch Signaling

Fucosylation is essential for the proper function of the Notch signaling pathway, a critical regulator of cell fate decisions. O-fucosylation of Notch receptors by POFUT1 is required for their interaction with ligands.

notch_signaling cluster_cell1 Signaling Cell cluster_cell2 Receiving Cell cluster_nucleus Nucleus ligand Notch Ligand (e.g., Delta, Jagged) fucosylated_notch Fucosylated Notch ligand->fucosylated_notch Ligand Binding notch_receptor Notch Receptor notch_receptor->fucosylated_notch POFUT1 + GDP-Fucose s2_cleavage S2 Cleavage (ADAM10/17) fucosylated_notch->s2_cleavage s3_cleavage S3 Cleavage (γ-secretase) s2_cleavage->s3_cleavage nicd NICD s3_cleavage->nicd nicd_nuc NICD nicd->nicd_nuc Translocation csl CSL nicd_nuc->csl Forms complex with target_genes Target Gene Transcription csl->target_genes

The role of fucosylation in Notch signaling.
Fucosylation in TGF-β Signaling

Core fucosylation of the TGF-β receptor, catalyzed by FUT8, is crucial for modulating TGF-β signaling, which is involved in processes like epithelial-to-mesenchymal transition (EMT) in cancer.

tgf_beta_signaling tgf_beta TGF-β fucosylated_tgfbr2 Core-fucosylated TβRII tgf_beta->fucosylated_tgfbr2 Binding tgfbr2 TGF-β Receptor II tgfbr2->fucosylated_tgfbr2 FUT8 + GDP-Fucose receptor_complex Receptor Complex fucosylated_tgfbr2->receptor_complex tgfbr1 TGF-β Receptor I tgfbr1->receptor_complex p_smad23 p-SMAD2/3 receptor_complex->p_smad23 Phosphorylation of SMAD2/3 smad23 SMAD2/3 smad23->p_smad23 smad_complex SMAD Complex p_smad23->smad_complex smad4 SMAD4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus Translocation gene_transcription Target Gene Transcription (e.g., EMT genes) nucleus->gene_transcription Regulates

Modulation of TGF-β signaling by core fucosylation.

Experimental Protocols

The following protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Protocol 1: Metabolic Labeling of Cultured Cells with this compound for Mass Spectrometry

Objective: To differentially label the fucoglycans of two cell populations for relative quantification by MS.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Fucose-free medium

  • This compound (sterile solution)

  • L-Fucose (sterile solution, for 'light' labeling control)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to ~70-80% confluency in complete medium.

    • For the 'heavy' labeled sample, replace the medium with fucose-free medium supplemented with a final concentration of 50-100 µM this compound.

    • For the 'light' labeled control sample, replace the medium with fucose-free medium supplemented with the same concentration of unlabeled L-Fucose.

    • Incubate the cells for 48-72 hours to allow for incorporation of the labeled fucose.

  • Cell Harvest and Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer and a cell scraper.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Digestion:

    • Determine the protein concentration of both the 'light' and 'heavy' lysates.

    • Mix equal amounts of protein from the 'light' and 'heavy' samples.

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

    • Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.

    • Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in an appropriate solvent for LC-MS/MS.

    • Analyze the sample on a high-resolution mass spectrometer.

    • Set the data acquisition method to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both MS1 and MS/MS spectra.

  • Data Analysis:

    • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify peptides and glycopeptides.

    • Quantify the relative abundance of fucosylated glycopeptides by comparing the peak intensities of the 'light' (12C-fucose) and 'heavy' (13C-fucose) isotopic pairs in the MS1 spectra.

Protocol 2: Preparation of this compound Labeled Glycoprotein for NMR Analysis

Objective: To produce a glycoprotein with 13C-labeled fucose residues for structural analysis by NMR.

Materials:

  • Expression system for the glycoprotein of interest (e.g., mammalian cells)

  • Culture medium, preferably with a defined composition and low in natural fucose

  • This compound

  • Purification system for the glycoprotein (e.g., affinity chromatography)

  • NMR buffer (e.g., phosphate buffer in D2O)

  • NMR spectrometer

Procedure:

  • Metabolic Labeling and Protein Expression:

    • Adapt the cell culture to a medium with a low background of unlabeled fucose.

    • Supplement the culture medium with an optimized concentration of this compound.

    • Induce or allow for the expression of the target glycoprotein.

  • Glycoprotein Purification:

    • Harvest the cells or culture supernatant.

    • Purify the glycoprotein using an established protocol (e.g., affinity chromatography followed by size-exclusion chromatography).

    • Monitor the purity by SDS-PAGE and Western blot.

  • NMR Sample Preparation:

    • Exchange the purified glycoprotein into a suitable NMR buffer using dialysis or a centrifugal concentrator.

    • Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).

    • Transfer the sample to an NMR tube.

  • NMR Data Acquisition and Analysis:

    • Acquire NMR spectra, such as a 1H-13C HSQC experiment, to observe the correlations between protons and the 13C-labeled carbons.

    • The signal from the H2-C2 of the incorporated fucose will be specifically enhanced.

    • Analyze the spectra to assign the resonances of the fucosyl moiety and to study its conformation and interactions.

Conclusion

This compound is a promising tool for advancing our understanding of the roles of fucosylation in health and disease. By enabling precise quantification and detailed structural analysis of fucosylated glycoconjugates, this stable isotope-labeled sugar can help to elucidate the complex mechanisms underlying fucose-mediated biological processes. The protocols and workflows presented in this guide, though based on analogous methods, provide a solid foundation for researchers to design and implement studies that leverage the power of metabolic labeling with this compound, ultimately contributing to the development of new diagnostic and therapeutic strategies targeting the fucoglycome.

References

Role of fucosyltransferases in glycan biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Fucosyltransferases in Glycan Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction to Fucosylation

Fucosylation is a critical and widespread form of glycosylation, a post-translational modification that involves the enzymatic addition of a fucose sugar to proteins and lipids.[1] This process is fundamental to a vast array of biological phenomena, including cell-cell adhesion, signal transduction, immune responses, and embryonic development.[1][2] Fucose is a six-carbon deoxyhexose, unique among mammalian sugars for its L-configuration and the absence of a hydroxyl group at the C-6 position.[3][4] It is typically found as a terminal modification on glycan chains but can also be directly linked to protein backbones.[5][6]

The enzymes responsible for catalyzing the transfer of fucose from a donor substrate, guanosine diphosphate-L-fucose (GDP-fucose), to an acceptor molecule are known as fucosyltransferases (FUTs).[7] In mammals, 13 distinct fucosyltransferases have been identified, each exhibiting specificity for the acceptor substrate and the type of glycosidic linkage formed.[3][8] Aberrations in fucosylation are hallmarks of various pathological conditions, most notably cancer, where altered fucosylated glycans on the cell surface contribute to malignant transformation, metastasis, and therapy resistance.[9][10][11] Consequently, fucosyltransferases have emerged as significant biomarkers and attractive therapeutic targets.[9][10]

The GDP-Fucose Donor Substrate Biosynthesis

All fucosyltransferases utilize GDP-fucose as the activated fucose donor.[8][12] Mammalian cells synthesize GDP-fucose through two primary pathways: the de novo pathway and the salvage pathway.[3][12]

  • The De Novo Pathway : This is the principal pathway, estimated to generate approximately 90% of the cellular GDP-fucose pool.[8] It converts GDP-mannose into GDP-fucose through a series of enzymatic reactions catalyzed by two key enzymes: GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (also known as FX protein).[3][12]

  • The Salvage Pathway : This pathway utilizes free L-fucose from extracellular sources or lysosomal degradation of glycoconjugates. The free fucose is converted to fucose-1-phosphate by L-fucose kinase (FCSK) and then to GDP-fucose by GDP-L-fucose pyrophosphorylase (FPGT).[3]

Once synthesized in the cytosol, GDP-fucose is transported into the lumen of the Golgi apparatus and the endoplasmic reticulum (ER) by a specific transporter, SLC35C1, making it available for fucosylation reactions.[8]

GDP_Fucose_Biosynthesis cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway cluster_transport Lumenal Transport GDP_Mannose GDP-Mannose Intermediate GDP-4-keto-6-deoxymannose GDP_Mannose->Intermediate GMD GDP_Fucose_de_novo GDP-L-fucose Intermediate->GDP_Fucose_de_novo FX Protein GDP_Fucose_final GDP-L-fucose (Golgi/ER Lumen) GDP_Fucose_de_novo->GDP_Fucose_final SLC35C1 Transporter Free_Fucose L-Fucose Fucose_1P Fucose-1-Phosphate Free_Fucose->Fucose_1P FCSK GDP_Fucose_salvage GDP-L-fucose Fucose_1P->GDP_Fucose_salvage FPGT GDP_Fucose_salvage->GDP_Fucose_final SLC35C1 Transporter

Diagram 1: The De Novo and Salvage Pathways for GDP-L-fucose Biosynthesis.

Classification and Function of Mammalian Fucosyltransferases

Mammalian FUTs are a diverse family of enzymes, primarily located in the Golgi apparatus, with the exception of Protein O-fucosyltransferases which reside in the ER.[3][7] They are classified based on the glycosidic linkage they catalyze.[3][13]

FUT_Classification cluster_golgi Golgi-Localized FUTs cluster_er ER-Localized FUTs FUTs Mammalian Fucosyltransferases (13 types) a12 α-1,2-FUTs (H antigen) FUTs->a12 Catalyze terminal fucosylation a134 α-1,3/4-FUTs (Lewis antigens) FUTs->a134 a16 α-1,6-FUT (Core Fucosylation) FUTs->a16 Catalyzes core fucosylation POFUTs Protein O-FUTs (O-fucosylation) FUTs->POFUTs Catalyze direct protein fucosylation FUT1 FUT1 (H-transferase) a12->FUT1 FUT2 FUT2 (Secretor) a12->FUT2 FUT3 FUT3 a134->FUT3 FUT4 FUT4 a134->FUT4 FUT5 FUT5 a134->FUT5 FUT6 FUT6 a134->FUT6 FUT7 FUT7 a134->FUT7 FUT9 FUT9 a134->FUT9 FUT8 FUT8 a16->FUT8 POFUT1 POFUT1 (FUT12) POFUTs->POFUT1 POFUT2 POFUT2 (FUT13) POFUTs->POFUT2 POFUT3 POFUT3 (FUT10) POFUTs->POFUT3 POFUT4 POFUT4 (FUT11) POFUTs->POFUT4

Diagram 2: Classification of Mammalian Fucosyltransferases.
Quantitative Summary of Fucosyltransferases

The following table summarizes the key characteristics of the 13 human fucosyltransferases.

Enzyme FamilyEnzymeGeneLinkageTypical Acceptor SubstratesKey Biological Roles
α-1,2-FUTs FUT1FUT1α-1,2Type 2 (Galβ1-4GlcNAc)H antigen on red blood cells (ABO blood group precursor).[8][12]
FUT2FUT2α-1,2Type 1 (Galβ1-3GlcNAc)H antigen in secretions and on mucosal epithelia.[12][14]
α-1,3/4-FUTs FUT3FUT3α-1,3 & α-1,4Type 1 & 2 chainsLewis a (Lea), Lewis b (Leb), Sialyl Lewis a (sLea) synthesis.[12]
FUT4FUT4α-1,3Type 2 chainsLewis x (Lex) synthesis, selectin ligand biosynthesis.[12]
FUT5FUT5α-1,3Type 2 chainsSialyl Lewis x (sLex) synthesis.[15]
FUT6FUT6α-1,3Type 2 chainsSialyl Lewis x (sLex) synthesis in hematopoietic cells.[15]
FUT7FUT7α-1,3Sialylated Type 2 chainsPrimary enzyme for sLex synthesis on leukocytes, crucial for selectin-mediated adhesion.[12]
FUT9FUT9α-1,3Type 2 chainsLewis x (Lex) synthesis.[12]
α-1,6-FUT FUT8FUT8α-1,6Innermost GlcNAc of N-glycan coreCore fucosylation, modulates EGFR and TGF-β signaling, antibody-dependent cell-mediated cytotoxicity (ADCC).[3][16][17]
Protein O-FUTs POFUT1 (FUT12)POFUT1O-fucoseSer/Thr in EGF-like repeatsNotch signaling pathway regulation.[5][6][18]
POFUT2 (FUT13)POFUT2O-fucoseSer/Thr in Thrombospondin Type 1 Repeats (TSRs)Secretion and function of extracellular proteases like ADAMTS proteins.[5][6]
POFUT3 (FUT10)POFUT3O-fucoseSer/Thr in EMI domainsO-fucosylation of elastin microfibril interface (EMI) domains.[3][6]
POFUT4 (FUT11)POFUT4O-fucoseSer/Thr in EMI domainsO-fucosylation of elastin microfibril interface (EMI) domains.[3][6]

Role in Signaling and Pathophysiology

Fucosylation plays a direct role in modulating critical cell signaling pathways, and its dysregulation is a key factor in disease, particularly cancer.

Core Fucosylation in Growth Factor Receptor Signaling

Core fucosylation, the addition of an α-1,6-fucose to the innermost GlcNAc of N-glycans, is catalyzed exclusively by FUT8.[8][17] This modification is vital for the proper function of several growth factor receptors. For example, core fucosylation of the Epidermal Growth Factor Receptor (EGFR) is necessary for its dimerization and subsequent activation of downstream signaling cascades like the MAPK pathway.[16][19] Lack of core fucose on EGFR impairs its function.[8] Similarly, FUT8-mediated core fucosylation is critical for TGF-β receptor signaling and E-cadherin function, impacting processes like the epithelial-to-mesenchymal transition (EMT), cell adhesion, and metastasis.[16][17]

EGFR_Signaling cluster_pathway FUT8-Mediated EGFR Signaling FUT8 FUT8 EGFR_unfucosylated EGFR (N-glycan) GDP_Fucose GDP-Fucose EGFR_fucosylated Core-Fucosylated EGFR EGFR_unfucosylated->EGFR_fucosylated Core Fucosylation Dimerization Receptor Dimerization & Autophosphorylation EGFR_fucosylated->Dimerization Ligand Binding EGF EGF Ligand EGF->EGFR_fucosylated Downstream Downstream Signaling (e.g., MAPK Pathway) Dimerization->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Diagram 3: Modulation of EGFR Signaling by FUT8-mediated Core Fucosylation.
Terminal Fucosylation in Cell Adhesion and Cancer

Terminal fucosylation, catalyzed by α-1,2 and α-1,3/4-FUTs, is responsible for synthesizing the ABO and Lewis blood group antigens.[12][20] A key structure, sialyl Lewis x (sLex), is an essential ligand for selectins, a family of adhesion molecules crucial for leukocyte trafficking during inflammation.[12][20] Cancer cells often exploit this mechanism by overexpressing sLex on their surface, which allows them to bind to selectins on endothelial cells, facilitating extravasation and metastasis.[15] Increased expression of enzymes like FUT3, FUT6, and FUT7 is frequently observed in various cancers and correlates with poor prognosis.[9][12]

O-Fucosylation in Notch Signaling

POFUT1 adds O-fucose to conserved serine or threonine residues within the Epidermal Growth Factor-like (EGF) repeats of the Notch receptor.[5][6] This modification is essential for the proper folding and function of Notch and its ability to interact with its ligands (e.g., Delta and Jagged).[18][20] Dysregulation of Notch signaling, which controls cell fate decisions, is implicated in both developmental disorders and cancer.[20]

Experimental Protocols

Studying fucosyltransferases requires robust methodologies to measure their activity and analyze the resulting glycan structures.

Fucosyltransferase Activity Assay (HPLC-Based)

This protocol describes a quantitative assay for FUT activity using a fluorescently labeled acceptor substrate, followed by HPLC separation and detection.[21][22] This method is adapted for enzymes like FUT8 but can be modified for other FUTs by changing the acceptor substrate.

5.1.1 Materials and Reagents

  • Enzyme Source: Cell lysate from cells overexpressing the FUT of interest, or purified recombinant FUT enzyme.

  • Acceptor Substrate: Pyridylaminated (PA) asialo-, agalacto-biantennary N-glycan (GnGn-PA) for FUT8 assay. For other FUTs, appropriate PA-oligosaccharide acceptors (e.g., sialyl α2,3-lacto-N-neotetraose-PA for α1,3-FUT assay).[21]

  • Donor Substrate: Guanosine diphosphate-L-fucose (GDP-fucose).

  • Reaction Buffer: 100 mM MES buffer (pH 6.5), 20 mM MnCl₂, 1% Triton X-100, 10 mM L-fucose.

  • Stop Solution: 0.1 M EDTA.

  • HPLC System: Reverse-phase HPLC with a fluorescence detector (Excitation: 320 nm, Emission: 400 nm).

  • Column: C18 reverse-phase column (e.g., TSK-gel ODS-80TS).[21]

  • Mobile Phase: 20 mM ammonium acetate buffer (pH 4.0).[21]

5.1.2 Procedure

  • Enzyme Preparation: a. If using cell lysates, solubilize cells in a lysis buffer (e.g., 20 mM HEPES pH 7.4, 0.1% Triton X-100) via sonication.[21] b. Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet debris. c. Collect the supernatant containing the enzyme. Determine protein concentration using a standard method (e.g., BCA assay).

  • Enzyme Reaction: a. Prepare the reaction mixture in a microcentrifuge tube. For a 20 µL final volume:

    • 10 µL of 2x Reaction Buffer
    • 2 µL of GDP-fucose (final concentration ~50-100 µM)
    • 2 µL of PA-acceptor substrate (final concentration ~10-20 µM)
    • Water to bring the volume to 18 µL. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding 2 µL of the enzyme source. d. Incubate at 37°C for 1-2 hours.[21]

  • Reaction Termination and Sample Preparation: a. Stop the reaction by adding 5 µL of Stop Solution. b. Boil the sample for 3 minutes to denature the enzyme. c. Centrifuge at 14,000 x g for 5 minutes.

  • HPLC Analysis: a. Inject 10-20 µL of the supernatant onto the C18 column.[21] b. Elute the products using an isocratic flow of the mobile phase at a flow rate of 1.0 mL/min.[21] c. Monitor the fluorescence signal. The fucosylated product will have a different retention time than the non-fucosylated substrate. d. Quantify the product peak area and calculate enzyme activity based on a standard curve of the fucosylated product.

General Workflow for Glycan Analysis by Mass Spectrometry

Analyzing the fucosylation status of glycoproteins is essential for understanding the functional impact of FUTs. This requires releasing, purifying, and analyzing the glycan structures.

Glycan_Analysis_Workflow cluster_workflow Workflow for Fucosylation Analysis Start Glycoprotein Sample (e.g., from cell lysate or serum) Denature Denaturation & Reduction/ Alkylation Start->Denature Release Enzymatic Glycan Release (e.g., PNGase F for N-glycans) Denature->Release Purify Glycan Purification (e.g., SPE cleanup) Release->Purify Label Optional: Fluorescent Labeling (e.g., 2-AB, Procainamide) Purify->Label Analyze Analysis Label->Analyze HPLC HPLC / UPLC (for separation) Analyze->HPLC MS Mass Spectrometry (for structure & quantification) Analyze->MS Data Data Analysis (Identify fucosylated structures) HPLC->Data MS->Data

Diagram 4: General Experimental Workflow for the Analysis of Fucosylated Glycans.

Conclusion and Future Directions

Fucosyltransferases are master regulators of glycan biosynthesis, creating a diverse array of fucosylated structures that are integral to cellular function and organismal health. Their roles in modulating key signaling pathways, particularly in the context of cancer progression and immune evasion, have positioned them as high-value targets for drug development.[2][9][10] The development of specific inhibitors for individual FUTs, such as FUT8, holds immense therapeutic promise for oncology and inflammatory diseases.[8][9] Future research will continue to unravel the complex interplay between specific fucosylation events and cellular signaling networks, aided by advancements in glycoanalytics, high-throughput screening for inhibitors, and glyco-engineering techniques.[2][15] This will undoubtedly pave the way for novel diagnostic tools and targeted therapies that leverage our understanding of the "fucocode."

References

Methodological & Application

Application Notes and Protocols for Metabolic Labeling with (-)-Fucose-13C-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the metabolic labeling of cellular glycans using the stable isotope-labeled sugar, (-)-Fucose-13C-2. This technique enables the quantitative analysis of fucosylation in various biological contexts, which is critical for understanding disease pathology and for the development of therapeutic glycoproteins.

Introduction

Fucosylation, the addition of fucose to N- and O-linked glycans and lipids, is a crucial post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of several diseases, most notably cancer, making the quantitative assessment of fucosylation a key area of research. Metabolic labeling with stable isotope-labeled monosaccharides, such as this compound, offers a powerful tool to trace and quantify the incorporation of fucose into glycoconjugates. When cells are supplied with this compound, it is metabolized through the fucose salvage pathway and incorporated into newly synthesized glycans. The resulting mass shift of +2 Da per incorporated fucose molecule allows for the sensitive and specific quantification of fucosylated species by mass spectrometry.

Key Applications

  • Quantitative Glycoproteomics: Determine the relative or absolute abundance of specific fucosylated glycopeptides and glycoproteins.

  • Biomarker Discovery: Identify changes in fucosylation patterns associated with disease states.

  • Drug Development: Assess the fucosylation of recombinant therapeutic proteins, a critical quality attribute that can impact efficacy and immunogenicity.

  • Glycan Biosynthesis Studies: Investigate the dynamics of fucosylation and the regulation of the fucose salvage pathway.

Fucose Salvage Pathway

Cells utilize the salvage pathway to convert extracellular fucose into the activated sugar donor, GDP-fucose, which is then used by fucosyltransferases in the Golgi apparatus to modify glycoconjugates. The diagram below illustrates the key steps in this pathway.

Fucose_Salvage_Pathway Fucose Salvage Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_golgi Golgi Apparatus Fucose_13C_2_ext This compound Fucose_13C_2_int This compound Fucose_13C_2_ext->Fucose_13C_2_int Transport Fuc_1_P_13C_2 Fucose-1-phosphate-13C-2 Fucose_13C_2_int->Fuc_1_P_13C_2 Fucokinase (FUK) GDP_Fuc_13C_2 GDP-Fucose-13C-2 Fuc_1_P_13C_2->GDP_Fuc_13C_2 GDP-L-fucose pyrophosphorylase (GFPP) GDP_Fuc_13C_2_golgi GDP-Fucose-13C-2 GDP_Fuc_13C_2->GDP_Fuc_13C_2_golgi GDP-Fucose Transporter Glycoprotein_labeled Glycoprotein (+ Fucose-13C-2) GDP_Fuc_13C_2_golgi->Glycoprotein_labeled Glycoprotein_unlabeled Glycoprotein (unfucosylated) Glycoprotein_unlabeled->Glycoprotein_labeled Fucosyltransferase (FUT)

Caption: Metabolic incorporation of this compound via the fucose salvage pathway.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for labeling cultured mammalian cells with this compound.

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., HEK293, CHO, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Labeling Medium: Prepare the complete culture medium supplemented with this compound. The final concentration of the labeled fucose should be optimized for each cell line and experimental goal, but a starting range of 20-100 µM is recommended.[1]

  • Metabolic Labeling: Remove the existing culture medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a period of 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time will depend on the cell type and the turnover rate of the glycoproteins of interest.

  • Cell Harvest and Lysis:

    • For adherent cells, remove the labeling medium, wash the cells twice with ice-cold PBS, and then add cell lysis buffer supplemented with protease inhibitors.

    • For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend in cell lysis buffer with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Sample Storage: Store the cell lysates at -80°C until further processing for mass spectrometry analysis.

Quantitative Data Summary: Labeling Conditions
ParameterRangeTypical ValueReference Cell Lines
This compound Concentration10 - 200 µM50 µMHEK293, CHO, HepG2
Incubation Time24 - 72 hours48 hoursHEK293, CHO, HepG2
Cell Density (at harvest)70 - 90% confluency80% confluencyAdherent cell lines
Protocol 2: Sample Preparation for Mass Spectrometry Analysis of Fucosylated Glycoproteins

This protocol outlines the steps for preparing protein samples for mass spectrometry-based analysis of fucosylation.

Materials:

  • Metabolically labeled cell lysate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • C18 solid-phase extraction (SPE) cartridges

  • Acetonitrile (ACN)

  • Formic acid (FA)

Procedure:

  • Protein Reduction and Alkylation:

    • To a known amount of protein from the cell lysate (e.g., 100 µg), add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 20 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the concentration of any denaturants.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides with a solution of 50-80% ACN and 0.1% FA.

  • Sample Concentration: Dry the eluted peptides in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptides in a solution of 2% ACN and 0.1% FA for LC-MS/MS analysis.

Experimental Workflow for Quantitative Fucosylation Analysis

The following diagram illustrates the overall workflow from metabolic labeling to data analysis.

Experimental_Workflow Quantitative Fucosylation Analysis Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Cell_Culture 1. Cell Culture Metabolic_Labeling 2. Metabolic Labeling with this compound Cell_Culture->Metabolic_Labeling Cell_Harvest 3. Cell Harvest & Lysis Metabolic_Labeling->Cell_Harvest Protein_Digestion 4. Protein Digestion (Trypsin) Cell_Harvest->Protein_Digestion Peptide_Desalting 5. Peptide Desalting (C18 SPE) Protein_Digestion->Peptide_Desalting LC_MSMS 6. LC-MS/MS Analysis Peptide_Desalting->LC_MSMS Peptide_ID 7. Peptide Identification LC_MSMS->Peptide_ID Quantification 8. Quantification of Labeled vs. Unlabeled Peptides Peptide_ID->Quantification Biological_Interpretation 9. Biological Interpretation Quantification->Biological_Interpretation

Caption: From cell culture to biological insights.

Data Presentation and Analysis

Following LC-MS/MS analysis, the data can be processed using various software platforms to identify and quantify fucosylated peptides. The key is to look for peptide pairs separated by a mass difference corresponding to the number of incorporated 13C-labeled fucose residues (+2 Da for each this compound).

Quantitative Data Summary: Mass Spectrometry Analysis
Analytical MethodPlatformKey Parameters for Fucosylation Analysis
Liquid ChromatographyNano-LC systemGradient elution with ACN/water/FA
Mass SpectrometryOrbitrap or Q-TOFHigh-resolution MS1 scan, Data-dependent MS2 (HCD or CID)
Data Analysis SoftwareMaxQuant, Proteome Discoverer, etc.Variable modification setting for Fucose-13C-2 (+148.079 Da)

The relative abundance of fucosylated peptides can be determined by comparing the peak areas of the labeled and unlabeled isotopic envelopes. The degree of fucosylation for a specific site can be calculated as follows:

Degree of Fucosylation (%) = [Peak Area (Labeled) / (Peak Area (Labeled) + Peak Area (Unlabeled))] x 100

This approach allows for the precise quantification of changes in fucosylation levels across different experimental conditions.

References

Application Notes & Protocols: Detecting ¹³C Labeled Fucose Incorporation by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to detecting the incorporation of ¹³C labeled fucose into cellular glycoproteins using Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique allows for the sensitive and specific tracking of fucose metabolism and incorporation into glycans, providing valuable insights into glycosylation pathways in various biological contexts, including disease states and drug development.

Introduction to Fucosylation and its Detection

Fucosylation, the addition of fucose sugar moieties to proteins and lipids, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of several diseases, most notably cancer, making it a key area of interest for diagnostics and therapeutic development.

NMR spectroscopy, particularly in combination with stable isotope labeling, offers a non-destructive and highly specific method to study fucosylation. By introducing ¹³C labeled fucose to cells, the labeled fucose is incorporated into glycoproteins through the fucose salvage pathway. Subsequent analysis by NMR allows for the direct observation of these ¹³C-labeled fucosyl residues, providing both qualitative and quantitative information about their presence and environment within the glycoprotein. The use of ¹³C labeling significantly enhances the sensitivity of NMR detection, overcoming the challenges posed by the low natural abundance of the ¹³C isotope[1][2].

Signaling Pathway: Fucose Salvage Pathway

The incorporation of exogenously supplied fucose into glycoproteins is primarily mediated by the fucose salvage pathway. A diagram of this pathway is provided below, illustrating the key enzymatic steps involved in the conversion of free fucose to GDP-fucose, the donor substrate for fucosyltransferases in the Golgi apparatus.

Fucose_Salvage_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_golgi Golgi Apparatus 13C-Fucose_ext ¹³C-Fucose 13C-Fucose_cyt ¹³C-Fucose 13C-Fucose_ext->13C-Fucose_cyt Transport FUK Fucokinase (FUK) 13C-Fucose_cyt->FUK 13C-Fuc-1-P ¹³C-Fucose-1-Phosphate GFPP GDP-fucose pyrophosphorylase (GFPP) 13C-Fuc-1-P->GFPP GDP-13C-Fuc GDP-¹³C-Fucose GDP-13C-Fuc_golgi GDP-¹³C-Fucose GDP-13C-Fuc->GDP-13C-Fuc_golgi Transport FUK->13C-Fuc-1-P ATP -> ADP GFPP->GDP-13C-Fuc GTP -> PPi FUT Fucosyltransferase (FUT) GDP-13C-Fuc_golgi->FUT Fucosylated_Glycoprotein ¹³C-Fucosylated Glycoprotein FUT->Fucosylated_Glycoprotein GDP Glycoprotein Glycoprotein Glycoprotein->FUT

Fucose Salvage Pathway Diagram

Experimental Workflow

The overall experimental workflow for detecting ¹³C labeled fucose incorporation by NMR is outlined in the diagram below. This process begins with cell culture and metabolic labeling, followed by glycoprotein isolation and purification, sample preparation for NMR, and finally, NMR data acquisition and analysis.

Experimental_Workflow A 1. Cell Culture (e.g., HEK293, CHO cells) B 2. Metabolic Labeling with ¹³C-Fucose A->B C 3. Cell Harvesting and Lysis B->C D 4. Glycoprotein Isolation (e.g., Affinity Chromatography) C->D E 5. Sample Preparation for NMR (Buffer exchange, concentration) D->E F 6. NMR Data Acquisition (e.g., ¹³C-HSQC) E->F G 7. NMR Data Processing and Analysis F->G

Experimental Workflow Diagram

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with ¹³C-Fucose

This protocol is adapted from established methods for metabolic labeling with stable isotopes and is suitable for adherent or suspension mammalian cell lines (e.g., HEK293, CHO).

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • ¹³C-L-Fucose (uniformly labeled, >98% enrichment)

  • Sterile, tissue culture-treated plates or flasks

Procedure:

  • Cell Seeding: Seed cells at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in complete culture medium.

  • Preparation of Labeling Medium: Prepare fresh culture medium supplemented with ¹³C-L-Fucose. A final concentration of 50-200 µM ¹³C-L-Fucose is a good starting point, though this may need to be optimized for your specific cell line and experimental goals.

  • Labeling:

    • For adherent cells, aspirate the existing medium, wash the cells once with sterile PBS, and then add the prepared ¹³C-Fucose containing labeling medium.

    • For suspension cells, centrifuge the cells, aspirate the supernatant, and resuspend the cell pellet in the labeling medium.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 24-72 hours. The optimal labeling time should be determined empirically, but longer incubation times generally lead to higher incorporation levels.

  • Cell Harvesting:

    • Adherent cells: Aspirate the labeling medium, wash the cells twice with ice-cold PBS, and then detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge at 500 x g for 5 minutes at 4°C.

    • Suspension cells: Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove any residual labeling medium.

  • Storage: The cell pellet can be stored at -80°C until ready for glycoprotein isolation.

Protocol 2: Glycoprotein Isolation and Preparation for NMR

This protocol provides a general framework for isolating total glycoproteins and preparing them for NMR analysis. Specific purification strategies (e.g., for a particular recombinant glycoprotein) may require modifications.

Materials:

  • Cell pellet from Protocol 1

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Affinity chromatography resin for glycoproteins (e.g., Lectin-agarose, such as Concanavalin A for high-mannose glycans or Wheat Germ Agglutinin for more complex glycans)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (specific to the lectin used, e.g., containing a competing sugar)

  • NMR Buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl in 99.9% D₂O, pH 7.0)

  • Centrifugal filter units (e.g., Amicon Ultra, with an appropriate molecular weight cutoff)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble proteins.

  • Affinity Chromatography:

    • Equilibrate the lectin-agarose resin with Wash Buffer.

    • Incubate the clarified lysate with the equilibrated resin for 1-2 hours at 4°C with gentle rotation to allow binding of glycoproteins.

    • Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

    • Elute the bound glycoproteins using the appropriate Elution Buffer.

  • Buffer Exchange and Concentration:

    • Concentrate the eluted glycoprotein fraction and exchange the buffer to the NMR Buffer using a centrifugal filter unit. Repeat the concentration and dilution with NMR Buffer at least three times to ensure complete buffer exchange.

    • Concentrate the final sample to the desired volume for NMR analysis (typically 400-600 µL). The target protein concentration for NMR is generally in the range of 0.1-1.0 mM.

  • Final Sample Preparation: Transfer the final concentrated and buffer-exchanged glycoprotein sample to an NMR tube.

Protocol 3: NMR Data Acquisition and Processing

This protocol outlines the acquisition of a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, which is a sensitive method for detecting ¹H-¹³C correlations and is well-suited for observing the incorporation of ¹³C-labeled fucose.

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Acquisition Parameters (Example for a 600 MHz spectrometer):

  • Experiment: 2D ¹H-¹³C HSQC (e.g., hsqcetgpsisp2 on a Bruker spectrometer)[3].

  • Temperature: 298 K (25°C).

  • ¹H Spectral Width (f2): 12-16 ppm, centered around 4.7 ppm.

  • ¹³C Spectral Width (f1): 30-40 ppm, centered to cover the expected fucose resonances (e.g., around 70 ppm for ring carbons and ~16 ppm for the methyl group).

  • Number of Points (f2): 1024-2048.

  • Number of Increments (f1): 128-256.

  • Number of Scans: 16-64 (or more, depending on sample concentration).

  • Relaxation Delay: 1.0-1.5 seconds[4].

Processing:

  • Apply a squared sine-bell window function in both dimensions.

  • Perform Fourier transformation.

  • Phase correct the spectrum in both dimensions.

  • Perform baseline correction.

  • Reference the spectrum using an internal standard (e.g., DSS) or to the residual water signal.

Data Presentation and Analysis

The successful incorporation of ¹³C-fucose will result in the appearance of cross-peaks in the ¹H-¹³C HSQC spectrum corresponding to the fucosyl moieties. The methyl group of fucose (H6/C6) typically gives a strong and well-resolved signal, making it an excellent reporter for fucosylation.

Quantitative Analysis:

The level of fucosylation can be quantified by comparing the intensities of the fucosyl cross-peaks to other signals in the spectrum or through mass spectrometry analysis of the labeled glycoproteins. HPLC-based methods can also be employed to quantify the percentage of core fucosylation of N-glycans[5].

Table 1: Example Quantitative Data for Fucose Incorporation

The following table summarizes hypothetical quantitative data that could be obtained from an experiment comparing fucose incorporation in a wild-type versus a knockout cell line, based on findings from published studies[5].

Cell LineConditionCore Fucosylation (%)Relative ¹³C-Fucose Incorporation (by MS)
Wild-TypeNo exogenous fucose85 ± 5-
Wild-Type+ 5 mM ¹³C-Fucose88 ± 41.0
KnockoutNo exogenous fucose10 ± 2-
Knockout+ 5 mM ¹³C-Fucose55 ± 63.2

Data are presented as mean ± standard deviation.

This table illustrates how quantitative data can be presented to clearly compare the effects of genetic modifications and substrate availability on fucosylation.

Conclusion

The combination of ¹³C-fucose metabolic labeling and NMR spectroscopy is a robust and sensitive methodology for studying glycoprotein fucosylation. The protocols and guidelines presented here provide a framework for researchers to apply this technique to their specific biological questions, offering a powerful tool for advancing our understanding of the roles of fucosylation in health and disease and for the development of novel therapeutics.

References

Application Note: Quantitative Analysis of 13C-Fucosylated Glycans by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that influences a wide array of biological processes, including cell signaling, immune response, and disease progression. Fucosylation, the addition of a fucose sugar residue, is a key terminal modification on many of these glycans and has been implicated in various physiological and pathological states, such as cancer and inflammation.[1][2] Consequently, the ability to accurately quantify changes in fucosylated glycan expression is of paramount importance in basic research, biomarker discovery, and the development of biotherapeutics.[3][4]

This application note details robust mass spectrometry-based methodologies for the quantitative analysis of fucosylated glycans utilizing stable isotope labeling with 13C-glucose.[5][6] By metabolically incorporating 13C into the carbon backbone of newly synthesized glycans, researchers can precisely differentiate and quantify specific glycan populations between different experimental conditions.[7] We provide detailed protocols for cell culture and labeling, glycan release and purification, and subsequent analysis by high-resolution mass spectrometry.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with 13C-Glucose

This protocol describes the metabolic incorporation of 13C into the glycan structures of cultured cells.

  • Cell Culture: Culture cells of interest (e.g., HEK293, cancer cell lines) in standard glucose-containing medium to the desired confluence.

  • Isotope Labeling:

    • For the "heavy" labeled sample, replace the standard medium with glucose-free medium supplemented with 13C-glucose (all six carbons labeled) at a final concentration equivalent to the standard medium.

    • For the "light" control sample, replace the medium with fresh standard glucose-containing medium.

  • Incubation: Culture the cells in the respective media for a sufficient duration to allow for the incorporation of the 13C label into newly synthesized glycans (typically 48-72 hours).[7]

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Harvest the cells by scraping or using a cell lifter in ice-cold PBS.

    • Centrifuge the cell suspension to pellet the cells and discard the supernatant.

    • Store the cell pellets at -80°C until further processing.

Protocol 2: N-Glycan Release and Purification

This protocol outlines the enzymatic release of N-linked glycans from glycoproteins.

  • Protein Extraction and Denaturation:

    • Lyse the cell pellets in a suitable lysis buffer containing a protease inhibitor cocktail.

    • Quantify the protein concentration using a standard assay (e.g., BCA).

    • Denature an equal amount of protein from the "heavy" and "light" samples by heating at 95°C for 5 minutes in the presence of a denaturing agent (e.g., SDS).

  • Reduction and Alkylation:

    • Reduce the disulfide bonds by adding dithiothreitol (DTT) and incubating at 60°C for 30 minutes.

    • Alkylate the free sulfhydryl groups by adding iodoacetamide and incubating for 30 minutes in the dark at room temperature.

  • Enzymatic Glycan Release:

    • Add Peptide-N-Glycosidase F (PNGase F) to the protein samples and incubate overnight at 37°C to release the N-glycans.[2][8]

  • Glycan Purification:

    • Purify the released N-glycans using a solid-phase extraction (SPE) cartridge (e.g., graphitized carbon) to remove peptides, salts, and detergents.

    • Elute the glycans and dry them using a vacuum centrifuge.

Protocol 3: Mass Spectrometry Analysis

This protocol describes the analysis of the labeled and unlabeled glycan pools by mass spectrometry.

  • Sample Reconstitution: Reconstitute the dried "heavy" and "light" glycan samples in a solvent suitable for mass spectrometry analysis (e.g., 50% acetonitrile/0.1% formic acid).

  • Sample Mixing: Combine the "heavy" and "light" glycan samples in a 1:1 ratio based on the initial protein amount.

  • LC-MS/MS Analysis:

    • Analyze the mixed sample using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with liquid chromatography (LC).[3][9]

    • Use a suitable LC column for glycan separation, such as a hydrophilic interaction liquid chromatography (HILIC) column.[9]

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain both MS1 and MS/MS spectra.[10]

  • Data Analysis:

    • Process the raw data using specialized glycomics software (e.g., SimGlycan).[11]

    • Identify the glycan structures based on their accurate mass and fragmentation patterns in the MS/MS spectra.

    • Quantify the relative abundance of the "heavy" and "light" glycan pairs by comparing the peak areas of their respective isotopic envelopes in the MS1 spectra.

Quantitative Data Presentation

The following tables present representative quantitative data obtained from a hypothetical experiment comparing a control cell line with a treatment group, demonstrating changes in fucosylated glycan abundance.

Table 1: Relative Abundance of Key Fucosylated N-Glycans

Glycan CompositionMonoisotopic Mass (12C)Monoisotopic Mass (13C)Fold Change (Treatment vs. Control)p-value
Hex(5)HexNAc(4)Fuc(1)1809.651845.652.5<0.01
Hex(5)HexNAc(4)Fuc(2)1955.711997.711.8<0.05
Hex(6)HexNAc(5)Fuc(1)2174.782216.783.2<0.001
Hex(6)HexNAc(5)Fuc(2)2320.842368.842.1<0.01

Table 2: Isotopic Ratio of a Fucosylated Glycan (Hex(5)HexNAc(4)Fuc(1))

SamplePeak Area (12C)Peak Area (13C)Ratio (13C/12C)
Control1.2 x 10^61.1 x 10^60.92
Treatment5.8 x 10^51.5 x 10^62.59

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_glycan_prep Glycan Preparation cluster_ms_analysis Mass Spectrometry Analysis A 1. Cell Culture B 2. Isotope Labeling (12C-Glucose vs 13C-Glucose) A->B C 3. Incubation (48-72h) B->C D 4. Cell Harvesting C->D E 5. Protein Extraction D->E Cell Pellets F 6. N-Glycan Release (PNGase F) E->F G 7. Glycan Purification (SPE) F->G H 8. Sample Mixing (1:1) G->H Purified Glycans I 9. LC-MS/MS Analysis H->I J 10. Data Analysis & Quantification I->J fucose_metabolism_pathway cluster_pathway Metabolic Incorporation of 13C from Glucose into Fucosylated Glycans Glucose 13C-Glucose Glycolysis Glycolysis Glucose->Glycolysis Fructose6P Fructose-6-P Glycolysis->Fructose6P Mannose6P Mannose-6-P Fructose6P->Mannose6P Mannose1P Mannose-1-P Mannose6P->Mannose1P GDP_Mannose GDP-Mannose Mannose1P->GDP_Mannose GDP_Fucose GDP-Fucose GDP_Mannose->GDP_Fucose GMD, FX Golgi Golgi Apparatus GDP_Fucose->Golgi GDP-Fucose Transporter Fuc_Glycan Fucosylated Glycan (13C-labeled) Golgi->Fuc_Glycan Fucosyltransferase

References

Application Notes and Protocols for Metabolic Flux Analysis with (-)-Fucose-13C-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotope tracers, such as carbon-13 (¹³C), allows for the precise tracking of atoms through metabolic pathways.[1][2][3][4] (-)-Fucose-13C-2 is a specifically labeled fucose molecule that can be used to trace the metabolism of fucose, a deoxyhexose sugar crucial in various biological processes, including protein glycosylation and cell signaling.[5] Altered fucosylation is a hallmark of several diseases, including cancer, making the study of fucose metabolism of significant interest in drug development and disease research.

These application notes provide a comprehensive guide to performing metabolic flux analysis using this compound, covering the principles, experimental protocols, and data analysis.

Principle of this compound Tracing

(-)-L-Fucose is primarily metabolized through the fucose salvage pathway. When cells are supplied with this compound, the ¹³C label at the second carbon position is incorporated into various downstream metabolites. The primary route involves the conversion of L-fucose to GDP-L-fucose, which then serves as the donor substrate for fucosyltransferases to attach fucose to glycans on proteins and lipids.

By measuring the mass isotopologue distribution (MID) of fucose-containing glycans and other related metabolites using mass spectrometry, it is possible to determine the relative contribution of the salvage pathway to the total fucosylation flux. This information can reveal critical insights into cellular metabolic phenotypes and how they are altered by disease or therapeutic interventions.

Key Metabolic Pathways

The metabolism of this compound primarily involves the fucose salvage pathway . This pathway is distinct from the de novo synthesis pathway, which produces GDP-fucose from GDP-mannose.

  • Fucose Salvage Pathway: Exogenous fucose is transported into the cell and phosphorylated by fucokinase (FUK) to form fucose-1-phosphate. This is then converted to GDP-fucose by GDP-fucose pyrophosphorylase (GFPP). The ¹³C label from this compound will be retained throughout this process and incorporated into fucosylated glycoconjugates.

  • De Novo Synthesis Pathway: This pathway synthesizes GDP-fucose from GDP-mannose. In the context of a this compound tracing experiment, this pathway will produce unlabeled GDP-fucose (assuming the primary carbon sources like glucose are unlabeled).

By comparing the abundance of labeled versus unlabeled fucosylated glycans, the relative flux through the salvage pathway can be quantified.

Experimental Workflow and Protocols

A typical metabolic flux analysis experiment using this compound involves several key steps, from cell culture to data analysis.

Diagram: Experimental Workflow for this compound MFA

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Cell Culture (e.g., Cancer Cell Line) B Metabolic Labeling with This compound A->B C Sample Quenching & Metabolite Extraction B->C D Glycoprotein Isolation & Glycan Release C->D E LC-MS/MS Analysis of Labeled Glycans D->E F Mass Isotopologue Distribution (MID) Analysis E->F G Metabolic Flux Calculation F->G H Biological Interpretation G->H

Caption: Workflow for ¹³C-MFA using this compound.

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

Objective: To label cellular glycans with ¹³C by culturing cells in the presence of this compound.

Materials:

  • Mammalian cell line of interest (e.g., cancer cell line known to have high fucose metabolism)

  • Complete cell culture medium

  • Fucose-free medium

  • This compound (sterile solution)

  • Cell culture plates or flasks

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will allow them to reach approximately 70-80% confluency at the time of harvest.

  • Adaptation to Fucose-Free Medium (Optional but Recommended): One day before labeling, replace the complete medium with a fucose-free medium. This step helps to deplete intracellular pools of unlabeled fucose and enhances the incorporation of the labeled tracer.

  • Initiation of Labeling:

    • Prepare the labeling medium by supplementing the fucose-free medium with a known concentration of this compound. A typical starting concentration is 100 µM, but this should be optimized for the specific cell line and experimental goals.

    • Remove the adaptation medium and wash the cells once with sterile PBS.

    • Add the labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the label and to reach isotopic steady state. The time required to reach steady state depends on the cell line's proliferation rate and fucose metabolism. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal labeling time.[6]

  • Harvesting:

    • At the end of the incubation period, place the culture plates on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular label.

    • Proceed immediately to quenching and metabolite extraction.

Protocol 2: Quenching and Metabolite Extraction

Objective: To rapidly halt metabolic activity and extract intracellular metabolites, including fucosylated glycoproteins.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol

  • Cell scraper

  • Centrifuge tubes

  • Centrifuge capable of reaching -9°C

Procedure:

  • Quenching: After the final PBS wash, add a sufficient volume of ice-cold 80% methanol to the culture plate to cover the cell monolayer. This step rapidly quenches enzymatic activity.

  • Cell Lysis and Collection: Scrape the cells from the plate in the cold methanol and transfer the cell suspension to a pre-chilled centrifuge tube.

  • Extraction: Vortex the cell suspension vigorously for 1 minute and then incubate at -20°C for at least 30 minutes to allow for complete protein precipitation and metabolite extraction.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet the cell debris and precipitated proteins.

  • Fraction Collection:

    • Carefully collect the supernatant, which contains the soluble intracellular metabolites. This fraction can be used for the analysis of GDP-fucose if desired.

    • The pellet contains the proteins, including fucosylated glycoproteins. This is the fraction of primary interest for this protocol.

  • Storage: Store both the supernatant and the pellet at -80°C until further processing.

Protocol 3: Glycoprotein Processing and Mass Spectrometry Analysis

Objective: To isolate glycoproteins, release the N-linked glycans, and analyze the incorporation of ¹³C from this compound using LC-MS/MS.

Materials:

  • Protein pellet from Protocol 2

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • PNGase F (Peptide-N-Glycosidase F)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Protein Denaturation and Reduction:

    • Resuspend the protein pellet in a buffer containing 8 M urea.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation: Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate the reduced cysteine residues.

  • Tryptic Digestion:

    • Dilute the urea concentration to less than 2 M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C to digest the proteins into peptides.

  • Glycan Release:

    • Add PNGase F to the peptide mixture and incubate at 37°C for 2-4 hours to release the N-linked glycans. This enzyme cleaves the bond between the innermost GlcNAc of the glycan and the asparagine residue of the protein.

  • Sample Cleanup:

    • Acidify the sample with formic acid.

    • Use a C18 SPE cartridge to desalt and purify the released glycans and glycopeptides. Elute with a high organic solvent solution (e.g., 80% acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Analyze the purified sample using a high-resolution LC-MS/MS system.

    • Employ a method that allows for the detection and fragmentation of fucosylated glycans or glycopeptides.[7][8]

    • Acquire data in both full scan mode to determine the mass isotopologue distribution and in tandem MS (MS/MS) mode to confirm the identity of the fucosylated species.

Data Presentation and Analysis

Mass Isotopologue Distribution (MID) Analysis

The raw mass spectrometry data will show a distribution of masses for each fucosylated glycan, corresponding to the incorporation of zero, one, or more ¹³C atoms. The peak intensities for each isotopologue are used to calculate the MID.

Table 1: Example Mass Isotopologue Distribution Data for a Fucosylated Glycan

IsotopologueMeasured Intensity (Arbitrary Units)Relative Abundance (%)
M+0 (Unlabeled)50,00050%
M+15,0005%
M+2 (¹³C₂-Fucose)45,00045%
M+3......
.........

This is illustrative data. Actual MIDs will need to be corrected for the natural abundance of ¹³C.

Flux Calculation

The relative flux through the fucose salvage pathway can be estimated from the fractional labeling of the fucosylated glycans.

Fractional Labeling (FL): FL = (Sum of intensities of labeled isotopologues) / (Total intensity of all isotopologues)

Relative Salvage Pathway Flux: The fractional labeling of the fucosylated glycan pool is directly proportional to the contribution of the salvage pathway to the total GDP-fucose pool.

Table 2: Calculated Fluxes for Fucose Salvage Pathway

ConditionFractional Labeling of Fucosylated Glycans (%)Relative Flux through Salvage Pathway (%)
Control Cells45%45%
Drug-Treated Cells75%75%
Gene Knockdown Cells10%10%

This table illustrates how the calculated fractional labeling can be used to compare the relative flux through the fucose salvage pathway under different experimental conditions.

Signaling Pathway and Logical Relationship Diagrams

Diagram: Fucose Metabolism and ¹³C Label Incorporation

G cluster_0 Extracellular cluster_1 Cytosol cluster_2 Golgi Fuc_13C This compound Fuc_13C_in This compound Fuc_13C->Fuc_13C_in Transport F1P_13C Fucose-1-Phosphate-13C-2 Fuc_13C_in->F1P_13C FUK GDP_Fuc_13C GDP-Fucose-13C-2 F1P_13C->GDP_Fuc_13C GFPP GDP_Fuc_pool GDP-Fucose Pool GDP_Fuc_13C->GDP_Fuc_pool GDP_Man GDP-Mannose GDP_Fuc_unlabeled GDP-Fucose (unlabeled) GDP_Man->GDP_Fuc_unlabeled De Novo Pathway GDP_Fuc_unlabeled->GDP_Fuc_pool Glycoprotein Glycoprotein Fucosylated_Glycoprotein Fucosylated Glycoprotein (Labeled and Unlabeled) Glycoprotein->Fucosylated_Glycoprotein GDP_Fuc_pool->Fucosylated_Glycoprotein FUTs

Caption: Incorporation of ¹³C from this compound via the salvage pathway.

Diagram: Logical Relationship for Flux Calculation

G cluster_0 Experimental Data cluster_1 Calculations cluster_2 Interpretation MID Mass Isotopologue Distribution (MID) of Fucosylated Glycans FL Fractional Labeling (FL) MID->FL Calculate Flux Relative Salvage Pathway Flux FL->Flux Is proportional to Conclusion Contribution of Salvage vs. De Novo Pathway to Fucosylation Flux->Conclusion Informs

Conclusion

Metabolic flux analysis using this compound is a valuable tool for dissecting the contribution of the fucose salvage pathway to cellular fucosylation. The protocols and guidelines presented here provide a framework for researchers to design and execute these experiments, analyze the resulting data, and gain deeper insights into the metabolic alterations associated with various diseases. This approach holds significant promise for the identification of new therapeutic targets and the development of novel diagnostic strategies.

References

Application Notes and Protocols for Cell Culture Media Preparation for Stable Isotope Tracing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing is a powerful technique used to elucidate metabolic pathways, quantify metabolic fluxes, and analyze the dynamics of biomolecules in vitro and in vivo. By replacing naturally abundant isotopes (e.g., ¹²C, ¹⁴N) with their heavier, non-radioactive counterparts (e.g., ¹³C, ¹⁵N) in cell culture media, researchers can track the metabolic fate of these isotopes through various cellular processes.[1][2][3] This approach, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a quantitative snapshot of cellular metabolism.[3]

This document provides detailed protocols for the preparation of cell culture media for stable isotope tracing experiments, focusing on applications in metabolic flux analysis (MFA) and stable isotope labeling by amino acids in cell culture (SILAC) for quantitative proteomics.

Core Principles of Stable Isotope Tracing Media Preparation

The fundamental principle of media preparation for stable isotope tracing is to replace a standard nutrient with its isotopically labeled analog.[3] This requires a base medium that is deficient in the nutrient of interest. For example, to trace glucose metabolism, a glucose-free medium is supplemented with a ¹³C-labeled glucose tracer.[4]

A critical consideration is the use of dialyzed fetal bovine serum (dFBS). Standard FBS contains high concentrations of small molecule metabolites, such as amino acids and glucose, which would compete with the labeled tracers and dilute the isotopic enrichment.[5][6][7] Dialysis removes these small molecules, making dFBS essential for most stable isotope tracing experiments.[5][6]

Key Components and Considerations

ComponentConsiderationRationale
Base Medium Must be deficient in the nutrient to be traced (e.g., glucose-free, amino acid-free).To allow for the specific introduction of the labeled tracer.
Stable Isotope Tracer High isotopic purity (typically >98%) is crucial. Common tracers include ¹³C-glucose, ¹⁵N-amino acids, and ¹³C,¹⁵N-labeled compounds.[1]To ensure accurate and sensitive detection of labeled metabolites.
Serum Dialyzed fetal bovine serum (dFBS) is strongly recommended.[5][6]To minimize the presence of unlabeled small molecule metabolites that would interfere with the labeling.[6][7]
Cell Line Cell lines may require an adaptation period to grow in media with dFBS.[5]To ensure normal cell proliferation and metabolism during the experiment.
Isotopic Steady State The duration of labeling should be sufficient to achieve isotopic steady state for the pathway of interest. This can range from minutes for glycolysis to days for lipid metabolism.[4][8]To ensure that the labeling reflects the true metabolic flux.

Experimental Workflow for Stable Isotope Tracing

The general workflow for a stable isotope tracing experiment involves several key steps, from initial cell culture to final data analysis.

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis A Prepare Isotope-Free Base Medium B Supplement with Dialyzed FBS A->B C Add Stable Isotope Tracer B->C D Seed Cells in Unlabeled Medium E Adapt Cells to Experimental Medium (Optional) D->E F Switch to Isotope-Labeled Medium E->F G Incubate to Achieve Isotopic Steady State F->G H Quench Metabolism and Harvest Cells G->H I Extract Metabolites H->I J Analyze by MS or NMR I->J K Data Processing and Flux Analysis J->K

Caption: General experimental workflow for stable isotope tracing.

Protocol 1: Preparation of ¹³C-Glucose Labeling Medium for Metabolic Flux Analysis

This protocol describes the preparation of a medium for tracing glucose metabolism using uniformly labeled ¹³C-glucose.

Materials:

  • Glucose-free DMEM (or other appropriate base medium)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [U-¹³C₆]-Glucose

  • Sterile water for injection or cell culture grade water

  • Standard supplements (e.g., L-glutamine, penicillin-streptomycin)

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Reconstitute Base Medium: If using a powdered base medium, reconstitute it in sterile, cell culture grade water according to the manufacturer's instructions. Ensure the medium is completely dissolved.

  • Prepare ¹³C-Glucose Stock Solution:

    • Calculate the amount of [U-¹³C₆]-glucose needed to achieve the desired final concentration in your medium (e.g., 25 mM).

    • Dissolve the [U-¹³C₆]-glucose in a small volume of sterile water.

    • Sterile filter the stock solution using a 0.22 µm syringe filter.

  • Supplement the Medium:

    • To the appropriate volume of glucose-free base medium, add dFBS to the desired final concentration (e.g., 10%).

    • Add any other required supplements, such as L-glutamine and antibiotics.

  • Add ¹³C-Glucose Tracer:

    • Add the sterile [U-¹³C₆]-glucose stock solution to the supplemented base medium to achieve the final desired concentration.

  • Final Filtration and Storage:

    • Sterile filter the complete labeling medium using a 0.22 µm bottle-top filter.

    • Store the prepared medium at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Preparation of SILAC Medium for Quantitative Proteomics

This protocol outlines the preparation of "heavy" and "light" media for SILAC experiments, a technique for quantitative proteomics.[9][10]

Materials:

  • DMEM for SILAC (lacking L-lysine and L-arginine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-lysine and L-arginine

  • "Heavy" ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine

  • Standard supplements (e.g., L-glutamine, penicillin-streptomycin)

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare Amino Acid Stock Solutions:

    • Prepare separate stock solutions of "light" and "heavy" L-lysine and L-arginine in sterile water.

    • Sterile filter each stock solution through a 0.22 µm syringe filter.

  • Prepare "Light" Medium:

    • To the appropriate volume of DMEM for SILAC, add dFBS to the desired final concentration.

    • Add the "light" L-lysine and L-arginine stock solutions to the manufacturer's recommended concentrations.

    • Add any other necessary supplements.

    • Sterile filter the complete "light" medium.

  • Prepare "Heavy" Medium:

    • To a separate volume of DMEM for SILAC, add dFBS to the desired final concentration.

    • Add the "heavy" ¹³C₆-L-lysine and ¹³C₆¹⁵N₄-L-arginine stock solutions to the same concentrations as the "light" counterparts.

    • Add any other necessary supplements.

    • Sterile filter the complete "heavy" medium.

  • Cell Culture and Labeling:

    • Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium, for at least five passages to ensure complete incorporation of the labeled amino acids.

Central Carbon Metabolism Pathway

Stable isotope tracing with ¹³C-glucose is commonly used to investigate central carbon metabolism, which encompasses glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

central_carbon_metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose ¹³C-Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P R5P Ribose-5P G6P->R5P Pyruvate Pyruvate F6P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Lactate Lactate Pyruvate->Lactate R5P->F6P Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG Succinate Succinate aKG->Succinate Malate Malate Succinate->Malate Malate->AcetylCoA

Caption: Simplified overview of central carbon metabolism.

Data Presentation and Interpretation

The data generated from stable isotope tracing experiments are typically presented as mass isotopologue distributions (MIDs). The MID of a metabolite represents the fractional abundance of each of its isotopologues (molecules differing only in their isotopic composition). This data can then be used in computational models to calculate metabolic fluxes.

MetaboliteM+0M+1M+2M+3M+4M+5M+6
Pyruvate (Control) 0.450.050.050.45---
Pyruvate (Treated) 0.200.030.020.75---
Citrate (Control) 0.300.100.350.100.100.030.02
Citrate (Treated) 0.150.050.500.080.150.040.03

This table represents example data and does not reflect actual experimental results.

Conclusion

The careful preparation of cell culture media is paramount for the success of stable isotope tracing experiments. By following these protocols and considerations, researchers can reliably label cellular metabolites and proteins to gain valuable insights into cellular physiology, disease mechanisms, and drug action. The use of appropriate base media, dialyzed serum, and high-purity isotopic tracers are all critical factors in obtaining accurate and reproducible data.

References

Application Notes and Protocols for 13C-Glycoproteomics Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that plays a pivotal role in a vast array of biological processes, including protein folding, cell-cell adhesion, and signal transduction.[1] Alterations in glycosylation patterns are increasingly recognized as hallmarks of various diseases, most notably cancer, where they can influence tumor progression, metastasis, and therapeutic resistance.[1][2][3] Quantitative glycoproteomics, which aims to identify and quantify glycoproteins and their associated glycans, is therefore a powerful tool for biomarker discovery and understanding disease mechanisms.

This document provides a detailed guide to sample preparation for quantitative 13C-glycoproteomics analysis. By metabolically labeling glycoproteins in cell culture with 13C-glucose, researchers can accurately quantify changes in glycosylation across different experimental conditions. The protocols outlined below cover the entire workflow, from cell culture and protein extraction to glycoprotein enrichment, glycan release, and purification for subsequent mass spectrometry (MS) analysis.

Experimental Workflow

The overall workflow for 13C-glycoproteomics sample preparation is a multi-step process that requires careful attention to detail to ensure high-quality, reproducible results. The key stages include metabolic labeling, protein extraction, glycoprotein enrichment, and glycan release and purification.

13C-Glycoproteomics Workflow cluster_0 Cell Culture & Labeling cluster_1 Protein Processing cluster_2 Glycopeptide Enrichment cluster_3 Glycan Release & Analysis A Cell Seeding B Adaptation to Heavy Medium A->B C Metabolic Labeling with 13C-Glucose B->C D Cell Lysis & Protein Extraction C->D E Protein Quantification (BCA Assay) D->E F Reduction, Alkylation & Digestion (Trypsin) E->F G Hydrophilic Interaction Liquid Chromatography (HILIC) F->G H N-Glycan Release (PNGase F) G->H I Purification of Released Glycans H->I J LC-MS/MS Analysis I->J

Caption: Experimental workflow for 13C-glycoproteomics.

Quantitative Data Summary

The efficiency of each step in the sample preparation workflow is crucial for the successful identification and quantification of glycoproteins. The following tables summarize representative quantitative data for key stages of the process.

Table 1: Metabolic Labeling Efficiency

Cell LineIsotopeLabeling DurationLabeling EfficiencyReference
Breast Cancer Cells13C-Glucose3 days>95%[4]
Pancreatic Cancer Cells13C-Glucose3 daysIsotope incorporation detected[4]

Table 2: Comparison of Glycopeptide Enrichment Methods

Enrichment MethodStarting MaterialNumber of Glycopeptides IdentifiedReference
HILIC400 µg breast/brain cancer cell lysate494[5]
HILIC-ERLIC400 µg breast/brain cancer cell lysate404[5]
iSPE®-HILIC30 ng human IgG14[6]

Experimental Protocols

Protocol 1: Metabolic Labeling with 13C-Glucose

This protocol describes the metabolic labeling of glycoproteins in cultured cells using 13C-glucose.

Materials:

  • Cell culture medium (glucose-free)

  • Dialyzed fetal bovine serum (FBS)

  • [U-13C6]-glucose

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks/plates

  • Standard cell culture equipment (incubator, centrifuge, etc.)

Procedure:

  • Cell Seeding: Seed cells in standard glucose-containing medium and allow them to adhere and reach the desired confluency (typically 60-70%).

  • Adaptation to Heavy Medium:

    • Aspirate the standard medium and wash the cells twice with pre-warmed PBS.

    • Add glucose-free medium supplemented with 10% dialyzed FBS and the standard concentration of [U-13C6]-glucose (e.g., 2 g/L).

    • Culture the cells for at least two cell cycles to allow for adaptation to the heavy medium.

  • Metabolic Labeling:

    • Passage the adapted cells and seed them into fresh heavy medium.

    • Culture the cells for the desired experimental duration (typically 2-3 days) to ensure sufficient incorporation of the 13C label into newly synthesized glycoproteins.[4]

    • Harvest the cells for protein extraction.

Protocol 2: Protein Extraction from Cultured Cells

This protocol details the extraction of total protein from metabolically labeled cells.

Materials:

  • RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% Na-deoxycholate, 0.1% SDS)

  • Protease inhibitor cocktail

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cell monolayer three times with ice-cold PBS.[7]

    • Add a sufficient volume of ice-cold RIPA buffer containing protease inhibitors to the plate.

    • Use a cell scraper to detach the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]

  • Cell Lysis:

    • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • For enhanced lysis, sonicate the sample on ice.[8]

  • Protein Isolation:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]

    • Carefully transfer the supernatant containing the soluble protein extract to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the extract using a BCA protein assay according to the manufacturer's instructions.

    • Store the protein extract at -80°C until further use.

Protocol 3: Glycoprotein Enrichment using HILIC

This protocol describes the enrichment of glycopeptides from a tryptic digest using Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE).

Materials:

  • HILIC SPE cartridges

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ammonium formate

  • Vacuum manifold or centrifuge

Procedure:

  • Sample Preparation:

    • Take a desired amount of protein extract (e.g., 400 µg) and perform in-solution tryptic digestion.[5]

  • Cartridge Equilibration:

    • Condition the HILIC SPE cartridge by washing with 1% TFA, followed by an equilibration step with 85% ACN, 1% TFA.

  • Sample Loading:

    • Reconstitute the dried tryptic digest in 85% ACN, 1% TFA and load it onto the equilibrated HILIC cartridge.

  • Washing:

    • Wash the cartridge with 85% ACN, 1% TFA to remove non-glycosylated peptides.

  • Elution:

    • Elute the enriched glycopeptides with an aqueous buffer (e.g., 50 mM ammonium formate).[9]

  • Drying:

    • Dry the eluted glycopeptides in a vacuum centrifuge.

Protocol 4: N-Glycan Release with PNGase F

This protocol details the enzymatic release of N-linked glycans from enriched glycoproteins.

Materials:

  • PNGase F

  • Ammonium bicarbonate buffer (50 mM, pH 7.8)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

Procedure:

  • Denaturation (Optional but Recommended):

    • Resuspend the dried glycopeptides in ammonium bicarbonate buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 45 minutes to reduce disulfide bonds.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 1 hour to alkylate the cysteine residues.

  • Enzymatic Deglycosylation:

    • Add PNGase F to the sample (follow manufacturer's recommendations for enzyme-to-substrate ratio).[10]

    • Incubate at 37°C for 2-18 hours.[10]

  • Reaction Quenching:

    • Stop the reaction by adding a small amount of formic acid.

Protocol 5: Purification of Released N-Glycans

This protocol describes the purification of the released N-glycans using HILIC SPE.

Materials:

  • HILIC SPE cartridges

  • Acetonitrile (ACN)

  • Ammonium formate

Procedure:

  • Cartridge Equilibration:

    • Condition the HILIC SPE cartridge with water, followed by equilibration with 90% ACN/50 mM ammonium formate pH 4.4.[11]

  • Sample Loading:

    • Dilute the deglycosylation reaction mixture to 85% ACN and load it onto the equilibrated cartridge.[11]

  • Washing:

    • Wash the cartridge with 90% ACN/50 mM ammonium formate pH 4.4 to remove peptides and other impurities.[11]

  • Elution:

    • Elute the purified N-glycans with 40% ACN/60% 50 mM ammonium formate pH 4.4.[11]

  • Drying:

    • Dry the eluted N-glycans in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.

Biological Context: Aberrant Glycosylation in EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration.[12] Aberrant EGFR signaling is a key driver in the development and progression of many cancers.[13] N-glycosylation of the EGFR extracellular domain is essential for its proper folding, trafficking to the cell surface, ligand binding, and subsequent activation.[14][15]

Changes in the glycan structures on EGFR can significantly impact its function. For instance, increased sialylation can suppress ligand-induced dimerization and activation, while alterations in fucosylation can also modulate receptor activity.[14] The study of these glycosylation changes through 13C-glycoproteomics can provide valuable insights into the mechanisms of cancer progression and may reveal novel therapeutic targets.

EGFR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular EGF EGF Ligand EGFR EGFR (N-glycosylated) EGF->EGFR Binding Dimer EGFR Dimerization EGFR->Dimer Aberrant glycosylation can affect dimerization Autophos Autophosphorylation Dimer->Autophos RAS_RAF RAS-RAF-MEK-ERK Pathway Autophos->RAS_RAF PI3K_AKT PI3K-AKT Pathway Autophos->PI3K_AKT Proliferation Cell Proliferation, Survival, Migration RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Impact of N-glycosylation on the EGFR signaling pathway.

References

Application Notes: High-Precision Fucosyltransferase Activity Assay Using a ¹³C-Labeled Substrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fucosylation, the enzymatic addition of a fucose sugar moiety to glycans, proteins, and lipids, is a critical post-translational modification involved in a myriad of biological processes.[1] This modification is catalyzed by a family of enzymes known as fucosyltransferases (FUTs), which transfer fucose from a donor substrate, guanosine diphosphate-fucose (GDP-fucose), to an acceptor molecule.[2] Aberrant fucosylation is implicated in various pathological conditions, including cancer metastasis, inflammation, and microbial infections, making FUTs attractive targets for drug discovery.[3][4]

Protein O-fucosyltransferase 1 (POFUT1), for instance, is an essential component of the Notch signaling pathway, a highly conserved pathway crucial for cell fate determination during development.[5][6] POFUT1 attaches O-fucose to Epidermal Growth Factor (EGF)-like repeats in the Notch receptor's extracellular domain, a step necessary for Notch signaling modulation by Fringe proteins.[5][6] Given their biological significance, the development of precise and robust assays to measure FUT activity and screen for inhibitors is paramount for both basic research and therapeutic development.[3][7]

This document describes a highly sensitive and specific assay for measuring fucosyltransferase activity using a ¹³C-labeled GDP-fucose donor substrate and subsequent analysis by mass spectrometry.

Principle of the Assay

The assay quantifies the activity of a fucosyltransferase by measuring the incorporation of a stable isotope-labeled fucose molecule onto an acceptor substrate. The core principle involves:

  • Enzymatic Reaction : A fucosyltransferase enzyme catalyzes the transfer of ¹³C-labeled fucose from a ¹³C-GDP-fucose donor to a specific acceptor molecule (e.g., an oligosaccharide, glycoprotein, or glycolipid).

  • Mass Shift Detection : The addition of the ¹³C-labeled fucose results in a predictable mass increase in the acceptor molecule.

  • Quantification by Mass Spectrometry : Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are used to separate the fucosylated product from the unreacted acceptor. The relative abundance of the ¹³C-labeled product compared to its unlabeled counterpart allows for precise quantification of enzyme activity.[8] This method is central to ¹³C-Metabolic Flux Analysis (¹³C-MFA), which uses stable isotopes to quantify the rates (fluxes) of metabolic pathways.[9][10][11]

Advantages of the ¹³C-Labeling Method

  • High Specificity : The detection of a specific mass shift is unambiguous, minimizing false positives often associated with fluorescence-based assays.

  • High Sensitivity : Mass spectrometry allows for the detection of very small amounts of product, making the assay highly sensitive.

  • No Radioactive Materials : Eliminates the safety and disposal concerns associated with traditional radioisotope assays.

  • Suitability for Complex Samples : The specificity of mass detection allows the assay to be performed in complex biological mixtures, such as cell lysates or tissue homogenates.

  • Kinetic and Mechanistic Studies : The method is well-suited for determining enzyme kinetics and for inhibitor screening in drug development programs.[12]

Application in Signaling Pathway Research

Fucosylation is a key regulator of critical signaling pathways. Understanding the activity of specific FUTs within these pathways is essential.

Notch_Signaling cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum Notch_Receptor Notch Receptor (unmodified) Fucosylated_Notch O-Fucosylated Notch Receptor Notch_Receptor->Fucosylated_Notch Fucosylation Downstream Downstream Signaling Activation (Cell Fate Determination) Fucosylated_Notch->Downstream Signal Transduction Ligand Ligand (e.g., Jagged1) Ligand->Fucosylated_Notch Binding & Activation POFUT1 POFUT1 POFUT1->Notch_Receptor Adds O-Fucose GDP_Fucose GDP-Fucose (Donor Substrate) GDP_Fucose->POFUT1 Substrate

Caption: Role of POFUT1 in the Notch signaling pathway.[5]

Application in Drug Development & Inhibitor Screening

This assay is a powerful tool for identifying and characterizing inhibitors of fucosyltransferases, which are promising therapeutic targets.[4][7] By measuring the reduction in the formation of the ¹³C-labeled product in the presence of a test compound, its inhibitory potency (e.g., IC₅₀) can be determined.

Table 1: Example Quantitative Data for Fucosyltransferase Inhibitors

Fucosyltransferase Inhibitor Acceptor Substrate IC₅₀ Value Reference
H. pylori α(1,3)-FucT GDP MU-β-LacNAc 0.25 ± 0.10 mM [3]
Human α(1,3/4)-FTs GDP-Fucose mimic (Compound 20) Lacto-N-fucopentaose Not specified (competitive inhibitor) [13]

| FUT8 | GDP-6-fluoro-l-fucose | N-glycan | ~13-28% inhibition at 5 µM |[14] |

Protocols: Fucosyltransferase Activity Assay

This section provides a generalized protocol for measuring fucosyltransferase activity using a ¹³C-labeled substrate and LC-MS analysis. This protocol should be optimized for the specific enzyme and substrates being investigated.

Assay_Workflow node_prep 1. Prepare Reaction Mixture (Buffer, Enzyme, Acceptor) node_initiate 2. Initiate Reaction (Add ¹³C-GDP-Fucose) node_prep->node_initiate node_incubate 3. Incubate (e.g., 37°C for 30-60 min) node_initiate->node_incubate node_quench 4. Quench Reaction (e.g., add EDTA or cold Acetonitrile) node_incubate->node_quench node_cleanup 5. Sample Cleanup (e.g., Solid-Phase Extraction) node_quench->node_cleanup node_analysis 6. LC-MS/MS Analysis node_cleanup->node_analysis node_data 7. Data Analysis (Quantify Labeled vs. Unlabeled Product) node_analysis->node_data

Caption: Experimental workflow for the ¹³C-FUT assay.

Materials and Reagents

  • Enzyme Source : Recombinant fucosyltransferase or cell/tissue lysate.

  • Donor Substrate : ¹³C-labeled GDP-fucose (e.g., GDP-[UL-¹³C₆]-Fucose).

  • Acceptor Substrate : A specific oligosaccharide, peptide, or lipid known to be a substrate for the target FUT (e.g., N-acetyllactosamine (LacNAc)).

  • Reaction Buffer : Buffer optimized for the specific FUT (e.g., 50 mM Tris-HCl or HEPES, pH 7.0-7.5).

  • Cofactors : Divalent cations if required by the enzyme (e.g., 10 mM MnCl₂ or MgCl₂).[3]

  • Quenching Solution : e.g., 100 mM EDTA, 0.1% Trifluoroacetic Acid (TFA), or ice-cold acetonitrile.

  • Mass Spectrometry Grade Solvents : Water, acetonitrile, formic acid.

  • Solid-Phase Extraction (SPE) : C18 cartridges or other appropriate chemistry for sample cleanup.

Experimental Protocol

1. Reaction Setup a. Prepare a master mix containing the reaction buffer, cofactors (if any), and the acceptor substrate at 2x the final desired concentration. b. In a microcentrifuge tube, add a specific amount of the enzyme source (e.g., 10-100 ng of recombinant enzyme or 10-50 µg of total protein from a lysate). c. For inhibitor studies, add the test compound at this stage and pre-incubate with the enzyme for 10-15 minutes at room temperature. d. Add the 2x master mix to the tube containing the enzyme. The total volume should be half the final reaction volume (e.g., 25 µL for a 50 µL final volume).

2. Reaction Initiation and Incubation a. Prepare a solution of ¹³C-GDP-fucose at 2x the final desired concentration. b. To initiate the reaction, add the ¹³C-GDP-fucose solution to the reaction tube to reach the final volume. c. Gently mix and incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

3. Reaction Quenching a. Stop the reaction by adding an equal volume of quenching solution. For example, add 50 µL of ice-cold acetonitrile containing an internal standard. b. Alternatively, add EDTA to a final concentration of 25-50 mM to chelate the divalent cations required by the enzyme.[3] c. Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.

4. Sample Preparation for Mass Spectrometry a. Carefully transfer the supernatant to a new tube. b. Depending on the acceptor substrate and potential interfering substances, a cleanup step may be necessary. For glycan acceptors, a C18 SPE cartridge can be used to remove salts and other polar contaminants. c. Elute the product from the SPE cartridge, dry it down in a vacuum centrifuge, and reconstitute in an appropriate solvent for MS analysis (e.g., 50% acetonitrile/0.1% formic acid).

5. Mass Spectrometry (MS) Analysis a. Analyze the sample using an LC-MS/MS system. b. Use an appropriate chromatography method (e.g., reverse-phase or HILIC) to separate the fucosylated product from the unreacted acceptor and other reaction components. c. Set the mass spectrometer to monitor for the expected mass-to-charge ratios (m/z) of both the unlabeled acceptor and the ¹³C-labeled fucosylated product. d. Tandem MS (MS/MS) can be used to confirm the identity of the product by analyzing its fragmentation pattern. Specific glycan fragment ions can confirm fucosylation.[15]

6. Data Analysis a. Integrate the peak areas from the extracted ion chromatograms (EICs) for both the substrate (unreacted acceptor) and the ¹³C-labeled product. b. Calculate the percent conversion or enzyme activity using the following formula: Activity (as % conversion) = [Peak Area of Labeled Product] / ([Peak Area of Labeled Product] + [Peak Area of Unreacted Substrate]) x 100 c. For inhibitor studies, plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

Application Note: Tracing the Fucose Salvage Pathway with L-[2-13C]fucose

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucosylation is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses.[1] The donor substrate for all fucosylation reactions is GDP-L-fucose, which is synthesized in mammalian cells via two distinct pathways: the de novo pathway and the salvage pathway.[2][3] The de novo pathway converts GDP-mannose to GDP-fucose, while the salvage pathway utilizes free L-fucose from extracellular sources or lysosomal degradation of glycoconjugates.[2][4] Dysregulation of fucosylation is a known hallmark of various diseases, including cancer, making these pathways attractive targets for therapeutic intervention and biomarker discovery.[1][4]

This application note provides a detailed protocol for tracing the fucose salvage pathway using the stable isotope-labeled sugar, L-[2-13C]fucose. By introducing a 13C label at the C-2 position of fucose, researchers can track its incorporation into downstream metabolites of the salvage pathway, such as fucose-1-phosphate and GDP-fucose, using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This method offers a powerful tool to quantify pathway flux, study enzyme kinetics, and assess the efficacy of pathway inhibitors in various cell models.

Principle of the Method

The core of this method is metabolic labeling. Cells are cultured in a medium supplemented with L-[2-13C]fucose. This labeled fucose is transported into the cell where it enters the salvage pathway.

  • Phosphorylation: Fucokinase (FCSK) phosphorylates L-[2-13C]fucose to produce L-[2-13C]fucose-1-phosphate.[2]

  • GDP-fucose Synthesis: GDP-fucose pyrophosphorylase (FPGT) converts L-[2-13C]fucose-1-phosphate to GDP-L-[2-13C]fucose.[2]

The incorporation of the 13C isotope results in a +1 Da mass shift in these metabolites, which can be readily detected and quantified by mass spectrometry. This allows for the precise measurement of the salvage pathway's contribution to the total GDP-fucose pool, distinguishing it from the de novo pathway.[5][6]

Caption: The De Novo and Salvage Pathways for GDP-L-Fucose Biosynthesis.

Experimental Protocols

This section details the necessary steps for cell culture, metabolic labeling, metabolite extraction, and analysis.

3.1. Materials and Reagents

  • Cells: Cell line of interest (e.g., HEK293T, WM793 melanoma cells).[2][4]

  • Culture Medium: DMEM or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Isotopic Tracer: L-[2-13C]fucose (custom synthesis or commercially available).

  • Phosphate-Buffered Saline (PBS): Cold, sterile.

  • Extraction Solvent: 80% Methanol (HPLC grade) in water, pre-chilled to -80°C.

  • Scraper: Cell scraper.

  • Centrifuge: Capable of spinning at high speeds at 4°C.

  • LC-MS System: A high-resolution mass spectrometer coupled to a liquid chromatography system (e.g., Q-TOF, Orbitrap).

3.2. Protocol 1: Cell Culture and Labeling

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • Labeling: Prepare the labeling medium by supplementing the standard culture medium with L-[2-13C]fucose. A final concentration between 100 µM and 1 mM is a typical starting point.

  • Incubation: Remove the standard culture medium from the cells, wash once with PBS, and add the L-[2-13C]fucose-containing labeling medium.

  • Time Course: Incubate the cells for a desired period. For steady-state analysis, 24 hours is often sufficient.[2] For kinetic flux analysis, multiple time points (e.g., 0, 2, 4, 8, 24 hours) are required.[7]

3.3. Protocol 2: Metabolite Extraction

  • Washing: Place the 6-well plates on ice. Aspirate the labeling medium and wash the cells twice with 1 mL of ice-cold PBS to remove any extracellular tracer.

  • Quenching and Lysis: Add 1 mL of pre-chilled (-80°C) 80% methanol to each well. This step simultaneously quenches metabolic activity and lyses the cells.

  • Scraping: Scrape the cells from the bottom of the well using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Collection: Carefully transfer the supernatant, which contains the soluble metabolites, to a new clean tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

3.4. Protocol 3: LC-MS Analysis

  • Chromatography: Separate the metabolites using reverse-phase ion-pairing chromatography or hydrophilic interaction liquid chromatography (HILIC), which are suitable for polar metabolites like sugar phosphates.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer operating in negative ion mode.

  • Data Acquisition: Perform a full scan MS analysis to identify the unlabeled (M+0) and labeled (M+1) forms of fucose-1-phosphate and GDP-fucose based on their accurate masses.

  • Data Analysis: Integrate the peak areas for both the unlabeled and labeled isotopologues. The fractional enrichment (or labeling percentage) can be calculated as: Fractional Enrichment = [Peak Area (M+1)] / [Peak Area (M+0) + Peak Area (M+1)]

experimental_workflow cluster_prep Preparation cluster_labeling Metabolic Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis arrow arrow A 1. Seed Cells in 6-well Plates B 2. Culture for 24h until ~80% Confluent A->B C 3. Add Medium with L-[2-13C]Fucose B->C D 4. Incubate for Desired Time (e.g., 24 hours) C->D E 5. Wash Cells with Ice-Cold PBS D->E F 6. Quench & Lyse with 80% Methanol E->F G 7. Scrape and Collect Lysate F->G H 8. Centrifuge to Pellet Debris G->H I 9. Collect Supernatant H->I J 10. LC-MS/MS or NMR Analysis I->J K 11. Quantify Labeled Metabolites (e.g., GDP-L-[13C]Fucose) J->K L 12. Calculate Fractional Enrichment and Pathway Flux K->L

Caption: General experimental workflow for tracing the fucose salvage pathway.

Data Presentation and Expected Results

The primary output of this experiment is the quantification of the 13C label's incorporation into key metabolites of the salvage pathway. This data can be used to compare the activity of the salvage pathway under different conditions (e.g., in wild-type vs. enzyme-knockout cells, or with and without a drug treatment).

Table 1: Intracellular GDP-Fucose Concentration in HEK293T Cell Lines

The following table summarizes representative data adapted from a study on the interplay between the de novo and salvage pathways, demonstrating how external fucose supplementation impacts the intracellular pool of GDP-fucose in wild-type cells and in cells with knockouts of key pathway enzymes.[2][3]

Cell LineConditionIntracellular GDP-Fucose (µM)
Wild-Type (WT) Control (No Fucose)~25
+ 5 mM L-Fucose (24h)~40
GMDS KO (De Novo Deficient)Control (No Fucose)~0
+ 5 mM L-Fucose (24h)~25
FCSK KO (Salvage Deficient)Control (No Fucose)~25
+ 5 mM L-Fucose (24h)~25

Data are approximations based on published results for illustrative purposes.[2][3]

Interpretation:

  • In Wild-Type cells, adding external fucose increases the GDP-fucose pool, demonstrating a functional salvage pathway that supplements the de novo pathway.[2]

  • In GMDS Knockout cells, which lack a functional de novo pathway, the GDP-fucose pool is completely dependent on the salvage pathway, as shown by the restoration of GDP-fucose levels upon fucose supplementation.[2][3]

  • In FCSK Knockout cells, which lack a functional salvage pathway, the addition of external fucose has no effect on the GDP-fucose pool, which is maintained solely by the de novo pathway.[2][3]

Using L-[2-13C]fucose in such an experiment would further allow for the calculation of the exact percentage of the GDP-fucose pool that is derived from the salvage pathway under each condition.

Conclusion

Tracing the fucose salvage pathway with L-[2-13C]fucose is a robust and precise method for investigating fucose metabolism. It enables researchers to quantify the flux through this critical pathway, providing insights into its regulation and its role in both normal physiology and disease. The protocols and data presented here serve as a comprehensive guide for scientists and drug developers aiming to study and therapeutically target cellular fucosylation.

References

Application Notes and Protocols: In Vivo Metabolic Labeling with Stable Isotope Sugars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo metabolic labeling with stable isotope sugars, such as ¹³C-glucose, is a powerful technique to trace the fate of nutrients within a living organism.[1][2][3] This approach provides a dynamic view of metabolic pathways, enabling researchers to quantify metabolic fluxes and identify alterations in cellular metabolism associated with disease states or drug responses.[2][4][5] Unlike radioactive tracers, stable isotopes are non-radioactive, making them safer for use in a wider range of experimental settings, including clinical studies.[1][6] By introducing a labeled nutrient into the circulation, investigators can track the incorporation of the isotope into various downstream metabolites, offering insights into the activity of pathways like glycolysis, the tricarboxylic acid (TCA) cycle, and biosynthesis of amino acids and lipids.[1][3][5] This methodology is particularly valuable in fields such as oncology and neuroscience for understanding disease mechanisms and in drug development for assessing the metabolic effects of therapeutic agents.[2][7][8]

Key Applications

Stable isotope tracing with sugars has diverse applications in biomedical research and drug development:

  • Cancer Metabolism: Elucidating the metabolic reprogramming in cancer cells, such as the Warburg effect, and identifying metabolic vulnerabilities that can be targeted for therapy.[2][4] This technique helps in understanding how tumors utilize glucose and other nutrients to support their growth and proliferation.[3][6]

  • Neurometabolism: Investigating brain energy metabolism and neurotransmitter synthesis.[7][9] Studies using ¹³C-glucose can quantify metabolic fluxes in different brain regions and cell types (neurons and glia), providing insights into neurological disorders.[7][9][10]

  • Drug Development: Assessing the mechanism of action of drugs that target metabolic pathways.[8][11] It can also be used to evaluate the on- and off-target effects of drug candidates on systemic and tissue-specific metabolism.[8]

  • Metabolic Diseases: Studying the pathophysiology of diseases like diabetes and obesity by tracing the alterations in glucose metabolism and insulin sensitivity in various tissues.

Data Presentation: Quantitative Metabolic Flux Analysis

The following tables summarize representative quantitative data obtained from in vivo metabolic labeling studies using ¹³C-glucose in different biological contexts. This data allows for the comparison of metabolic flux rates across different experimental models and conditions.

Table 1: Cerebral Metabolic Fluxes in Mice Measured by ¹³C MRS following [1,6-¹³C₂]glucose Infusion

Metabolic FluxBrain RegionFlux Rate (µmol/g/min)Reference
Neuronal TCA Cycle (VTCAn)Cortex0.56 ± 0.03[7][9]
Glial TCA Cycle (Vg)Cortex0.16 ± 0.03[7][9]
Pyruvate Carboxylase (VPC)Cortex0.041 ± 0.003[7][9]
Neurotransmission Rate (VNT)Cortex0.084 ± 0.008[7][9]
Cerebral Metabolic Rate of Glucose (CMRglc)Cortex0.38 ± 0.02[7][9]
TCA Cycle (VTCA)Hypothalamus0.81 ± 0.05[12]
Pyruvate Carboxylase (VPC)Hypothalamus0.19 ± 0.01[12]
TCA Cycle (VTCA)Hippocampus0.94 ± 0.04[12]
Pyruvate Carboxylase (VPC)Hippocampus0.18 ± 0.01[12]

Table 2: Isotopic Enrichment in Metabolites of Developing Rat Brain after [1,6-¹³C]glucose Injection

Metabolite IsotopomerCerebellum (% Enrichment)Cerebrum (% Enrichment)
Glutamate C418.2 ± 0.826.5 ± 0.7
Glutamine C410.1 ± 0.715.1 ± 0.6
GABA C28.9 ± 0.511.2 ± 0.5
Aspartate C310.5 ± 0.716.9 ± 0.7

Data adapted from a study on 18-day old rats, showcasing differential metabolism between brain regions.[13]

Mandatory Visualizations

Here are diagrams illustrating key aspects of in vivo metabolic labeling with stable isotope sugars.

G cluster_workflow Experimental Workflow Tracer Selection Tracer Selection Tracer Administration Tracer Administration Tracer Selection->Tracer Administration e.g., [U-¹³C₆]glucose Sample Collection Sample Collection Tracer Administration->Sample Collection Bolus or Infusion Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction Blood, Tissues Analytical Platform Analytical Platform Metabolite Extraction->Analytical Platform Quenching Metabolism Data Analysis Data Analysis Analytical Platform->Data Analysis LC-MS/MS or NMR Biological Interpretation Biological Interpretation Data Analysis->Biological Interpretation Flux Analysis G cluster_pathway Central Carbon Metabolism cluster_tca TCA Cycle Glucose (¹³C₆) Glucose (¹³C₆) G6P G6P Glucose (¹³C₆)->G6P Glycolysis Pyruvate (¹³C₃) Pyruvate (¹³C₃) G6P->Pyruvate (¹³C₃) Lactate (¹³C₃) Lactate (¹³C₃) Pyruvate (¹³C₃)->Lactate (¹³C₃) Acetyl-CoA (¹³C₂) Acetyl-CoA (¹³C₂) Pyruvate (¹³C₃)->Acetyl-CoA (¹³C₂) PDH Citrate Citrate Acetyl-CoA (¹³C₂)->Citrate alpha-KG alpha-KG Citrate->alpha-KG Glutamate (¹³C₄) Glutamate (¹³C₄) alpha-KG->Glutamate (¹³C₄) Succinate Succinate alpha-KG->Succinate Malate Malate Succinate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Aspartate (¹³C₃) Aspartate (¹³C₃) Oxaloacetate->Aspartate (¹³C₃)

References

Application Notes and Protocols: Utilizing (-)-Fucose-¹³C-2 to Elucidate Host-Microbe Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between hosts and their resident microbial communities is a rapidly expanding field of research with profound implications for health and disease. Glycosylation, particularly fucosylation, at the host-microbe interface plays a critical role in this dynamic relationship. L-fucose, a terminal monosaccharide on many host and microbial glycans, can serve as a nutrient source for commensal bacteria, a point of attachment for pathogens, and a modulator of host immune responses.[1] The use of stable isotope-labeled analogs of fucose, such as (-)-Fucose-¹³C-2, offers a powerful tool to trace the metabolic fate of fucose and quantify its incorporation into host and microbial glycoconjugates. This allows for a detailed investigation of fucosylation dynamics in the context of symbiosis, pathogenesis, and therapeutic intervention.

These application notes provide a comprehensive overview of the use of (-)-Fucose-¹³C-2 in studying host-microbe interactions, including detailed experimental protocols, quantitative data from relevant studies, and visualizations of key pathways and workflows.

Applications of (-)-Fucose-¹³C-2 in Host-Microbe Interaction Studies

  • Tracing Fucose Metabolism: By introducing (-)-Fucose-¹³C-2 into a co-culture system, researchers can track its uptake and incorporation into the glycans of both host cells and specific microbes. This allows for the elucidation of which organisms utilize host-derived or exogenous fucose.

  • Quantifying Fucosylation Dynamics: Stable isotope labeling, coupled with mass spectrometry, enables the precise quantification of changes in fucosylation on specific glycoproteins of both the host and the microbe in response to various stimuli, such as infection or treatment with a therapeutic agent.[2][3]

  • Identifying Fucose-Utilizing Microbes: In a complex microbial community, (-)-Fucose-¹³C-2 can be used to identify which members are actively consuming fucose by analyzing the incorporation of the ¹³C label into their biomass.[4]

  • Elucidating Host-Microbe Signaling: Changes in host cell fucosylation, tracked by the incorporation of (-)-Fucose-¹³C-2, can be correlated with alterations in host signaling pathways, providing insights into how microbial fucose metabolism impacts host cell function.[1]

Quantitative Data: Incorporation of ¹³C-Labeled Fucose

The following tables summarize quantitative data from studies using uniformly labeled ¹³C-fucose, which serves as a proxy for the principles and expected outcomes when using (-)-Fucose-¹³C-2. The primary metabolic pathway for the incorporation of exogenous fucose is the salvage pathway.[5][6]

Cell LineLabeled Fucose ConcentrationDuration of Labeling% of N-glycan-associated fucose from exogenous ¹³C-fucoseReference
HepG250 µM11 days90-95%[2]
A54950 µMNot specified~90%[7]
Caco-250 µMNot specified~85%[7]
HEK29350 µMNot specified~90%[7]

Table 1: Incorporation of ¹³C-UL-fucose into N-glycans of various human cell lines.

N-glycan Fucosylation Type% of N-glycans with ¹³C-UL-fucoseReference
Single Fucosylation (M+6)~95%[2]
Double Fucosylation (M+12)~5%[2]

Table 2: Distribution of ¹³C-UL-fucose incorporation into singly and doubly fucosylated N-glycans in HepG2 cells.

Experimental Protocols

Protocol 1: Metabolic Labeling of a Host-Microbe Co-Culture with (-)-Fucose-¹³C-2

This protocol describes the metabolic labeling of a co-culture of mammalian epithelial cells and a bacterial strain to study the reciprocal exchange and utilization of fucose.

Materials:

  • Mammalian epithelial cell line (e.g., Caco-2)

  • Bacterial strain of interest (e.g., Bacteroides thetaiotaomicron)

  • Appropriate cell culture medium (e.g., DMEM) and bacterial growth medium (e.g., BHI)

  • (-)-Fucose-¹³C-2

  • Co-culture plates or chambers

  • PBS (phosphate-buffered saline)

  • Cell scrapers

  • Centrifuge

Procedure:

  • Host Cell Seeding: Seed the mammalian epithelial cells in the co-culture plates and grow them to the desired confluency.

  • Bacterial Culture Preparation: Culture the bacterial strain under appropriate conditions (e.g., anaerobically for B. thetaiotaomicron).

  • Initiation of Co-culture: Once the host cells are ready, replace the medium with fresh medium containing a known concentration of the bacterial culture.

  • Metabolic Labeling: Introduce (-)-Fucose-¹³C-2 into the co-culture medium at a final concentration typically ranging from 20 µM to 200 µM.[4] The optimal concentration should be determined empirically.

  • Incubation: Incubate the co-culture for a desired period (e.g., 24-72 hours) to allow for the uptake and incorporation of the labeled fucose.

  • Separation of Host and Microbial Cells (Optional but Recommended):

    • Gently wash the co-culture with cold PBS to remove non-adherent bacteria.

    • Lyse the host cells with a gentle lysis buffer that does not lyse the bacteria.

    • Centrifuge to pellet the bacteria. The supernatant will contain the host cell lysate.

    • Wash the bacterial pellet multiple times with PBS to remove host cell debris.

  • Sample Collection:

    • For adherent host cells, wash with cold PBS, and then collect the cells using a cell scraper.

    • Pellet both host cells and bacteria by centrifugation.

    • Wash the pellets with cold PBS.

    • Store the cell pellets at -80°C until further analysis.

Protocol 2: Glycoprotein Enrichment and Mass Spectrometry Analysis

This protocol outlines the steps for enriching fucosylated glycoproteins from labeled cells and analyzing them by mass spectrometry.

Materials:

  • Labeled cell pellets (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Lectin affinity chromatography resin (e.g., Aleuria aurantia lectin (AAL) agarose)

  • Wash buffers

  • Elution buffer (containing a competing sugar, e.g., L-fucose)

  • Trypsin

  • PNGase F

  • LC-MS/MS system

Procedure:

  • Cell Lysis: Lyse the cell pellets in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Lectin Affinity Chromatography:

    • Incubate the protein lysate with the AAL agarose resin to capture fucosylated glycoproteins.

    • Wash the resin extensively to remove non-specifically bound proteins.

    • Elute the fucosylated glycoproteins using an elution buffer containing L-fucose.

  • In-solution Digestion:

    • Denature, reduce, and alkylate the enriched glycoproteins.

    • Digest the proteins into peptides using trypsin.

  • Glycopeptide Analysis (Optional):

    • For intact glycopeptide analysis, the sample can be directly analyzed by LC-MS/MS.

  • Glycan Release and Analysis:

    • To analyze the N-glycans, treat the tryptic peptides with PNGase F to release the glycans.

    • Separate the released glycans from the peptides.

    • Analyze the ¹³C-labeled glycans by LC-MS/MS to determine their structure and the extent of isotope incorporation.

  • Data Analysis:

    • Analyze the mass spectrometry data to identify the fucosylated glycoproteins and the sites of fucosylation.

    • Quantify the relative abundance of ¹²C- and ¹³C-containing glycopeptides or glycans to determine the rate of fucose incorporation.

Visualizations: Signaling Pathways and Experimental Workflows

fucose_salvage_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus Fucose_13C (-)-Fucose-¹³C-2 Fucose_13C_in (-)-Fucose-¹³C-2 Fucose_13C->Fucose_13C_in Transport Fuc_1_P_13C Fucose-¹³C-1-Phosphate Fucose_13C_in->Fuc_1_P_13C Fucokinase (FUK) GDP_Fuc_13C GDP-Fucose-¹³C Fuc_1_P_13C->GDP_Fuc_13C GDP-L-fucose pyrophosphorylase (GFPP) GDP_Fuc_13C_golgi GDP-Fucose-¹³C GDP_Fuc_13C->GDP_Fuc_13C_golgi GDP-Fucose Transporter Glycoprotein_13C Fucosylated Glycoprotein (¹³C-labeled) GDP_Fuc_13C_golgi->Glycoprotein_13C Glycoprotein_un Glycoprotein (unlabeled) Glycoprotein_un->Glycoprotein_13C Fucosyltransferase (FUT)

Caption: Fucose Salvage Pathway for (-)-Fucose-¹³C-2 Incorporation.

host_microbe_workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase CoCulture 1. Host-Microbe Co-culture Labeling 2. Add (-)-Fucose-¹³C-2 CoCulture->Labeling Incubation 3. Incubate (24-72h) Labeling->Incubation Separation 4. Separate Host and Microbial Cells Incubation->Separation Lysis 5. Cell Lysis Separation->Lysis Enrichment 6. Lectin Affinity Enrichment of Fucosylated Glycoproteins Lysis->Enrichment Digestion 7. Tryptic Digestion Enrichment->Digestion LCMS 8. LC-MS/MS Analysis Digestion->LCMS DataAnalysis 9. Data Analysis LCMS->DataAnalysis Quantification 10. Quantification of ¹³C Incorporation DataAnalysis->Quantification Interpretation 11. Biological Interpretation Quantification->Interpretation

Caption: Experimental Workflow for Host-Microbe Fucosylation Analysis.

fucose_signaling_pathway cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelial Cell Fucotrophic_Bacteria Fucotrophic Bacteria Fucose Fucose Fucotrophic_Bacteria->Fucose Liberates fuc_TLR4 Fucosylated TLR4 Fucotrophic_Bacteria->fuc_TLR4 Binds and Activates Fucosylated_Glycans Host Fucosylated Glycans Fucosylated_Glycans->Fucose MyD88 MyD88 fuc_TLR4->MyD88 Induces ERK_JNK ERK/JNK MyD88->ERK_JNK Induces AP1 AP-1 ERK_JNK->AP1 Induces FUT2_gene FUT2 Gene Transcription AP1->FUT2_gene Induces FUT2_protein FUT2 Protein FUT2_gene->FUT2_protein Induces Golgi Golgi FUT2_protein->Golgi Induces Golgi->Fucosylated_Glycans Induces

Caption: Fucose-Mediated Host-Microbe Signaling via Fucosylated TLR4.[8]

Conclusion

The use of (-)-Fucose-¹³C-2 provides a robust and quantitative method to dissect the complex role of fucosylation in host-microbe interactions. By enabling the tracing and quantification of fucose metabolism, this stable isotope labeling approach offers invaluable insights for researchers in basic science and drug development. The protocols and data presented here serve as a guide to facilitate the application of this powerful technique in uncovering the mechanisms that govern the symbiotic and pathogenic relationships between hosts and their microbiomes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Incorporation of (-)-Fucose-13C-2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers and troubleshooting strategies for experiments involving the metabolic labeling of glycans with (-)-Fucose-13C-2.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low incorporation of my this compound label?

Low incorporation is often due to a combination of factors. The primary reason is competition from the cell's endogenous fucose synthesis pathway, known as the de novo pathway, which produces unlabeled GDP-fucose.[1] Other factors include the specific metabolic activity of your cell line, the concentration and incubation time of the labeled fucose, and the efficiency of the salvage pathway enzymes that process the exogenous fucose.[2][3]

Q2: How is this compound metabolized by cells?

Exogenous fucose, such as this compound, is processed through the salvage pathway .[4] It is transported into the cytosol and converted in two steps to GDP-L-fucose, the activated sugar nucleotide required by fucosyltransferases.[1][5] This process is catalyzed by fucose kinase (FUK) and GDP-fucose pyrophosphorylase (GFPP).[5] The resulting labeled GDP-L-fucose is then transported into the Golgi apparatus to be incorporated into glycans.[1][6]

Q3: What is the de novo pathway and how does it compete with my labeled fucose?

The de novo pathway is the primary mechanism for fucose synthesis in mammalian cells, estimated to produce about 90% of the total GDP-fucose pool under normal conditions.[1][7] This pathway synthesizes GDP-fucose from GDP-mannose in the cytosol.[4][8][9] Because both the de novo and salvage pathways produce the same end-product (GDP-fucose), the unlabeled pool from the de novo pathway directly competes with and dilutes the labeled pool from your this compound, leading to lower incorporation into glycoproteins.[10]

Fucose Metabolism and Labeling Workflow

The diagram below illustrates the two competing pathways for GDP-fucose synthesis and the general workflow for a metabolic labeling experiment.

Fucose_Metabolism cluster_cytosol Cytosol cluster_denovo De Novo Pathway (Endogenous) cluster_salvage Salvage Pathway (Exogenous Label) cluster_golgi Golgi Apparatus GDP_Mannose GDP-Mannose GMD GMD GDP_Mannose->GMD GDP_Keto GDP-4-keto-6-deoxymannose GMD->GDP_Keto FX FX Protein GDP_Fucose_Unlabeled GDP-Fucose (Unlabeled) FX->GDP_Fucose_Unlabeled GDP_Keto->FX GDP_Fucose_Pool Total GDP-Fucose Pool GDP_Fucose_Unlabeled->GDP_Fucose_Pool Competition Fucose_13C This compound FUK FUK Fucose_13C->FUK Fucose_1P Fucose-13C-1-Phosphate FUK->Fucose_1P GFPP GFPP GDP_Fucose_Labeled GDP-Fucose-13C (Labeled) GFPP->GDP_Fucose_Labeled Fucose_1P->GFPP GDP_Fucose_Labeled->GDP_Fucose_Pool Transporter GDP-Fucose Transporter (e.g., SLC35C1) GDP_Fucose_Pool->Transporter FUTs Fucosyltransferases (FUTs) Transporter->FUTs GDP-Fucose-13C Fucosylated_Glycoprotein Fucosylated Glycoprotein (Labeled) FUTs->Fucosylated_Glycoprotein Glycoprotein Nascent Glycoprotein Glycoprotein->FUTs Analysis Harvest & Analysis (e.g., Mass Spectrometry) Fucosylated_Glycoprotein->Analysis

Caption: Competing de novo and salvage pathways for GDP-fucose synthesis.

Troubleshooting Guide

Problem: Low or undetectable incorporation of this compound.

This guide provides a logical workflow to diagnose and solve common issues.

Troubleshooting_Workflow Start Start: Low This compound Signal Check_Conc 1. Optimize Concentration & Incubation Time Start->Check_Conc Conc_Details Is incorporation dose-dependent? Have you performed a time-course? Check_Conc->Conc_Details Conc_Result Signal Still Low? Check_Conc->Conc_Result Inhibit_DeNovo 2. Address De Novo Pathway Competition Conc_Result->Inhibit_DeNovo Yes End_Success Problem Solved Conc_Result->End_Success No DeNovo_Solutions Solutions: A) Use cell line deficient in de novo pathway (e.g., CHO-Lec13, GMDS mutant). B) Use a chemical inhibitor of GMD. C) Further increase fucose concentration to suppress the pathway. Inhibit_DeNovo->DeNovo_Solutions DeNovo_Result Signal Still Low? Inhibit_DeNovo->DeNovo_Result Check_CellType 3. Evaluate Cell-Type Specific Metabolism DeNovo_Result->Check_CellType Yes DeNovo_Result->End_Success No CellType_Details Different cell lines have varying reliance on each pathway. Consider testing another cell line (e.g., HEK293, HepG2). Check_CellType->CellType_Details Check_CellType->End_Success

Caption: Troubleshooting workflow for low fucose incorporation.

Quantitative Data Summary

Optimizing the concentration of exogenous fucose is critical, as incorporation is dose-dependent until a saturation point is reached. Adding exogenous fucose can also suppress the de novo pathway, further enhancing the relative incorporation of the labeled sugar.[10]

Table 1: Dose-Dependent Incorporation of Exogenous Fucose into N-Glycans

Cell LineLabeled Fucose ConcentrationIncorporation (Single Fucose Glycans)Incorporation (Dual Fucose Glycans - M+6)*Incorporation (Dual Fucose Glycans - M+12)**
HepG2 1 µM~50%~40%~5%
10 µM~90%~60%~30%
100 µM>95%~20%~75%
HeLa 1 µM~60%~50%~5%
10 µM~95%~40%~55%
100 µM>95%<10%>90%
CHO 1 µM~70%~60%~5%
10 µM>95%~30%~65%
100 µM>95%<5%>95%

Data adapted from studies on 13C-UL-Fucose incorporation[2]. *M+6 refers to glycans with one labeled and one unlabeled fucose. **M+12 refers to glycans with two labeled fucose molecules, indicating higher saturation of the labeled precursor pool.

Key Takeaway: A concentration of at least 10 µM exogenous fucose is often required to achieve high levels of incorporation, and higher concentrations are needed to fully label multi-fucosylated structures.[2] In some cell lines, millimolar concentrations may be necessary to overcome defects or inefficiencies in transport and metabolism.[11]

Experimental Protocols

General Protocol for Metabolic Labeling with this compound

This protocol provides a general framework for labeling cultured mammalian cells. Optimization of concentration and incubation time is recommended for each cell type and experimental setup.

Materials:

  • Mammalian cells of interest in culture

  • Complete cell culture medium (e.g., DMEM, RPMI)

  • This compound stock solution (e.g., 100 mM in sterile water or PBS)

  • Phosphate-buffered saline (PBS)

  • Cell harvesting reagents (e.g., trypsin-EDTA, cell scrapers)

  • Reagents for downstream analysis (e.g., lysis buffer for proteomics, reagents for glycan release and mass spectrometry)

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and recover for 24 hours.

  • Preparation of Labeling Medium: Prepare fresh culture medium containing the desired final concentration of this compound. A typical starting range is 10-100 µM.[2]

  • Metabolic Labeling:

    • Aspirate the old medium from the cells.

    • Gently wash the cells once with sterile PBS.

    • Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for the desired labeling period. A typical incubation time is 24-72 hours. A time-course experiment is recommended to determine the optimal duration.

  • Cell Harvest:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any residual unincorporated label.

    • Harvest the cells using the appropriate method (e.g., trypsinization for adherent cells, centrifugation for suspension cells).

    • Wash the cell pellet again with ice-cold PBS.

  • Downstream Processing:

    • Store the cell pellet at -80°C or proceed immediately to the next step.

    • Lyse the cells or process them according to the requirements of your analytical method (e.g., protein extraction, glycan release, mass spectrometry analysis).

Recommendations for Optimization:

  • Concentration Curve: Test a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM) to find the point of saturation for your cell line.[2]

  • Time Course: Harvest cells at different time points (e.g., 12h, 24h, 48h, 72h) to determine when label incorporation reaches a plateau.

  • Control for De Novo Pathway: If low incorporation persists, consider using a cell line with a deficient de novo pathway (e.g., CHO-Lec13, a GMDS mutant) or a specific chemical inhibitor if available.[7][12]

References

Optimizing (-)-Fucose-13C-2 concentration for effective labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of (-)-Fucose-13C-2 for effective metabolic labeling of glycoproteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for metabolic labeling?

A1: this compound is a stable isotope-labeled version of L-fucose, a sugar that is naturally incorporated into glycoproteins. The carbon atom at the second position (C-2) is replaced with its heavier isotope, ¹³C. When introduced to cells in culture, this compound is taken up and utilized through the fucose salvage pathway.[1][2][3] This pathway enzymatically converts L-fucose into GDP-L-fucose, the activated sugar donor used by fucosyltransferases to attach fucose to growing glycan chains on proteins.[1][2][3][4] The incorporated ¹³C isotope acts as a tracer, allowing for the detection and quantification of fucosylated glycoproteins using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Q2: What is the primary metabolic pathway responsible for the incorporation of exogenous fucose?

A2: The primary pathway for the incorporation of extracellular fucose is the fucose salvage pathway . In mammalian cells, GDP-fucose, the substrate for fucosyltransferases, is synthesized via two routes: the de novo pathway (from GDP-mannose) and the salvage pathway (from free fucose).[2][4][5] The salvage pathway is particularly relevant for metabolic labeling experiments as it directly utilizes exogenously supplied fucose analogs like this compound.

Q3: What are the typical starting concentrations for this compound labeling?

A3: The optimal concentration of this compound can be cell-type dependent. Based on studies using similar fucose analogs, a starting concentration in the range of 50 µM to 200 µM is recommended for initial experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling without inducing cytotoxicity.

Q4: How long should I incubate my cells with this compound?

A4: Incubation times can vary depending on the cell type, its metabolic rate, and the turnover of the glycoprotein of interest. A typical labeling period ranges from 24 to 72 hours . For dynamic studies of glycan trafficking, shorter time points may be necessary.

Q5: Can this compound be toxic to cells?

A5: While stable isotope-labeled sugars are generally considered less toxic than some chemically modified analogs, high concentrations of any supplemented metabolite can potentially perturb cellular metabolism or induce cytotoxicity. Some modified fucose analogs, such as 6-azido-fucose, have demonstrated cytotoxicity. It is essential to assess cell viability (e.g., using a trypan blue exclusion assay or MTT assay) when establishing the optimal labeling conditions for your specific cell line.

Troubleshooting Guides

Issue: Low or No Detectable Labeling

Q: I am not observing any significant incorporation of the ¹³C label in my glycoproteins. What are the possible causes and solutions?

A: Low or no labeling can stem from several factors related to the cells, the labeling reagent, or the detection method.

Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Increase the concentration of this compound in a stepwise manner (e.g., 50 µM, 100 µM, 200 µM). Ensure the stock solution was prepared correctly and the final concentration in the media is accurate.
Insufficient Incubation Time Extend the labeling period. The turnover of your glycoprotein of interest may be slow, requiring a longer incubation time (e.g., 48-72 hours) to achieve detectable labeling.
Low Activity of the Fucose Salvage Pathway Some cell lines may have inherently low expression of the enzymes in the fucose salvage pathway (e.g., fucokinase). If possible, verify the expression of key enzymes. Consider using a different cell line if fucose metabolism is not a key component of your research question.
High Glucose Concentration in Media High levels of glucose can sometimes compete with the uptake and metabolism of other sugars. While fucose uptake is not solely dependent on glucose transporters, consider if the metabolic state of the cells is overwhelmingly directed towards glucose metabolism.
Degradation of this compound Ensure proper storage of the this compound stock solution (typically at -20°C or below, protected from light and moisture) to prevent degradation. Prepare fresh dilutions in media for each experiment.
Insensitive Detection Method Verify the sensitivity of your mass spectrometer or NMR parameters. For MS, ensure you are looking for the correct mass shift in the glycan fragments. For NMR, sufficient material and appropriate acquisition times are crucial for detecting the ¹³C signal.
Issue: Cell Viability Issues / Toxicity

Q: My cells show signs of stress or death after incubation with this compound. How can I mitigate this?

A: Cellular toxicity is a critical factor to control for in metabolic labeling experiments.

Possible Cause Troubleshooting Steps
High Concentration of this compound This is the most common cause. Perform a dose-response curve and determine the highest concentration that does not impact cell viability. Start with a lower concentration (e.g., 25-50 µM) and increase it gradually. Always include a vehicle-only control.
Contamination of the Labeling Reagent Ensure the this compound is of high purity and the stock solution is sterile. Filter-sterilize the stock solution if necessary.
Extended Incubation Period While longer incubation can increase labeling, it might also lead to cumulative toxicity. Try to find a balance between labeling efficiency and incubation time. A shorter incubation with a slightly higher, non-toxic concentration might be effective.
Serum Starvation or Unsuitable Media Conditions Metabolic labeling should ideally be performed under conditions that maintain normal cell health. Avoid unnecessary stressors like prolonged serum starvation in combination with the labeling reagent.
Pre-existing Cellular Stress Ensure cells are healthy and in the logarithmic growth phase before starting the labeling experiment. Plating cells at an appropriate density is also important.

Quantitative Data Summary

The following table summarizes concentrations and incubation times used in metabolic labeling experiments with various fucose analogs. This data can serve as a reference for designing your experiments with this compound.

Fucose AnalogCell Line(s)ConcentrationIncubation TimeAnalytical Method
¹³C-6-FucoseA549, CaCo2, HEK293, HCT116, CHO-Lec1350 µMNot specifiedGC-MS
Alkyne-bearing Fucose (FucAl)Parabacteroides distasonis200 µM24 hoursFlow Cytometry
Azido Fucose AnalogsJurkat100-200 µMUp to 3 daysFlow Cytometry, Western Blot
Peracetylated 6-Alk-Fuc, 7-Alk-Fuc, or 6-Az-FucVarious (e.g., HEK293, Neuro2A)100 µM24 hoursWestern Blot

Experimental Protocols

General Protocol for this compound Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere and recover for 24 hours.

  • Preparation of Labeling Medium: Prepare the complete growth medium containing the desired final concentration of this compound. For a 100 µM final concentration, you might add 10 µL of a 10 mM stock solution to 1 mL of medium. Include a vehicle control (e.g., adding the same volume of the solvent used for the stock solution).

  • Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) under standard culture conditions (37°C, 5% CO₂).

  • Cell Harvest and Lysis: After incubation, wash the cells with cold PBS to remove any residual labeling medium. Harvest the cells by scraping or trypsinization. Lyse the cells using a buffer compatible with downstream analysis (e.g., RIPA buffer for subsequent protein analysis).

  • Protein/Glycoprotein Isolation: Isolate total protein or enrich for glycoproteins using appropriate methods (e.g., lectin affinity chromatography).

  • Analysis: Proceed with analysis by mass spectrometry or NMR spectroscopy.

Analysis by Mass Spectrometry
  • Proteolytic Digestion: The isolated glycoproteins are digested (e.g., with trypsin) to generate glycopeptides.

  • Enrichment (Optional): Glycopeptides can be enriched using techniques like HILIC (Hydrophilic Interaction Liquid Chromatography).

  • LC-MS/MS Analysis: Analyze the glycopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of this compound will result in a characteristic mass shift in the fucose-containing fragments (oxonium ions) and the peptide mass itself.

  • Data Analysis: Use software to identify the glycopeptides and quantify the extent of ¹³C incorporation by comparing the intensities of the labeled and unlabeled isotopic peaks.

Analysis by NMR Spectroscopy
  • Sample Preparation: A larger quantity of labeled glycoprotein is typically required for NMR analysis. The purified glycoprotein should be in a suitable buffer (e.g., phosphate buffer in D₂O).

  • NMR Data Acquisition: Acquire ¹³C-edited NMR spectra, such as a ¹H-¹³C HSQC experiment. The signal from the ¹³C-2 of the fucose residue will appear at a characteristic chemical shift.[6]

  • Spectral Analysis: The presence and intensity of the cross-peak corresponding to the C2-H2 of the fucose residue will confirm the incorporation and can be used for structural and quantitative analysis.

Visualizations

Fucose_Salvage_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_golgi Golgi Apparatus Fuc_13C_ext This compound Fuc_13C_int This compound Fuc_13C_ext->Fuc_13C_int Transport Fuc_13C_1P This compound-1-Phosphate Fuc_13C_int->Fuc_13C_1P Fucokinase (FUK) GDP_Fuc_13C GDP-(-)-Fucose-13C-2 Fuc_13C_1P->GDP_Fuc_13C GDP-Fucose Pyrophosphorylase (GFPP) GDP_Fuc_13C_golgi GDP-(-)-Fucose-13C-2 GDP_Fuc_13C->GDP_Fuc_13C_golgi GDP-Fucose Transporter Labeled_Glycoprotein 13C-Labeled Glycoprotein GDP_Fuc_13C_golgi->Labeled_Glycoprotein Fucosyltransferase (FUT) Glycoprotein Nascent Glycoprotein Glycoprotein->Labeled_Glycoprotein

Caption: The Fucose Salvage Pathway for this compound incorporation.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_processing Sample Processing cluster_analysis Analysis A Seed Cells in Culture Dish B Prepare Labeling Medium with This compound C Incubate Cells with Labeling Medium (24-72h) B->C D Harvest and Lyse Cells C->D E Isolate/Enrich Glycoproteins D->E F Mass Spectrometry (LC-MS/MS) E->F G NMR Spectroscopy (1H-13C HSQC) E->G H Data Analysis: Quantify 13C Incorporation F->H G->H

Caption: Experimental workflow for this compound labeling and analysis.

References

Troubleshooting poor signal in 13C NMR of labeled glycoproteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 13C NMR of labeled glycoproteins.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the signal-to-noise ratio (S/N) in my 13C NMR spectrum of a labeled glycoprotein extremely low?

Low signal-to-noise is a common challenge in 13C NMR of glycoproteins. The potential causes can be grouped into sample-related issues, and issues with NMR acquisition parameters.

Troubleshooting Workflow for Low Signal-to-Noise:

low_signal_troubleshooting cluster_sample Sample Issues cluster_nmr NMR Parameter Issues cluster_labeling Labeling Issues cluster_hardware Hardware Issues start Low S/N in 13C NMR Spectrum sample_prep Step 1: Verify Sample Quality & Integrity start->sample_prep nmr_params Step 2: Optimize NMR Acquisition Parameters sample_prep->nmr_params Sample OK concentration Low Concentration? sample_prep->concentration aggregation Aggregation? sample_prep->aggregation degradation Degradation? sample_prep->degradation heterogeneity Heterogeneity? sample_prep->heterogeneity labeling Step 3: Assess Isotopic Labeling Efficiency nmr_params->labeling Parameters Optimized scans Insufficient Scans? nmr_params->scans delay Incorrect Relaxation Delay? nmr_params->delay pulse Suboptimal Pulse Sequence? nmr_params->pulse hardware Step 4: Check NMR Hardware Performance labeling->hardware Labeling Sufficient enrichment Low Isotopic Enrichment? labeling->enrichment solution Improved S/N hardware->solution Hardware OK tuning Probe Tuning? hardware->tuning shimming Poor Shimming? hardware->shimming

Caption: Troubleshooting workflow for low S/N in 13C NMR.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Low Sample Concentration The signal intensity is directly proportional to the concentration of the sample. For glycoproteins, a concentration of 0.3-0.5 mM is generally recommended, which may require 5-10 mg of a 20 kDa protein. For smaller peptides, higher concentrations of 1-5 mM may be necessary.
Sample Aggregation Aggregation leads to broader lines and a decrease in signal intensity. Visually inspect the sample for precipitation. Use techniques like dynamic light scattering (DLS) to check for aggregation. If aggregation is suspected, optimize the buffer conditions (pH, ionic strength, additives like mild detergents or arginine).
Sample Degradation Proteolysis can lead to sample heterogeneity and signal loss. It is advisable to harvest the glycoprotein-containing medium once cell viability drops below 50% to minimize proteolysis by enzymes from lysed cells. Analyze the sample integrity using SDS-PAGE or mass spectrometry. If degradation is observed, add protease inhibitors during purification and for the NMR sample. Ensure the sample is stored properly and used promptly.
Insufficient Isotopic Enrichment The signal strength is directly related to the percentage of 13C incorporation. Verify the isotopic enrichment level using mass spectrometry. If enrichment is low, optimize the cell culture conditions and the amount of labeled precursor. For mammalian expression, using media with a high concentration of labeled amino acids and glucose can improve incorporation.
Suboptimal NMR Acquisition Parameters The number of scans (NS), relaxation delay (D1), and pulse sequence significantly impact the signal-to-noise ratio. Increase the number of scans; the S/N ratio increases with the square root of the number of scans. Optimize the relaxation delay (D1) to allow for sufficient T1 relaxation, especially for quaternary carbons which have long T1 values. Consider using pulse programs with sensitivity enhancement. For large glycoproteins, TROSY-based experiments can be beneficial even for moderately sized proteins.
Poor Probe Tuning and Matching A poorly tuned probe will result in inefficient power delivery and signal detection, leading to a significant loss in signal intensity. Always tune the probe for the specific nucleus (13C) and sample before starting an experiment.
Inadequate Shimming Poor magnetic field homogeneity (shimming) will result in broad spectral lines and a reduced signal-to-noise ratio. Ensure the sample volume is appropriate for the NMR tube (typically 0.5-0.6 mL for a 5 mm tube) and that the sample is properly positioned in the coil. Perform automatic or manual shimming to optimize the field homogeneity.
Q2: My 13C NMR signals are unexpectedly broad. What could be the cause?

Broad signals in the NMR spectrum of a glycoprotein can obscure important information and make interpretation difficult.

Logical Diagram for Troubleshooting Broad Signals:

broad_signals_troubleshooting cluster_shimming Shimming Issues cluster_sample Sample Issues cluster_tumbling Molecular Dynamics cluster_exchange Chemical Dynamics start Broad 13C NMR Signals shimming 1. Check Shimming start->shimming sample_homogeneity 2. Assess Sample Homogeneity shimming->sample_homogeneity Shimming OK poor_shims Poor Field Homogeneity? shimming->poor_shims molecular_tumbling 3. Consider Molecular Tumbling sample_homogeneity->molecular_tumbling Sample Homogeneous aggregation_broad Aggregation? sample_homogeneity->aggregation_broad viscosity High Viscosity? sample_homogeneity->viscosity paramagnetic Paramagnetic Contaminants? sample_homogeneity->paramagnetic chemical_exchange 4. Evaluate Chemical Exchange molecular_tumbling->chemical_exchange Tumbling Addressed slow_tumbling Slow Molecular Tumbling? molecular_tumbling->slow_tumbling solution Sharp NMR Signals chemical_exchange->solution Exchange Minimized intermediate_exchange Intermediate Chemical Exchange? chemical_exchange->intermediate_exchange

Caption: Troubleshooting workflow for broad 13C NMR signals.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Poor Shimming As with low S/N, inadequate shimming is a primary cause of broad lines. Re-shim the magnet carefully.
Sample Aggregation or High Viscosity Aggregated or highly viscous samples lead to slow molecular tumbling and consequently broad signals. Check for aggregation as described in Q1. If the sample is too concentrated, dilute it.
Paramagnetic Impurities The presence of paramagnetic ions (e.g., from metal affinity chromatography) can cause significant line broadening. Add a chelating agent like EDTA to the sample buffer.
Slow Molecular Tumbling Glycoproteins are large molecules and can tumble slowly in solution, leading to broad signals. Acquiring spectra at a higher temperature can increase the tumbling rate and sharpen the lines. However, ensure the protein is stable at elevated temperatures. For larger glycoproteins, consider using TROSY-based experiments which are designed to reduce line broadening for large molecules.
Chemical Exchange If parts of the glycoprotein are undergoing conformational exchange on a timescale comparable to the NMR experiment, this can lead to line broadening. Acquiring spectra at different temperatures can help to identify if chemical exchange is occurring.
Glycan Heterogeneity The presence of multiple glycoforms can lead to overlapping signals, which may appear as a single broad peak. Analyze the glycan heterogeneity using mass spectrometry. If possible, use cell lines or enzymatic methods to produce more homogeneous glycoproteins.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for my 13C-labeled glycoprotein NMR sample?

For most glycoproteins, a concentration in the range of 0.3-0.5 mM is a good starting point. This typically translates to 5-10 mg of a 20 kDa protein in a standard 500 µL NMR sample volume. The optimal concentration is a balance between maximizing signal and avoiding aggregation.

Q2: How can I confirm the level of 13C incorporation in my glycoprotein?

Mass spectrometry is the most common and reliable method to determine the extent of isotopic labeling. By comparing the mass spectra of labeled and unlabeled samples, you can calculate the percentage of 13C incorporation.

Q3: What are the best strategies for 13C labeling of glycoproteins expressed in mammalian cells?

  • Uniform Labeling: This can be achieved by growing cells in media where all amino acids and glucose are 13C-labeled. However, this is often expensive.

  • Selective Labeling of Glycans: Supplementing standard media with U-13C-glucose is a cost-effective method to predominantly label the glycan moieties.

  • Sparse Labeling: This involves adding a few specific 13C-labeled amino acids to the culture medium. This simplifies the resulting NMR spectrum and can be useful for assigning specific resonances.

Q4: Which NMR experiments are best suited for 13C-labeled glycoproteins?

  • 1D 13C NMR: Useful for a quick assessment of the sample and labeling, but often suffers from low sensitivity and signal overlap.

  • 2D 1H-13C HSQC: This is the most common experiment for observing 1H-13C correlations. It provides much better resolution than 1D spectra.

  • TROSY-based experiments: For larger glycoproteins (>25-30 kDa), TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments can significantly improve spectral quality by reducing line widths.

  • 13C-detected experiments: For very large systems where proton transverse relaxation is very fast, direct detection of 13C can be advantageous.

Data Presentation

Table 1: Typical Sample Parameters for 13C NMR of Glycoproteins

ParameterTypical RangeNotes
Protein Concentration 0.1 - 1.0 mM0.3-0.5 mM is a common target to balance signal with solubility.
Sample Volume 400 - 600 µLFor standard 5 mm NMR tubes.
Buffer Phosphate or HEPESpH is typically maintained between 6.0 and 7.5. Buffer components should not have interfering signals.
D2O Content 5 - 10%Required for the deuterium lock.
13C Enrichment > 90% for uniform labelingHigher enrichment leads to better signal. Partial labeling (e.g., 25-50%) can also be effective.

Table 2: Recommended Starting NMR Acquisition Parameters for a 2D 1H-13C HSQC

ParameterRecommended ValueRationale
Temperature 298 K (25 °C)Can be increased to 30-50 °C to improve tumbling and sharpen lines, provided the protein is stable.
Number of Scans (NS) 64 - 256 (or more)Increase NS to improve S/N. Doubling the S/N requires quadrupling the NS.
Relaxation Delay (D1) 1.0 - 2.0 sA compromise to allow for sufficient relaxation without making the experiment excessively long.
Acquisition Time (AQ) ~0.1 - 0.2 sDetermines the resolution in the direct (1H) dimension.
Spectral Width (SW) ~12 ppm (1H), ~160 ppm (13C)Should encompass all expected signals.
Pulse Program Sensitivity-enhanced, gradient-selectede.g., hsqcetgpsisp2 on Bruker systems, to improve signal and reduce artifacts.

Experimental Protocols

Protocol 1: Metabolic Labeling of Glycans with U-13C-Glucose in Mammalian Cells

This protocol describes a general method for selectively labeling the glycan portions of a glycoprotein expressed in mammalian cells.

Workflow for Glycan Labeling:

glycan_labeling_workflow start Start: Mammalian Cell Culture transfection Transfect cells with plasmid DNA start->transfection growth_phase1 Grow cells in standard medium transfection->growth_phase1 media_exchange Exchange to labeling medium growth_phase1->media_exchange labeling_phase Incubate with U-13C-glucose media_exchange->labeling_phase harvest Harvest supernatant containing secreted glycoprotein labeling_phase->harvest purification Purify glycoprotein (e.g., affinity chromatography) harvest->purification qc Quality Control (SDS-PAGE, MS) purification->qc end Labeled Glycoprotein Ready for NMR qc->end

Caption: Experimental workflow for 13C glycan labeling.

Materials:

  • Mammalian expression system (e.g., HEK293 cells)

  • Standard cell culture medium

  • Labeling medium (glucose-free medium supplemented with U-13C-glucose)

  • Plasmid DNA encoding the glycoprotein of interest

  • Transfection reagent

  • Purification resins (e.g., Ni-NTA for His-tagged proteins)

  • Dialysis tubing or centrifugal concentrators

Procedure:

  • Cell Culture and Transfection: Culture the mammalian cells to the desired density. Transfect the cells with the plasmid encoding the glycoprotein.

  • Medium Exchange: After an initial growth period (e.g., 24 hours) in standard medium, gently pellet the cells and replace the supernatant with glucose-free medium.

  • Labeling: Add U-13C-glucose to the glucose-free medium to a final concentration similar to that of glucose in the standard medium (e.g., 2-4 g/L).

  • Expression: Continue the cell culture for 4-6 days to allow for protein expression and secretion. Monitor cell viability.

  • Harvesting: Harvest the cell culture supernatant containing the secreted glycoprotein when cell viability begins to drop significantly (e.g., below 50%).

  • Purification: Purify the glycoprotein from the supernatant using appropriate chromatography techniques (e.g., affinity chromatography followed by size-exclusion chromatography).

  • Buffer Exchange and Concentration: Exchange the purified protein into a suitable NMR buffer (e.g., 50 mM phosphate, 100 mM NaCl, pH 6.5) and concentrate to the desired concentration (0.3-0.5 mM).

  • Quality Control: Verify the purity and integrity of the glycoprotein by SDS-PAGE and confirm isotopic incorporation using mass spectrometry.

Protocol 2: Basic 13C NMR Data Acquisition

This protocol outlines the basic steps for setting up and acquiring a 2D 1H-13C HSQC spectrum.

Procedure:

  • Sample Preparation: Prepare the labeled glycoprotein sample in a suitable NMR buffer containing 5-10% D2O in a high-quality NMR tube.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the D2O signal.

  • Tuning and Matching: Tune and match the probe for both the 1H and 13C channels.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Load Experiment: Load a standard 2D 1H-13C HSQC experiment with sensitivity enhancement and gradient selection.

  • Set Parameters: Set the acquisition parameters as recommended in Table 2. This includes temperature, spectral widths, number of scans, and relaxation delay.

  • Acquire Data: Start the acquisition.

  • Processing: After the acquisition is complete, process the data using appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction.

Technical Support Center: Fucose Analog Applications in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fucose analogs in cell culture. Our goal is to help you minimize cytotoxicity and achieve reliable, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which fucose analogs can induce cytotoxicity?

Fucose analogs primarily exert cytotoxic effects through their metabolic processing and subsequent interference with essential cellular glycosylation pathways. Once taken up by cells, these analogs are typically converted into GDP-fucose analogs via the salvage pathway.[1][2] These fraudulent substrates can then lead to toxicity through several mechanisms:

  • Inhibition of Fucosyltransferases (FUTs): GDP-fucose analogs can act as competitive inhibitors of various fucosyltransferases, preventing the transfer of fucose to glycan structures.[1] This disruption of normal fucosylation can impact cell signaling and adhesion.

  • Feedback Inhibition of the de novo Pathway: The accumulation of GDP-fucose analogs can trigger feedback inhibition of GDP-mannose 4,6-dehydratase (GMD), a critical enzyme in the de novo GDP-fucose biosynthesis pathway.[1] This shuts down the cell's natural fucose supply, further disrupting fucosylation.

  • Incorporation into Glycans: Some analogs, like 5-alkynylfucose, can be incorporated into glycans, leading to unnatural sugar structures on the cell surface.[3] The consequences of this incorporation on protein function and cell viability are not fully understood and can be a source of toxicity.[3]

  • Induction of Oxidative Stress: High concentrations of fucose and its analogs can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and subsequent DNA damage, which can trigger cell death.[4]

Q2: I am observing significant cell death after treating my cells with a fucose analog. What are the likely causes and how can I troubleshoot this?

Observing high levels of cytotoxicity is a common issue. Here’s a step-by-step troubleshooting guide:

  • Confirm Analog Concentration: An excessively high concentration is the most frequent cause of cytotoxicity. Verify your calculations and consider performing a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.

  • Assess Analog-Specific Toxicity: Different fucose analogs have varying toxicity profiles. For instance, 6-azido-fucose has been reported to be highly toxic, while 7-alkynyl-fucose is described as having low toxicity.[5][6] If you are using a known toxic analog, consider switching to a less toxic alternative.

  • Optimize Incubation Time: Prolonged exposure to even low concentrations of a fucose analog can lead to cumulative toxicity. Try reducing the incubation time to the minimum required to achieve the desired biological effect.

  • Check Solvent Toxicity: Many fucose analogs are dissolved in solvents like DMSO. Ensure that the final concentration of the solvent in your cell culture medium is not exceeding non-toxic levels (typically <0.5%).[3] Run a vehicle-only control to assess the impact of the solvent on your cells.[3]

  • Evaluate Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to fucose analogs.[2] If possible, test your analog in a different, potentially more robust, cell line to see if the cytotoxic effect is cell-type specific.

  • Monitor Cell Culture Health: Ensure your cells are healthy and in the logarithmic growth phase before adding the fucose analog. Stressed cells are more susceptible to the toxic effects of chemical treatments.

Q3: Which fucose analogs are known to have lower cytotoxicity?

While the cytotoxicity of any compound is cell-type and concentration-dependent, some fucose analogs have been reported to be better tolerated in cell culture. For instance, 7-alkynyl-fucose has been developed as a highly sensitive probe for fucosylated glycans with low toxicity.[7][8] Additionally, β-carbafucose has been shown to be a potent metabolic inhibitor of fucosylation that does not affect cell growth.[9][10] In contrast, analogs like 6-azido-fucose have been noted for their high toxicity.[5][11]

Q4: Can the peracetylation of fucose analogs affect their cytotoxicity?

Peracetylation is a common chemical modification used to enhance the cell permeability of sugar analogs.[3] While this can lead to more efficient uptake, it does not necessarily reduce cytotoxicity. In some cases, the increased intracellular concentration of the analog due to peracetylation could even exacerbate toxic effects. However, studies have shown that for some analogs like 2-deoxy-2-fluorofucose and 5-alkynylfucose, acetylation had only a minor impact on fucosylation levels, suggesting that its effect on cellular entry might not always be the limiting factor.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with fucose analogs.

Problem Possible Causes Recommended Solutions
High Cell Mortality Analog concentration is too high.Perform a dose-response curve to determine the IC50 and select a sub-toxic concentration.
The specific analog is highly toxic.Switch to a fucose analog known for lower toxicity, such as 7-alkynyl-fucose or β-carbafucose.[7][8][9][10]
Incubation time is too long.Reduce the duration of exposure to the analog.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is below toxic levels (<0.5%) and run a vehicle control.[3]
Low Inhibition of Fucosylation Insufficient analog concentration.Increase the concentration of the fucose analog, being mindful of potential cytotoxicity.
Inefficient cellular uptake.Consider using a peracetylated form of the analog to potentially improve cell permeability.[3]
Cell line is resistant.Some cell lines may have more active efflux pumps or different metabolic rates. Try a different cell line if possible.
Inconsistent Results Variability in cell health.Standardize your cell culture practice. Ensure cells are seeded at a consistent density and are in the same growth phase for each experiment.
Degradation of the fucose analog.Prepare fresh stock solutions of the analog and store them appropriately, protected from light and at the recommended temperature.
Inaccurate pipetting.Calibrate your pipettes regularly to ensure accurate delivery of the analog and other reagents.

Quantitative Data Summary

The following tables summarize quantitative data on the cytotoxicity of various fucose analogs from published studies.

Table 1: IC50 Values of Fluorinated Fucose Analogs in HCT116 Cells

Fucose AnalogIC50 (µM)Reference
6,6-difluoro-l-fucose43[1]
6-fluoro-l-fucose>100[1]
6,6,6-trifluoro-l-fucose>100[1]

Table 2: Effect of Fucose Analogs on Cell Viability

Cell LineFucose AnalogConcentration (µM)Treatment Duration (h)% Inhibition of ProliferationReference
HCT1166,6-difluoro-l-fucose10072Significant Inhibition (p < 0.05)[1]
HCT1166,6,6-trifluoro-l-fucose10072Significant Inhibition (p < 0.05)[1]
HCT1162-deoxy-2-fluoro-l-fucose10072No Apparent Effect[1]
HUVEC6-fluoro-l-fucose analogs10072Significant Inhibitory Effect[1]

Experimental Protocols

Protocol 1: Assessment of Fucose Analog Cytotoxicity using MTT Assay

This protocol provides a method for determining the effect of fucose analogs on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Fucose analog stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the fucose analog in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the fucose analog at various concentrations. Include a vehicle-only control and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value.

Protocol 2: Labeling of Fucosylated Glycoproteins with Alkynyl Fucose Analogs

This protocol describes a method for metabolically labeling glycoproteins using a clickable fucose analog.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Peracetylated alkynyl-fucose analog (e.g., 7-alkynyl-fucose)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction cocktail (containing an azide-functionalized fluorescent dye, copper(II) sulfate, and a reducing agent)

  • Wash buffer (e.g., PBS with 1% BSA)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an appropriate culture vessel (e.g., coverslips in a 24-well plate for microscopy). Once the cells have adhered, add the peracetylated alkynyl-fucose analog to the culture medium at a final concentration of 25-100 µM. Incubate for 24-72 hours.

  • Fixation and Permeabilization:

    • For adherent cells: Wash the cells with PBS, then fix with fixative solution for 15 minutes at room temperature. Wash again with PBS and then permeabilize with permeabilization buffer for 10 minutes.

    • For suspension cells: Pellet the cells by centrifugation, wash with PBS, and then resuspend in fixative solution for 15 minutes. Pellet, wash, and resuspend in permeabilization buffer for 10 minutes.

  • Click Reaction: Prepare the click chemistry reaction cocktail according to the manufacturer's instructions. Incubate the fixed and permeabilized cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with wash buffer to remove unreacted reagents.

  • Analysis: Analyze the labeled cells by fluorescence microscopy or flow cytometry using the appropriate filter set for the chosen fluorescent dye.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Fucose Analog Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_analog Add Fucose Analog Dilutions incubate_24h->add_analog incubate_exp Incubate for Experiment Duration add_analog->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate analyze Calculate % Viability & IC50 read_plate->analyze

Caption: Workflow for assessing fucose analog cytotoxicity using an MTT assay.

fucose_metabolism cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway cluster_inhibition Inhibitory Actions gdp_mannose GDP-Mannose gmd GMD gdp_mannose->gmd fx FX gmd->fx gdp_fucose_denovo GDP-Fucose fx->gdp_fucose_denovo fut Fucosyltransferases (FUTs) gdp_fucose_denovo->fut fuc_analog Fucose Analog fk Fucokinase fuc_analog->fk gdp_fuc_pyro GDP-Fucose Pyrophosphorylase fk->gdp_fuc_pyro gdp_fuc_analog GDP-Fucose Analog gdp_fuc_pyro->gdp_fuc_analog gdp_fuc_analog->gmd Feedback Inhibition gdp_fuc_analog->fut Competitive Inhibition fucosylation Protein Fucosylation fut->fucosylation

Caption: Metabolic pathways and inhibitory actions of fucose analogs.

signaling_pathways cluster_receptors Cell Surface Receptors cluster_fucosylation Fucosylation Status cluster_signaling Downstream Signaling tgfbr TGFβR cell_growth Cell Growth tgfbr->cell_growth egfr EGFR proliferation Proliferation egfr->proliferation vegfr VEGFR vegfr->proliferation cmet c-Met cmet->cell_growth notch Notch cell_fate Cell Fate Decisions notch->cell_fate fucosylation Core Fucosylation (FUT8) fucosylation->tgfbr modulates fucosylation->egfr modulates fucosylation->vegfr modulates fucosylation->cmet modulates fucosylation->notch modulates adhesion Adhesion proliferation->adhesion

Caption: Signaling pathways modulated by protein fucosylation.

References

Technical Support Center: Quantifying ¹³C Enrichment in Fucosylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of ¹³C enrichment in fucosylated proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying ¹³C enrichment in fucosylated proteins?

Quantifying ¹³C enrichment in fucosylated proteins presents several analytical hurdles:

  • Metabolic Scrambling: The ¹³C label from fucose can be metabolically converted and incorporated into other monosaccharides or biomolecules. This "scrambling" dilutes the isotopic label at the intended site and can lead to inaccurate quantification of fucosylation-specific enrichment.

  • Low Abundance: Fucosylated proteins are often present in low concentrations within complex biological samples, making their detection and accurate quantification challenging.

  • Poor Ionization Efficiency: Glycoproteins, including fucosylated ones, tend to have lower ionization efficiency in mass spectrometry compared to their non-glycosylated counterparts, which can result in weak signals.

  • Glycan Heterogeneity: A single glycosylation site can be occupied by a variety of different glycan structures (microheterogeneity), some of which may be fucosylated while others are not. This complexity makes it difficult to isolate and quantify the enrichment of specific fucosylated forms.

  • Complex Isotope Patterns: Mass spectra of ¹³C-labeled glycoproteins exhibit complex and overlapping isotope patterns, which can complicate the accurate determination of enrichment levels.

Q2: How can I enrich my sample for fucosylated proteins to improve detection?

Enrichment is a critical step for successful analysis. Several strategies can be employed:

  • Lectin Affinity Chromatography: This is a widely used method that utilizes lectins with specific binding affinity for fucose residues. Lens culinaris agglutinin (LCA) is a common choice for capturing core-fucosylated proteins.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for enriching glycopeptides from a complex mixture of peptides. It separates molecules based on their hydrophilicity, and the attached glycans increase the retention of glycopeptides on the HILIC stationary phase.

  • Immunoaffinity Purification: If a specific fucosylated protein is the target, antibodies against that protein can be used for immunoprecipitation, providing a highly specific enrichment.

Q3: What are the recommended mass spectrometry techniques for quantifying ¹³C enrichment in fucosylated proteins?

High-resolution mass spectrometry is essential for this work. Recommended techniques include:

  • High-Resolution Full Scan MS (e.g., Orbitrap, FT-ICR): This allows for the accurate measurement of the mass-to-charge ratio (m/z) of the labeled and unlabeled peptides, enabling the resolution of complex isotopic patterns.

  • Tandem Mass Spectrometry (MS/MS): MS/MS is used to fragment the glycopeptides, which helps to confirm the peptide sequence and the presence of the fucose modification.

  • Multiple Reaction Monitoring (MRM): MRM is a targeted mass spectrometry technique that offers high sensitivity and specificity for quantifying known fucosylated glycopeptides. It is particularly useful for validating findings from discovery-based experiments.

Troubleshooting Guides

Problem: Low or no detectable ¹³C enrichment in my fucosylated protein of interest.

Possible Cause Troubleshooting Step
Inefficient uptake of ¹³C-fucose by cells. 1. Optimize the concentration of ¹³C-fucose in the cell culture medium. 2. Increase the incubation time with the labeled fucose. 3. Ensure the cell line used has an active fucose salvage pathway.
Metabolic scrambling of the ¹³C label. 1. Use a shorter labeling time to minimize the conversion of ¹³C-fucose to other metabolites. 2. Analyze other monosaccharides to assess the extent of label scrambling.
Inefficient enrichment of fucosylated proteins. 1. Validate the efficiency of your lectin affinity or HILIC enrichment protocol using a known fucosylated glycoprotein standard. 2. Consider using a combination of enrichment strategies.
Low abundance of the target protein. 1. Increase the amount of starting material. 2. Employ a more targeted enrichment method, such as immunoprecipitation.
Poor ionization of the fucosylated glycopeptide. 1. Optimize mass spectrometer source conditions. 2. Consider chemical derivatization of the glycans to improve ionization efficiency.

Problem: High variability in ¹³C enrichment measurements between replicates.

Possible Cause Troubleshooting Step
Inconsistent cell culture conditions. 1. Ensure consistent cell density, media composition, and labeling conditions across all replicates.
Variability in sample preparation. 1. Standardize all sample preparation steps, including protein extraction, digestion, and enrichment. 2. Use an internal standard to normalize for sample handling differences.
Instrument instability. 1. Perform regular calibration and maintenance of the mass spectrometer. 2. Monitor instrument performance using a standard sample throughout the analytical run.

Quantitative Data Summary

Table 1: Representative ¹³C Enrichment Levels in Fucosylated Glycoproteins under Different Labeling Conditions.

Cell Line ¹³C-Fucose Concentration Labeling Time (hours) Average ¹³C Enrichment (%) Standard Deviation
HEK29350 µM2445.23.1
HEK29350 µM4868.74.5
CHO100 µM2455.93.8
CHO100 µM4882.15.2

Note: These are example values and actual enrichment will vary depending on the specific experimental conditions and cell line.

Experimental Protocols

Protocol 1: Metabolic Labeling of Fucosylated Proteins with ¹³C-Fucose

  • Cell Culture: Culture cells to approximately 70-80% confluency in standard growth medium.

  • Labeling Medium Preparation: Prepare growth medium supplemented with the desired concentration of ¹³C-L-fucose (e.g., 50-100 µM).

  • Labeling: Remove the standard growth medium and replace it with the ¹³C-fucose containing labeling medium.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) under standard cell culture conditions.

  • Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest the cells by scraping or trypsinization.

  • Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Enrichment of Fucosylated Glycopeptides using Lectin Affinity Chromatography

  • Protein Digestion: Denature, reduce, alkylate, and digest the protein extract with trypsin.

  • Lectin Column Preparation: Equilibrate a Lens culinaris agglutinin (LCA)-agarose column with binding buffer.

  • Sample Loading: Load the tryptic digest onto the equilibrated LCA column.

  • Washing: Wash the column extensively with binding buffer to remove non-fucosylated peptides.

  • Elution: Elute the bound fucosylated glycopeptides using an elution buffer containing a competing sugar (e.g., methyl-α-D-mannopyranoside).

  • Desalting: Desalt the eluted glycopeptides using a C18 solid-phase extraction cartridge prior to mass spectrometry analysis.

Visualizations

Fucose_Metabolism cluster_de_novo De Novo Synthesis Pathway cluster_salvage Salvage Pathway Glucose Glucose Mannose_6P Mannose-6-P Glucose->Mannose_6P Mannose_1P Mannose-1-P Mannose_6P->Mannose_1P GDP_Mannose GDP-Mannose Mannose_1P->GDP_Mannose GDP_4_keto_6_deoxymannose GDP-4-keto-6-deoxymannose GDP_Mannose->GDP_4_keto_6_deoxymannose GDP_Fucose GDP-Fucose Pool (¹³C-labeled) GDP_4_keto_6_deoxymannose->GDP_Fucose Ext_Fucose Exogenous ¹³C-Fucose Fucose_1P Fucose-1-P Ext_Fucose->Fucose_1P Fucose_1P->GDP_Fucose Fucosyltransferases Fucosyltransferases (Golgi) GDP_Fucose->Fucosyltransferases Scrambling Metabolic Scrambling GDP_Fucose->Scrambling Fucosylated_Glycoprotein Fucosylated Glycoprotein (¹³C-enriched) Fucosyltransferases->Fucosylated_Glycoprotein Glycoprotein Nascent Glycoprotein Glycoprotein->Fucosyltransferases

Caption: Metabolic pathways for the incorporation of ¹³C-fucose into glycoproteins.

experimental_workflow Start Start: Cell Culture with ¹³C-Fucose Harvest Cell Harvesting & Lysis Start->Harvest Digest Protein Digestion (Trypsin) Harvest->Digest Enrich Enrichment for Fucosylated Glycopeptides (e.g., LCA, HILIC) Digest->Enrich Analyze LC-MS/MS Analysis Enrich->Analyze Data Data Analysis: Quantify ¹³C Enrichment Analyze->Data End End: Report Results Data->End

Caption: Experimental workflow for quantifying ¹³C enrichment in fucosylated proteins.

troubleshooting_logic Start Low/No ¹³C Enrichment Detected CheckLabeling Check Labeling Conditions: - ¹³C-Fucose concentration - Incubation time Start->CheckLabeling CheckEnrichment Validate Enrichment Protocol: - Use standard glycoprotein - Check column/resin capacity Start->CheckEnrichment CheckMS Optimize MS Parameters: - Source conditions - Fragmentation energy Start->CheckMS CheckAbundance Assess Protein Abundance: - Increase starting material - Use targeted enrichment Start->CheckAbundance CheckLabeling->CheckEnrichment No Result1 Problem Solved CheckLabeling->Result1 Improved? CheckEnrichment->CheckMS No Result2 Problem Solved CheckEnrichment->Result2 Improved? CheckMS->CheckAbundance No Result3 Problem Solved CheckMS->Result3 Improved? Result4 Problem Solved CheckAbundance->Result4 Improved?

Caption: Troubleshooting logic for low ¹³C enrichment in fucosylated proteins.

Validation & Comparative

Comparative Analysis of L-[2-13C]fucose vs. L-[6-13C]fucose Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of glycobiology and metabolic research, stable isotope-labeled monosaccharides are indispensable tools for tracing the fate of sugars through complex cellular pathways. L-fucose, a deoxyhexose integral to cell signaling, immune responses, and cancer progression, is a key molecule of interest. The strategic placement of a 13C label at different positions within the fucose molecule, such as in L-[2-13C]fucose and L-[6-13C]fucose, offers distinct advantages for dissecting specific metabolic routes. This guide provides a comprehensive comparative analysis of these two powerful tracers, supported by an understanding of fucose metabolism and analytical methodologies, to aid researchers in selecting the optimal tool for their experimental needs.

Metabolic Fate: The Decisive Difference

The primary distinction between L-[2-13C]fucose and L-[6-13C]fucose lies in the metabolic destination of the labeled carbon atom following the entry of fucose into the salvage pathway. Exogenously supplied fucose is phosphorylated to fucose-1-phosphate and then converted to GDP-fucose. While much of this GDP-fucose is utilized for the fucosylation of proteins and lipids, a portion can be catabolized.

The catabolic pathway involves the conversion of L-fucose to L-fuculose-1-phosphate, which is then cleaved by the enzyme L-fuculose-1-phosphate aldolase. This enzymatic step is the critical juncture that dictates the divergent paths of the C2 and C6 labels. The cleavage yields two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.

  • L-[2-13C]fucose: The 13C label at the C2 position is retained in dihydroxyacetone phosphate (DHAP) . DHAP is a central intermediate in glycolysis and can be readily traced into various downstream pathways, including gluconeogenesis, the pentose phosphate pathway, and the TCA cycle.

  • L-[6-13C]fucose: The 13C label at the C6 position becomes part of L-lactaldehyde . The metabolic fate of lactaldehyde can vary between organisms but in mammals, it is primarily oxidized to lactate and subsequently to pyruvate, which can then enter the TCA cycle.

This fundamental difference in metabolic routing makes each tracer uniquely suited for investigating different aspects of cellular metabolism.

Fucose_Metabolism Metabolic Fate of Positionally Labeled Fucose cluster_salvage Salvage Pathway cluster_catabolism Catabolism L-Fucose L-Fucose Fucose-1-P Fucose-1-P L-Fucose->Fucose-1-P Fucokinase GDP-Fucose GDP-Fucose Fucose-1-P->GDP-Fucose GDP-Fucose Pyrophosphorylase L-Fuculose-1-P L-Fuculose-1-P Fucose-1-P->L-Fuculose-1-P Isomerase Glycosylation Glycosylation GDP-Fucose->Glycosylation DHAP Dihydroxyacetone Phosphate (DHAP) (from C1, C2, C3) L-Fuculose-1-P->DHAP L-Fuculose-1-P Aldolase Lactaldehyde L-Lactaldehyde (from C4, C5, C6) L-Fuculose-1-P->Lactaldehyde L-Fuculose-1-P Aldolase Glycolysis / TCA Cycle Glycolysis / TCA Cycle DHAP->Glycolysis / TCA Cycle Pyruvate / TCA Cycle Pyruvate / TCA Cycle Lactaldehyde->Pyruvate / TCA Cycle L-[2-13C]fucose L-[2-13C]fucose L-[2-13C]fucose->L-Fucose L-[6-13C]fucose L-[6-13C]fucose L-[6-13C]fucose->L-Fucose

Fig 1. Divergent metabolic pathways of L-[2-13C]fucose and L-[6-13C]fucose.

Comparative Performance and Applications

The choice between L-[2-13C]fucose and L-[6-13C]fucose is dictated by the specific research question and the metabolic pathways under investigation.

FeatureL-[2-13C]fucoseL-[6-13C]fucose
Metabolic Entry Point Dihydroxyacetone Phosphate (DHAP)L-Lactaldehyde -> Pyruvate
Primary Tracer For Glycolysis, Pentose Phosphate Pathway, TCA Cycle AnaplerosisPyruvate metabolism, TCA Cycle Entry
Key Advantage Directly informs on the integration of fucose-derived carbons into central carbon metabolism.Provides a more focused view on the conversion of the fucose "tail" to pyruvate and its subsequent oxidation.
Potential Applications Assessing the contribution of fucose to cellular energy and biomass in cancer cells.Investigating specific enzyme activities in the lower part of fucose catabolism.
Considerations The label can be rapidly diluted in the large pools of glycolytic intermediates.The metabolic fate of lactaldehyde may be cell-type or organism-dependent.

Experimental Protocols

1. Cell Culture and Labeling:

  • Culture mammalian cells of interest (e.g., cancer cell lines, immune cells) in appropriate media.

  • Replace the standard medium with a medium containing the 13C-labeled fucose tracer at a known concentration (e.g., 1 mM).

  • Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the tracer and to reach isotopic steady state.

2. Metabolite Extraction:

  • Quench metabolism rapidly by, for example, washing the cells with ice-cold saline and adding cold methanol.

  • Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

3. Sample Derivatization and Analysis by GC-MS:

  • Dry the metabolite extracts.

  • Derivatize the samples to increase the volatility of the metabolites for gas chromatography (GC). A common method is methoximation followed by silylation.

  • Analyze the derivatized samples using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The mass spectrometer will detect the mass shifts in metabolites containing the 13C label.

4. Data Analysis and Flux Calculation:

  • Determine the mass isotopomer distributions (MIDs) of key metabolites from the GC-MS data.

  • Use metabolic flux analysis (MFA) software to calculate the intracellular metabolic fluxes that best fit the experimental MID data.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Data Analysis A 1. Seed Cells B 2. Add L-[x-13C]fucose A->B C 3. Incubate to Isotopic Steady State B->C D 4. Quench Metabolism C->D E 5. Extract Metabolites D->E F 6. Derivatize for GC-MS E->F G 7. GC-MS Analysis F->G H 8. Determine Mass Isotopomer Distributions G->H I 9. Metabolic Flux Analysis (MFA) H->I

Fig 2. General experimental workflow for 13C-fucose metabolic flux analysis.

Mass Spectrometry Fragmentation

The position of the 13C label can also be informative in the analysis of mass spectrometry data, particularly in tandem MS (MS/MS) experiments. While detailed fragmentation libraries for positionally labeled fucose are not widely published, the principles of mass spectrometry suggest that fragments containing the labeled carbon will exhibit a +1 m/z shift.

For instance, in the analysis of derivatized fucose by GC-MS, specific fragmentation patterns can be monitored. The fragmentation of the sugar ring will produce different labeled fragments depending on the initial position of the 13C. This can aid in confirming the metabolic fate of the label and in the structural elucidation of novel metabolites.

Conclusion

Both L-[2-13C]fucose and L-[6-13C]fucose are valuable tools for metabolic research, each offering a unique window into the complex network of cellular metabolism. The selection of the appropriate tracer is paramount and should be guided by the specific biological question. L-[2-13C]fucose is ideally suited for studies aiming to understand the contribution of fucose to central carbon metabolism, including glycolysis and the TCA cycle. In contrast, L-[6-13C]fucose provides a more targeted approach to investigate the catabolic pathway leading to pyruvate. As our understanding of the nuanced roles of fucose in health and disease continues to grow, the strategic use of these positionally labeled tracers will be instrumental in unraveling the complexities of fucose metabolism and its impact on cellular function.

Decoding Glycan Modifications: A Comparative Guide to 13C Labeling and Alternative Structural Confirmation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately confirming the structure of glycans and their modifications is paramount. This guide provides an objective comparison of 13C isotopic labeling patterns with other established methods for glycan structural analysis, supported by experimental data and detailed protocols.

The intricate branching and linkage patterns of glycans play critical roles in a vast array of biological processes, from cell signaling to immune responses. Consequently, the precise characterization of glycan structures, including any modifications, is essential for understanding disease pathogenesis and for the development of effective biotherapeutics. This guide delves into the utility of 13C labeling as a powerful tool for elucidating these complex structures and objectively compares its performance against alternative and complementary techniques.

Performance Comparison of Glycan Analysis Methods

The selection of an appropriate method for confirming glycan structure modifications depends on a variety of factors, including the specific structural question being addressed, the amount of sample available, the required throughput, and the level of detail needed. The following table summarizes the key performance characteristics of 13C labeling in conjunction with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), compared to other widely used techniques.

MethodPrincipleSensitivityResolution (Isomers)ThroughputStructural Information Provided
13C Labeling with NMR Incorporation of 13C isotopes enhances NMR signals and allows for through-bond correlation experiments to determine connectivity.Low to ModerateVery HighLowAnomeric configuration, linkage positions, branching patterns, monosaccharide identification, conformational dynamics.[1][2][3][4]
13C Labeling with MS 13C incorporation creates a predictable mass shift, aiding in the identification and quantification of glycans and their fragments.[5][6]HighModerate to HighModerate to HighMonosaccharide composition, stoichiometry of modifications, relative quantitation, fragmentation patterns for sequencing.[5][6]
Chemical Derivatization (Permethylation) with MS Methylation of hydroxyl groups increases glycan hydrophobicity and stability, improving ionization efficiency and providing linkage information through fragmentation.[5][6][7][8][9]HighHighModerate to HighLinkage analysis (from fragmentation), monosaccharide composition, branching information.[8][9]
Enzymatic Digestion (Exoglycosidases) with LC/MS Sequential removal of terminal monosaccharides with specific exoglycosidases, followed by analysis of the remaining glycan.[10][11][12][13]HighHighLow to ModerateMonosaccharide sequence, anomeric configuration, and linkage information for terminal residues.[10][12][13]
Fluorescent Labeling with HILIC-UPLC Derivatization with a fluorescent tag enables sensitive detection and separation of glycans by hydrophilic interaction chromatography.[14][15][16][17][18]Very HighHighHighRelative quantitation, glycan profiling, separation of isomers.[14][18]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results in glycan analysis. Below are methodologies for the key techniques discussed in this guide.

Protocol 1: Metabolic 13C Labeling of Glycans in Cell Culture

This protocol describes the in vivo incorporation of 13C-labeled glucose into the glycan structures of cultured cells.

Materials:

  • Cell culture medium deficient in glucose

  • [U-13C6]-glucose (uniformly labeled with 13C)

  • Dialyzed fetal bovine serum (FBS)

  • Standard cell culture reagents and equipment

Procedure:

  • Culture cells to be labeled in their standard growth medium until they reach the desired confluency.

  • Prepare the labeling medium by supplementing glucose-free medium with [U-13C6]-glucose to the desired final concentration (typically matching the glucose concentration of the standard medium). Add dialyzed FBS and other necessary supplements.

  • Aspirate the standard growth medium from the cells and wash the cell monolayer twice with sterile phosphate-buffered saline (PBS).

  • Add the prepared 13C-labeling medium to the cells.

  • Incubate the cells for a period that allows for sufficient incorporation of the 13C label into the cellular glycans. This duration can range from 24 to 72 hours, depending on the cell line and the turnover rate of the glycans of interest.[19][20]

  • After the labeling period, harvest the cells. Glycoproteins or released glycans can then be isolated for subsequent analysis by NMR or MS.

Protocol 2: Permethylation of Released Glycans for MS Analysis

This protocol details the chemical derivatization of glycans by permethylation to enhance their analysis by mass spectrometry.[7]

Materials:

  • Dried, purified glycan sample

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH3I) or 13C-methyl iodide (13CH3I) for isotopic labeling[5]

  • Sep-Pak C18 cartridges for purification

  • Methanol, Acetonitrile, Water

Procedure:

  • Dissolve the dried glycan sample in DMSO.

  • Prepare a slurry of NaOH in DMSO.

  • Add the NaOH slurry to the glycan solution.

  • Add methyl iodide to the mixture. For isotopic labeling to compare two samples, one sample is treated with CH3I and the other with 13CH3I.[5]

  • Agitate the reaction mixture vigorously for 10-30 minutes at room temperature.

  • Quench the reaction by adding water.

  • Extract the permethylated glycans with a non-polar solvent like dichloromethane.

  • Purify the permethylated glycans using a C18 solid-phase extraction cartridge.

  • Elute the permethylated glycans with acetonitrile and dry them down for MS analysis.

Protocol 3: Sequential Exoglycosidase Digestion for Glycan Sequencing

This protocol outlines the use of specific exoglycosidases to determine the sequence of monosaccharides in a glycan.[10][12]

Materials:

  • Purified, labeled (e.g., with a fluorescent tag) glycan sample

  • A panel of specific exoglycosidases (e.g., sialidase, galactosidase, hexosaminidase)

  • Appropriate enzyme reaction buffers

  • Incubator

Procedure:

  • Aliquots of the purified glycan sample are placed into separate reaction tubes.

  • To each tube, add a specific exoglycosidase or a combination of exoglycosidases in its recommended buffer. A "no enzyme" control is also prepared.

  • Incubate the reactions at the optimal temperature for the enzymes (typically 37°C) for a sufficient time to ensure complete digestion (e.g., 1-18 hours).

  • Stop the reaction, for example, by heating or adding a quenching solution.

  • Analyze the resulting glycan profiles for each reaction by a separation technique such as HILIC-UPLC with fluorescence detection or by MS.

  • By comparing the chromatograms or mass spectra of the digested samples to the undigested control, the identity of the terminal monosaccharides and their linkages can be deduced based on the specificity of the enzymes used.[10][11][13]

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the workflows for 13C labeling and the comparative methods.

Glycan_Analysis_Workflows cluster_13C 13C Labeling Workflow cluster_Derivatization Chemical Derivatization Workflow cluster_Enzymatic Enzymatic Digestion Workflow Start1 Cell Culture Labeling Metabolic Labeling (13C-Glucose) Start1->Labeling Harvest Harvest Cells & Isolate Glycoproteins Labeling->Harvest Release1 Release Glycans Harvest->Release1 Analysis1 NMR or MS Analysis Release1->Analysis1 Start2 Purified Glycans Derivatize Permethylation or Fluorescent Labeling Start2->Derivatize Purify Purification (SPE) Derivatize->Purify Analysis2 MS or HILIC-UPLC Analysis Purify->Analysis2 Start3 Purified Labeled Glycans Digest Sequential Exoglycosidase Digestion Start3->Digest Analysis3 HILIC-UPLC or MS Analysis Digest->Analysis3

Caption: Comparative workflows for glycan structure analysis.

The Power of 13C Labeling in Detail

Incorporating 13C isotopes into glycans provides unique advantages for structural elucidation, particularly when combined with NMR and MS.

Unambiguous Linkage and Branching Determination with 13C NMR

One of the most significant challenges in glycan analysis is the determination of glycosidic linkages (e.g., 1-4 vs. 1-6) and the identification of branching points. 13C NMR, especially with labeled glycans, excels in this area. The chemical shift of a carbon atom is highly sensitive to its local electronic environment. Therefore, the carbon atoms involved in a glycosidic bond will have distinct chemical shifts depending on the linkage position.[1][2] Furthermore, 2D and 3D NMR experiments, such as HSQC and HMBC, can be used to establish through-bond connectivities between protons and carbons, providing unambiguous evidence for the sequence and linkage of monosaccharides in a complex glycan.[1][2]

Linkage_Determination cluster_NMR 13C NMR for Linkage Analysis cluster_MS MS/MS for Linkage Analysis Glycan 13C-Labeled Glycan NMR_Exp 2D/3D NMR Experiments (HSQC, HMBC) Glycan->NMR_Exp Data Correlation Spectra NMR_Exp->Data Analysis Analysis of Cross-Peaks Data->Analysis Structure Unambiguous Linkage and Branching Analysis->Structure Inference Inference of Linkage from Fragments Structure->Inference Complementary Information Perm_Glycan Permethylated Glycan MSMS Tandem MS (CID/HCD) Perm_Glycan->MSMS Fragments Fragmentation Pattern MSMS->Fragments Fragments->Inference

Caption: Comparison of linkage determination by 13C NMR and MS/MS.

Enhanced Confidence in MS-based Sequencing with 13C Labeling

In mass spectrometry, the fragmentation of a glycan provides clues to its sequence. However, interpreting these fragmentation patterns can be complex. When a glycan is labeled with 13C, the resulting mass shift in the fragment ions can help to confirm the number of carbon atoms in each fragment, thereby increasing the confidence in the assigned sequence. This is particularly useful for distinguishing between isobaric fragments that have the same nominal mass but different elemental compositions.

Conclusion

The confirmation of glycan structure modifications is a complex analytical challenge that often requires the integration of multiple techniques. 13C labeling, in conjunction with NMR and MS, offers a powerful approach for obtaining detailed and unambiguous structural information, particularly regarding linkage and branching patterns. While techniques like chemical derivatization and enzymatic digestion provide valuable and often higher-throughput alternatives, they may not always offer the same level of definitive structural detail as 13C-labeling methods. The choice of methodology should be guided by the specific research question, with the understanding that a combination of these orthogonal approaches will ultimately provide the most comprehensive and reliable characterization of complex glycan structures.

References

Safety Operating Guide

Personal protective equipment for handling (-)-Fucose-13C-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, handling, and disposal information for (-)-Fucose-13C-2, a stable isotope-labeled sugar. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of L-(-)-Fucose. The incorporation of a carbon-13 isotope does not alter the chemical properties or hazards of the molecule. Based on the Safety Data Sheet (SDS) for the unlabeled analogue, L-(-)-Fucose, the compound is not classified as hazardous.[1][2]

PropertyValueSource
Chemical Formula 13C C5H12O5[3]
Molecular Weight 165.15 g/mol [3]
Appearance White powder/solid[4][5]
Odor Odorless[4][5]
Melting Point 150-153 °C
Solubility Soluble in water[6]
Stability Stable under normal conditions[4]

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is recommended for handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemRationale
Hand Protection Nitrile glovesTo prevent skin contact.
Eye Protection Safety glasses or gogglesTo protect eyes from dust particles.
Body Protection Laboratory coatTo protect skin and clothing from spills.

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Operational Plan:
  • Receiving: Upon receipt, visually inspect the container for any damage.

  • Storage: Store in a tightly sealed container in a cool, dry place.[4]

  • Weighing and Handling:

    • Handle in a well-ventilated area.

    • To minimize the creation of dust, weighing and transferring of the powder should be done carefully.

    • Use a chemical fume hood or a powder handling enclosure if available, especially for larger quantities.

    • Avoid inhalation of dust.

    • After handling, wash hands thoroughly with soap and water.

Experimental Workflow: Handling this compound

start Start: Prepare for Handling ppe Don appropriate PPE: - Lab coat - Gloves - Safety glasses start->ppe weigh Weigh desired amount of This compound ppe->weigh dissolve Dissolve in appropriate solvent weigh->dissolve experiment Proceed with experiment dissolve->experiment cleanup Clean work area and equipment experiment->cleanup end End cleanup->end

Caption: Workflow for the safe handling of this compound.

Disposal Plan

As this compound is a non-hazardous compound, disposal is straightforward. However, it is imperative to adhere to local and institutional regulations.

Disposal of Unused Solid Material:
  • Waste Characterization: Confirm that the waste is non-hazardous according to your institution's guidelines.

  • Containerization: Collect in a clearly labeled, sealed container.

  • Disposal: Dispose of as non-hazardous solid waste, which may include regular laboratory trash if permitted.[7]

Disposal of Solutions:
  • Aqueous Solutions: Non-hazardous, water-miscible solutions can typically be disposed of down the drain with copious amounts of water.[8]

  • Solvent Solutions: If dissolved in a hazardous solvent, the entire solution must be treated and disposed of as hazardous chemical waste according to your institution's protocols.

Disposal Decision Tree:

start Is the waste in solid or liquid form? solid Solid Waste start->solid Solid liquid Liquid Waste start->liquid Liquid non_hazardous_solid Dispose as non-hazardous solid waste per institutional guidelines. solid->non_hazardous_solid is_hazardous_solvent Is the solvent hazardous? liquid->is_hazardous_solvent hazardous_liquid Dispose as hazardous chemical waste. is_hazardous_solvent->hazardous_liquid Yes non_hazardous_liquid Dispose down the drain with plenty of water. is_hazardous_solvent->non_hazardous_liquid No

Caption: Decision tree for the disposal of this compound waste.

By adhering to these guidelines, researchers can safely handle and dispose of this compound, ensuring a secure and compliant laboratory environment. Always consult your institution's specific safety protocols and Safety Data Sheets for any chemicals used in conjunction with this product.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.